2,2,2-Trifluoroethyl trichloromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,2,2-trifluoroethyl trichloromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3O3S/c4-3(5,6)13(10,11)12-1-2(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIWZZQXWJVDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OS(=O)(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177778 | |
| Record name | 2,2,2-Trifluoroethyl trichloromethanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177778 | |
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Molecular Weight |
281.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23199-56-6 | |
| Record name | Methanesulfonic acid, 1,1,1-trichloro-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23199-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl trichloromethanesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023199566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoroethyl trichloromethanesulphonate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethyl trichloromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2,2,2-Trifluoroethyl trichloromethanesulfonate: A Potent and Specialized Reagent for Trifluoroethylation
Abstract
This technical guide provides an in-depth analysis of 2,2,2-Trifluoroethyl trichloromethanesulfonate (CAS No. 23199-56-6), a specialized alkylating agent of significant interest to researchers in organic synthesis and drug discovery. The incorporation of the 2,2,2-trifluoroethyl moiety into bioactive molecules is a well-established strategy for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity. This document details the physicochemical properties, synthesis, and mechanistic underpinnings of the title compound. We explore the unique nature of the trichloromethanesulfonate leaving group, which combines potent electronic activation with steric shielding to facilitate efficient nucleophilic substitution reactions. While less common than its triflate or tosylate counterparts, this compound represents a powerful, yet underutilized, tool for the strategic introduction of the trifluoroethyl group in complex chemical syntheses.
Introduction and Strategic Importance
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The 2,2,2-trifluoroethyl group (-CH₂CF₃) is particularly valued for its ability to confer unique physicochemical properties upon a parent molecule. This compound emerges as a highly reactive electrophile designed for this purpose. Its utility is derived from the symbiotic relationship between two key structural features:
-
The 2,2,2-Trifluoroethyl Moiety : An electrophilic carbon center primed for nucleophilic attack.
-
The Trichloromethanesulfonate (Tcs) Leaving Group : A powerful nucleofuge whose efficacy is enhanced by the strong inductive effect of the trichloromethyl group.
This guide serves as a resource for scientists seeking to leverage the unique reactivity of this reagent, providing both theoretical insights and practical, actionable protocols.
Physicochemical and Safety Data
Accurate data is critical for the successful application and safe handling of any chemical reagent. The properties for this compound and its essential precursor, trichloromethanesulfonyl chloride, are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 23199-56-6 | [1][2] |
| Molecular Formula | C₃H₂Cl₃F₃O₃S | [2] |
| Molecular Weight | 281.47 g/mol | [2] |
| Appearance | Not specified (inferred to be a liquid) | |
| Boiling Point | 84-86 °C @ 20 Torr | [2] |
| SMILES | O=S(=O)(OCC(F)(F)F)C(Cl)(Cl)Cl | [2] |
| InChIKey | GOIWZZQXWJVDOG-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Properties of Trichloromethanesulfonyl Chloride (Precursor)
| Property | Value | Source(s) |
| CAS Number | 2547-61-7 | [3] |
| Molecular Formula | CCl₄O₂S | [3] |
| Molecular Weight | 217.89 g/mol | |
| Appearance | White crystalline chunks | [4] |
| Melting Point | 137-140 °C | [4] |
| Boiling Point | 170 °C | [4] |
Synthesis and Purification
While specific published protocols for this compound are not abundant, its synthesis can be reliably achieved via the reaction of its constituent alcohol and sulfonyl chloride. This transformation is analogous to the well-established procedures for creating other sulfonate esters, such as mesylates and tosylates.
The core transformation involves the reaction of Trichloromethanesulfonyl chloride with 2,2,2-Trifluoroethanol in the presence of a non-nucleophilic amine base, such as triethylamine or pyridine.
Causality of Reagent Choice:
-
Trichloromethanesulfonyl chloride serves as the activated source of the trichloromethanesulfonate group.
-
2,2,2-Trifluoroethanol is the nucleophilic alcohol that provides the trifluoroethyl moiety.
-
Triethylamine (Et₃N) is a crucial component. It acts as a base to quench the HCl byproduct generated during the reaction. Its use prevents the reaction medium from becoming strongly acidic, which could lead to side reactions or decomposition of the desired product. A tertiary amine is chosen because it is non-nucleophilic and will not compete with the alcohol in reacting with the sulfonyl chloride.
-
Anhydrous Dichloromethane (DCM) is a common solvent choice as it is inert under the reaction conditions and effectively solubilizes the starting materials. Low reaction temperatures (-10 °C to 0 °C) are employed to control the exothermicity of the reaction and minimize the formation of impurities.
References
2,2,2-Trifluoroethyl trichloromethanesulfonate CAS number 6226-25-1
<An In-depth Technical Guide to 2,2,2-Trifluoroethyl trichloromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Trifluoroethyl Moiety
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoroethyl group (-CH2CF3), in particular, can dramatically alter the physicochemical properties of a parent molecule. Its strong electron-withdrawing nature and lipophilicity can enhance metabolic stability, improve bioavailability, and modify receptor binding affinities. This compound has emerged as a key reagent for efficiently introducing this valuable moiety.[1] This guide will explore the fundamental chemistry of this compound and provide practical insights into its application.
Physicochemical Properties and Structural Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6226-25-1 | [2][3][4] |
| Molecular Formula | C3H2F6O3S | [2][4][5] |
| Molecular Weight | 232.10 g/mol | [4][5] |
| Appearance | Colorless liquid | [2] |
| Density | 1.611 g/mL at 25 °C | |
| Boiling Point | 89-92 °C @ 740 mmHg | [3] |
| Refractive Index | n20/D 1.306 | |
| Solubility | Slightly soluble in water. Soluble in polar aprotic solvents (e.g., acetone, acetonitrile, DMF). | [6][7] |
| SMILES | C(C(F)(F)F)OS(=O)(=O)C(F)(F)F | [5] |
| InChIKey | RTMMSCJWQYWMNK-UHFFFAOYSA-N | [2][5] |
Synthesis of this compound
The preparation of this compound typically involves the reaction of a sulfonyl chloride with 2,2,2-trifluoroethanol.[8] A common and effective method utilizes trichloromethanesulfonyl chloride.
Conceptual Synthesis Workflow
The synthesis relies on the nucleophilic attack of the hydroxyl group of 2,2,2-trifluoroethanol on the electrophilic sulfur atom of trichloromethanesulfonyl chloride. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar sulfonated esters.[9]
Materials:
-
2,2,2-Trifluoroethanol (TFE)
-
Trichloromethanesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid, cold
-
Saturated sodium bicarbonate solution, cold
-
Brine, cold
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2,2,2-trifluoroethanol (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Add triethylamine (1.5 eq) to the cooled solution.
-
Slowly add trichloromethanesulfonyl chloride (1.1 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature is maintained between -10 °C and 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.
-
Pour the reaction mixture into ice-cold water.
-
Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl, cold saturated sodium bicarbonate solution, and cold brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the excellent leaving group ability of the trichloromethanesulfonate anion. This makes the trifluoroethyl group susceptible to nucleophilic attack.
The Trichloromethanesulfonate Leaving Group
The trichloromethanesulfonate group is a superb leaving group due to the inductive effect of the three chlorine atoms, which stabilizes the resulting anion. This high reactivity allows for efficient nucleophilic substitution reactions under mild conditions.
Nucleophilic Substitution Reactions
This compound is a potent trifluoroethylating agent.[4][6] It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce the 2,2,2-trifluoroethyl group.[10]
Caption: Generalized SN2 reaction mechanism for trifluoroethylation.
Applications in Drug Development and Organic Synthesis
The unique properties conferred by the trifluoroethyl group make this compound an invaluable tool in medicinal chemistry and agrochemical research.
-
Pharmaceutical Development: Incorporation of the trifluoroethyl moiety can enhance the metabolic stability and bioavailability of drug candidates.[1][11] This reagent is instrumental in the synthesis of fluorinated amino acids and other complex pharmaceutical intermediates.[1][4][6]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental persistence of pesticides and herbicides.[11]
-
Materials Science: It is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit superior chemical resistance and thermal stability.[11]
-
Electrolyte Component: Recent research has explored its use as a component in electrolytes for high-voltage lithium-ion batteries, contributing to the formation of a stable solid electrolyte interphase (SEI).[12]
Safety, Handling, and Storage
This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.
Table 2: Hazard and Safety Information
| Hazard Statement | Precautionary Statement | Source |
| H301: Toxic if swallowed. | P260: Do not breathe mist/vapors/spray. | [13] |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [13] |
| H330: Fatal if inhaled. | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [13] |
| P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [14] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Avoid contact with skin, eyes, and clothing.[13]
-
Keep away from heat, sparks, and open flames.[15]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.[15]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[13]
-
Recommended storage temperature is 2-8°C.
Conclusion
This compound is a powerful and versatile reagent for the introduction of the trifluoroethyl group into organic molecules. Its high reactivity, driven by the excellent leaving group ability of the trichloromethanesulfonate anion, makes it a valuable tool in drug discovery, agrochemical synthesis, and materials science. A thorough understanding of its properties, synthesis, and handling procedures is essential for its safe and effective application in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 6226-25-1: 2,2,2-Trifluoroethyl trifluoromethanesulfon… [cymitquimica.com]
- 3. CAS 6226-25-1 | 6164-3-23 | MDL MFCD00671579 | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | SynQuest Laboratories [synquestlabs.com]
- 4. scbt.com [scbt.com]
- 5. GSRS [precision.fda.gov]
- 6. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. 2,2,2-Trifluoroethyl methanesulfonate | 25236-64-0 | Benchchem [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate: Reagent & Electrolyte Component_Chemicalbook [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Physical properties of 2,2,2-Trifluoroethyl triflate
An In-Depth Technical Guide to 2,2,2-Trifluoroethyl Triflate: Properties, Synthesis, and Applications
Introduction
2,2,2-Trifluoroethyl trifluoromethanesulfonate, commonly known as 2,2,2-Trifluoroethyl triflate (TFET), is a highly reactive and versatile reagent in modern organic synthesis.[1] Its significance lies in its capacity to act as a potent electrophilic source of the 2,2,2-trifluoroethyl group (-CH₂CF₃).[2][3] The incorporation of this moiety into organic molecules can profoundly alter their physical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[2] This guide provides a comprehensive overview of the core physical properties, synthesis, reactivity, and safe handling of TFET, tailored for professionals in chemical research and drug development.
Chemical Identity and Core Physical Properties
2,2,2-Trifluoroethyl triflate is a colorless to pale yellow liquid under standard conditions.[1][4] Its structure features a 2,2,2-trifluoroethyl group linked to a trifluoromethanesulfonate (triflate) group, one of the best known leaving groups in nucleophilic substitution reactions. This structural arrangement is the source of its high reactivity.[2]
Table 1: Core Physical and Chemical Properties of 2,2,2-Trifluoroethyl Triflate
| Property | Value | Source(s) |
| CAS Number | 6226-25-1 | [3][4][5] |
| Molecular Formula | C₃H₂F₆O₃S | [5][6] |
| Molecular Weight | 232.10 g/mol | [3][6] |
| Appearance | Colorless to light yellow clear liquid | [4][7] |
| Density | 1.61 - 1.611 g/mL at 25 °C | [4][5] |
| Boiling Point | 91 °C | [4] |
| Refractive Index | n20/D 1.306 - 1.31 | [4] |
| Solubility | Slightly soluble in water | [8] |
Reactivity and Mechanism of Action
The utility of TFET stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻). The triflate group is highly stabilized by resonance, making it very weakly basic and thus easily displaced. This, combined with the electron-withdrawing nature of the adjacent trifluoromethyl group, renders the methylene carbon (-CH₂-) highly electrophilic and susceptible to nucleophilic attack.
This reactivity makes TFET an invaluable reagent for introducing the trifluoroethyl group into a wide range of substrates, a process known as trifluoroethylation.[9] This transformation is crucial in medicinal chemistry, as the trifluoroethyl motif can enhance the metabolic stability and lipophilicity of drug candidates, thereby improving their pharmacokinetic profiles.[2][4]
Caption: General mechanism for nucleophilic substitution using TFET.
Key Applications in Research and Development
The unique properties of TFET facilitate its use in several critical areas of chemical synthesis:
-
Pharmaceutical Development : It is instrumental in synthesizing novel pharmaceutical compounds where the trifluoroethyl group is incorporated to enhance bioavailability and therapeutic efficacy.[4]
-
Fluorinated Amino Acid Synthesis : TFET is a key reagent for creating non-natural, fluorinated amino acids, which are used to build peptides with increased resistance to enzymatic degradation.[2][3]
-
Agrochemicals : The introduction of the trifluoroethyl group is a common strategy in the development of new pesticides and herbicides.[2]
-
Materials Science : It is used to create fluorinated polymers and coatings that exhibit superior chemical resistance and thermal stability.[4]
Synthesis Protocol
2,2,2-Trifluoroethyl triflate is typically synthesized by reacting 2,2,2-trifluoroethanol with trifluoromethanesulfonic anhydride.[10][11] The anhydride acts as a powerful triflating agent for the alcohol.
Caption: Workflow for the synthesis of 2,2,2-Trifluoroethyl Triflate.
Experimental Methodology
The following is a representative laboratory-scale procedure:
-
Setup : Equip a 100-mL flask with a magnetic stirrer, thermometer, nitrogen inlet, and a reflux condenser.[11]
-
Charging Reactants : In a nitrogen atmosphere, charge the flask with 25 mL (0.342 moles) of 2,2,2-trifluoroethanol, followed by the slow addition of 50 mL (0.297 moles) of trifluoromethanesulfonic anhydride.[11]
-
Initial Reaction : Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.[11]
-
Reflux : Heat the mixture to reflux and maintain for 3 hours.[11]
-
Isolation : After cooling, the desired product, 2,2,2-trifluoroethyl trifluoromethanesulfonate, is isolated via distillation.[11]
This procedure typically yields the product in good quantity (e.g., 50.3 g, 73% yield).[11]
Safety, Handling, and Storage
Due to its high reactivity and hazardous nature, 2,2,2-Trifluoroethyl triflate must be handled with stringent safety protocols.
Table 2: GHS Hazard Information
| Hazard Class | GHS Statement(s) | Source(s) |
| Acute Toxicity | H301: Toxic if swallowedH330: Fatal if inhaledH332: Harmful if inhaled | [5][12][13] |
| Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [5][12] |
| Flammability | H225: Highly flammable liquid and vapor | [13] |
| Mutagenicity | H341: Suspected of causing genetic defects | [13] |
Handling and Storage Recommendations
-
Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[12] Eyewash stations and safety showers must be readily accessible.[12]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield.[12]
-
Storage : Store in a cool, dry, and well-ventilated area, typically refrigerated between 2°C and 8°C.[5] The compound is sensitive to moisture and air; therefore, it should be stored under an inert atmosphere, such as nitrogen.[5][8][12]
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[12]
Conclusion
2,2,2-Trifluoroethyl triflate is a cornerstone reagent for the synthesis of complex fluorinated molecules. Its physical properties, particularly its liquid state and high reactivity, make it a convenient and powerful tool for trifluoroethylation. Understanding its properties, reactivity, and stringent safety requirements is paramount for its effective and safe utilization in the laboratory, empowering researchers to advance the fields of drug discovery, agrochemicals, and materials science.
References
- 1. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (6226-25-1) at Nordmann - nordmann.global [nordmann.global]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,2,2-Trifluoroethyl triflate | 6226-25-1 | FT28461 [biosynth.com]
- 6. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | 6226-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2,2,2-Trifluoroethyl trifluoromethanesulfonate, 95% | Fisher Scientific [fishersci.ca]
- 9. CAS 6226-25-1: 2,2,2-Trifluoroethyl trifluoromethanesulfon… [cymitquimica.com]
- 10. 2,2,2-Trifluoroethyl trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. fishersci.com [fishersci.com]
- 13. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | 6226-25-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to 2,2,2-Trifluoroethyl trichloromethanesulfonate: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-trifluoroethyl trichloromethanesulfonate, a fluorinated organic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established knowledge of its close structural analogs, 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) and 2,2,2-trifluoroethyl methanesulfonate (mesylate), to infer its chemical properties, reactivity, and potential applications. The strategic incorporation of the 2,2,2-trifluoroethyl moiety is a widely recognized strategy for enhancing the pharmacological profiles of drug candidates. This guide will delve into the synthesis, structural characteristics, and anticipated reactivity of the title compound, providing a theoretical framework and practical insights for its utilization in the design and synthesis of novel therapeutics.
Introduction: The Strategic Role of Fluorination in Modern Drug Discovery
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The 2,2,2-trifluoroethyl group, in particular, is a valuable motif. Its introduction into a molecule can significantly enhance lipophilicity and metabolic stability, making it a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[3]
This compound serves as a reactive precursor for introducing this beneficial 2,2,2-trifluoroethoxy group into a wide range of molecules. The trichloromethanesulfonate ("troclosylate") leaving group, while less common than the triflate or mesylate, offers a unique reactivity profile that can be advantageous in specific synthetic contexts. This guide aims to provide a detailed technical overview of this promising yet under-explored reagent.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a 2,2,2-trifluoroethyl group linked to a trichloromethanesulfonate group through an ester bond.
Figure 1. Chemical structure of this compound.
Table 1: Inferred Physicochemical Properties
| Property | Inferred Value/Description | Rationale/Comparison |
| Molecular Formula | C₃H₂Cl₃F₃O₃S | Based on chemical structure. |
| Molecular Weight | 299.47 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to yellow liquid | Analogs like 2,2,2-trifluoroethyl trifluoromethanesulfonate are colorless liquids. |
| Boiling Point | Expected to be relatively high | The presence of halogens and a sulfonate group increases intermolecular forces. |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF, acetonitrile) | Sulfonate esters are generally soluble in these types of solvents. |
| Stability | Moisture-sensitive | The sulfonate ester linkage is susceptible to hydrolysis. |
Spectroscopic Characterization (Theoretical)
-
¹H NMR: The two methylene protons (CH₂) adjacent to the oxygen atom are expected to appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The chemical shift would likely be in the downfield region (δ 4.5-5.0 ppm) due to the electron-withdrawing effects of both the oxygen and the trifluoromethyl group.[4][5][6]
-
¹³C NMR: Two primary signals are anticipated: one for the methylene carbon (CH₂) and one for the trifluoromethyl carbon (CF₃). The CH₂ carbon signal will be shifted downfield due to the adjacent oxygen and will appear as a quartet due to coupling with the fluorine atoms. The CF₃ carbon will also be a quartet and significantly downfield.[7][8][9]
-
¹⁹F NMR: A single signal, a triplet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group, arising from coupling with the two adjacent methylene protons.[10][11][12][13]
-
IR Spectroscopy: Strong characteristic absorption bands for the sulfonyl group (S=O) are expected in the regions of 1410-1370 cm⁻¹ (asymmetric stretch) and 1204-1166 cm⁻¹ (symmetric stretch).[14][15][16] Strong C-F stretching bands will also be prominent.
-
Mass Spectrometry: The mass spectrum would likely show fragmentation patterns characteristic of sulfonate esters, including cleavage of the S-O bond.[17][18][19][20][21][22]
Synthesis and Reactivity
Proposed Synthesis
The most probable synthetic route to this compound is the reaction of 2,2,2-trifluoroethanol with trichloromethanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[23][24] This reaction follows a well-established mechanism for the formation of sulfonate esters.[23][24][25]
Figure 2. Proposed synthetic workflow for this compound.
Generalized Experimental Protocol:
-
To a solution of 2,2,2-trifluoroethanol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents).
-
Slowly add trichloromethanesulfonyl chloride (1.0 equivalent) to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC or GC-MS is recommended).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Reactivity Profile
This compound is expected to be a potent electrophile, serving as an efficient agent for the transfer of the 2,2,2-trifluoroethyl group to a variety of nucleophiles. The trichloromethanesulfonate anion is a good leaving group, making the ester susceptible to nucleophilic substitution reactions.
The reactivity of the trichloromethanesulfonate leaving group is anticipated to be comparable to or slightly less than that of the trifluoromethanesulfonate (triflate) group.[26][27][28][29][30] The electron-withdrawing chlorine atoms stabilize the resulting sulfonate anion, though typically not as effectively as fluorine atoms.[26]
Applications in Drug Development
The primary application of this compound in drug development is as a reagent for the introduction of the 2,2,2-trifluoroethoxy moiety into drug candidates. This structural modification can impart several beneficial properties:
-
Enhanced Metabolic Stability: The strong C-F bonds in the trifluoroethyl group are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]
-
Increased Lipophilicity: The trifluoroethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.[1]
-
Modulation of pKa: The electron-withdrawing nature of the trifluoroethyl group can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's absorption, distribution, and target binding.
-
Improved Binding Affinity: The trifluoroethyl group can participate in favorable interactions with biological targets, such as hydrophobic pockets or hydrogen bond acceptors, leading to increased potency.[31]
-
Bioisosteric Replacement: The trifluoroethoxy group can serve as a bioisostere for other functional groups, such as a methoxy or ethoxy group, to overcome metabolic liabilities or improve the pharmacological profile.[31][32][33][34][35]
Table 2: Potential Applications in Drug Discovery
| Therapeutic Area | Potential Application | Rationale |
| Oncology | Synthesis of kinase inhibitors with improved pharmacokinetic profiles. | Enhanced metabolic stability and target residence time.[1] |
| Neuroscience | Development of CNS-penetrant drugs. | Increased lipophilicity can facilitate crossing the blood-brain barrier. |
| Infectious Diseases | Creation of novel antiviral or antibacterial agents. | Improved metabolic stability and cellular uptake. |
| Cardiovascular Disease | Design of metabolically robust cardiovascular drugs. | Reduced susceptibility to first-pass metabolism. |
Conclusion
This compound, while not as extensively studied as its triflate and mesylate analogs, represents a valuable tool for medicinal chemists. Its ability to efficiently introduce the 2,2,2-trifluoroethoxy group makes it a promising reagent for the synthesis of drug candidates with enhanced pharmacological properties. This guide, by providing a comprehensive overview based on the established chemistry of related compounds, aims to facilitate its broader application in the pursuit of novel and more effective therapeutics. Further experimental investigation into the precise reactivity and applications of this compound is warranted and encouraged.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2,2-Trifluoroethyl acrylate(407-47-6) 1H NMR spectrum [chemicalbook.com]
- 5. BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 1H NMR spectrum [chemicalbook.com]
- 6. 2,2,2-TRIFLUOROETHYL METHANESULFONATE(25236-64-0) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2,2,2-Trifluoroethanol(75-89-8) 13C NMR [m.chemicalbook.com]
- 9. BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 13C NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. aaqr.org [aaqr.org]
- 22. researchgate.net [researchgate.net]
- 23. eurjchem.com [eurjchem.com]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 29. nbinno.com [nbinno.com]
- 30. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
- 31. researchgate.net [researchgate.net]
- 32. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. tandfonline.com [tandfonline.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2,2-Trifluoroethyl trichloromethanesulfonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethyl trichloromethanesulfonate is a halogenated organic compound of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring both a trifluoroethyl group and a trichloromethanesulfonate moiety, imparts distinct reactivity that makes it a valuable reagent in specialized applications. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its reactivity and potential applications, and essential safety information.
Physicochemical Properties
This compound is a liquid at room temperature with a molecular weight of approximately 281.47 g/mol . A summary of its key properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₂Cl₃F₃O₃S | [1] |
| Molecular Weight | 281.47 g/mol | [1] |
| CAS Number | 23199-56-6 | [1] |
| Physical State | Liquid | [1] |
| Boiling Point | 84-86 °C at 20 mmHg | [1] |
Synthesis of this compound
Experimental Protocol: A Generalized Approach
Disclaimer: This is a generalized protocol and requires optimization and validation in a laboratory setting. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,2,2-Trifluoroethanol
-
Trichloromethanesulfonyl chloride
-
Triethylamine or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of 2,2,2-trifluoroethanol in anhydrous dichloromethane at -10 °C to 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine dropwise with stirring.
-
Slowly add a solution of trichloromethanesulfonyl chloride in anhydrous dichloromethane to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with cold water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and wash it sequentially with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Causality of Experimental Choices:
-
Low Temperature: The reaction is performed at low temperatures to control the exothermicity and minimize potential side reactions.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of moisture-sensitive reagents.
-
Non-nucleophilic Base: A non-nucleophilic base like triethylamine is used to scavenge the HCl produced during the reaction without competing with the trifluoroethanol as a nucleophile.
-
Aprotic Solvent: An aprotic solvent like dichloromethane is used as it does not participate in the reaction.
Spectroscopic Characterization
A detailed analysis of the vibrational spectra (Infrared and Raman) of this compound has been reported, providing valuable information about its conformational and structural properties.[2] Quantum chemistry calculations using density functional theory (DFT) have been employed to predict the most stable geometry and assign vibrational frequencies.[2] While the full spectra are not publicly available, this study serves as a crucial reference for the structural elucidation of the molecule.
For researchers seeking to characterize this compound, obtaining ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for confirming its structure.
Reactivity and Potential Applications
The reactivity of this compound is dictated by the presence of the highly electrophilic sulfonate group and the electron-withdrawing trifluoroethyl moiety. The trichloromethanesulfonate group is an excellent leaving group, making the compound a potent trifluoroethylating agent.
Nucleophilic Substitution Reactions
This compound is expected to readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce the 2,2,2-trifluoroethyl group into various molecules. This is a critical transformation in medicinal chemistry, as the incorporation of a trifluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
The general mechanism for this reaction is likely to be a bimolecular nucleophilic substitution (Sₙ2) pathway, as depicted in the following workflow:
Applications in Drug Development
While specific examples of the use of this compound in drug development are not prevalent in the searched literature, its potential is significant. The introduction of the trifluoroethyl group is a well-established strategy in the design of pharmaceuticals. For instance, the trifluoroethyl moiety can act as a bioisostere for other chemical groups, improving the pharmacokinetic profile of a drug molecule. Its high electronegativity can also influence the acidity of nearby protons, which can be crucial for enzyme-substrate interactions.
Given its reactivity, this compound could be a valuable tool for the late-stage functionalization of complex molecules in drug discovery programs, allowing for the rapid generation of analogs with potentially improved properties.
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme care. The following safety information is based on available data for the compound and its analogs.
Hazard Statements:
-
H301 + H311: Toxic if swallowed or in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H351: Suspected of causing cancer.
GHS Pictograms:
-
GHS05: Corrosive
-
GHS06: Toxic
-
GHS08: Health hazard
Precautionary Measures:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a reactive compound with considerable potential as a trifluoroethylating agent in organic synthesis and drug discovery. While detailed application data for this specific reagent is still emerging, its fundamental chemical properties suggest it could be a valuable tool for medicinal chemists. Further research into its reactivity and applications is warranted to fully explore its utility in the development of new therapeutics.
References
Stability and reactivity profile of 2,2,2-Trifluoroethyl triflate
An In-Depth Technical Guide to the Stability and Reactivity of 2,2,2-Trifluoroethyl Triflate
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of 2,2,2-trifluoroethyl trifluoromethanesulfonate (commonly known as 2,2,2-trifluoroethyl triflate). As a Senior Application Scientist, the following narrative synthesizes technical data with practical, field-proven insights to elucidate the compound's core characteristics and applications.
Introduction: The Power of Trifluoroethylation
In the landscape of modern synthetic chemistry, the strategic introduction of fluorinated moieties is a cornerstone for modulating the physicochemical and biological properties of organic molecules. The trifluoroethyl group (-CH₂CF₃) is particularly valuable, capable of enhancing metabolic stability, increasing lipophilicity, and altering electronic properties.[1][2] 2,2,2-Trifluoroethyl triflate (CAS No. 6226-25-1) has emerged as a premier reagent for this purpose.[3]
Its efficacy stems from a powerful combination of features: the trifluoromethanesulfonate (triflate) anion, one of the best known leaving groups, and the electrophilic nature of the trifluoroethyl carbon. This unique structure renders it a highly potent trifluoroethylating agent, indispensable for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Physicochemical and Stability Profile
A thorough understanding of a reagent's physical properties and stability is paramount for its safe and effective use. 2,2,2-Trifluoroethyl triflate is a clear, colorless to light yellow liquid that requires careful handling due to its inherent reactivity and sensitivity.[2]
| Property | Value | Reference |
| CAS Number | 6226-25-1 | [2][3][4] |
| Molecular Formula | C₃H₂F₆O₃S | [2][3][4] |
| Molecular Weight | 232.1 g/mol | [2][3][4] |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point | 91-92 °C | [2][5] |
| Density | ~1.61 - 1.68 g/cm³ | [2][4][6] |
| Refractive Index | n20/D ~1.31 | [2] |
Thermal Stability
While stable under recommended storage conditions, 2,2,2-trifluoroethyl triflate will decompose at elevated temperatures. The decomposition temperature is noted to be above 120°C, whereupon it can release hazardous gases such as hydrogen fluoride, sulfur oxides, and other toxic fumes.[7] Therefore, reactions should be conducted with appropriate temperature control, and prolonged heating at high temperatures should be avoided.
Hydrolytic Stability & Handling
Moisture Sensitivity: This is a critical handling parameter. The compound is highly sensitive to moisture and will undergo rapid hydrolysis in water.[7][8] This reactivity is a direct consequence of the triflate's excellent leaving group ability, which facilitates nucleophilic attack by water.
Storage Recommendations: To maintain its integrity and prevent degradation, 2,2,2-trifluoroethyl triflate must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[4][8] It should be kept in a cool, dry place, with recommended storage temperatures between 2°C and 8°C.[4][6]
Reactivity Profile and Mechanistic Insights
The reactivity of 2,2,2-trifluoroethyl triflate is dominated by its function as a powerful electrophile in nucleophilic substitution reactions. This allows for the efficient transfer of the 2,2,2-trifluoroethyl group to a wide range of nucleophiles.
The Sₙ2 Reaction Pathway
The primary mechanism for trifluoroethylation with this reagent is the Sₙ2 (bimolecular nucleophilic substitution) reaction. The causality is clear:
-
Exceptional Leaving Group: The triflate anion (CF₃SO₃⁻) is extremely stable due to the resonance delocalization of its negative charge and the strong electron-withdrawing effect of the trifluoromethyl group. This makes it an excellent leaving group, facilitating the departure from the electrophilic carbon center.
-
Electrophilic Carbon: The carbon atom bonded to the triflate group is highly electrophilic and susceptible to nucleophilic attack.
The general workflow involves the attack of a nucleophile (Nu⁻) on the methylene carbon of the trifluoroethyl group, displacing the triflate anion in a single, concerted step.
Caption: Sₙ2 mechanism for trifluoroethylation.
Applications in Synthesis
The reagent's high reactivity makes it suitable for the trifluoroethylation of a broad spectrum of nucleophiles, including those that are relatively weak. Key applications include:
-
Synthesis of Fluorinated Amino Acids: Crucial for developing peptide-based therapeutics with enhanced resistance to enzymatic degradation.[1][3]
-
Preparation of Fluorinated Ethers and Heterocycles: The introduction of the -OCH₂CF₃ group is a common strategy in medicinal chemistry to improve metabolic stability and bioavailability.[2][9]
-
Reactions with Carbon and Sulfur Nucleophiles: Enables the formation of C-CH₂CF₃ and S-CH₂CF₃ bonds, expanding the toolkit for complex molecule synthesis.
Experimental Protocol: O-Trifluoroethylation of a Phenol
This protocol provides a self-validating system for a typical trifluoroethylation, demonstrating the reagent's practical application. The reaction of 4'-hydroxyacetophenone is a well-documented example.
Materials and Reagents
-
4'-Hydroxyacetophenone
-
2,2,2-Trifluoroethyl triflate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (anhydrous)
-
Silica Gel for column chromatography
Step-by-Step Methodology
-
Preparation: To a solution of 4'-hydroxyacetophenone (1.0 g, 7.34 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (N₂), slowly add sodium hydride (60% dispersion, 353 mg, 8.81 mmol) at room temperature.
-
Causality: Sodium hydride, a strong base, deprotonates the phenolic hydroxyl group to generate the more nucleophilic phenoxide anion. Anhydrous DMF is used as a polar aprotic solvent, which solvates the cation but not the anion, enhancing the nucleophilicity of the phenoxide.
-
-
Reaction: Stir the mixture for 10-15 minutes at room temperature until hydrogen evolution ceases. Add 2,2,2-trifluoroethyl triflate (1.27 mL, 8.81 mmol) dropwise to the reaction mixture.
-
Causality: The triflate is a highly reactive electrophile. Dropwise addition helps to control any potential exotherm.
-
-
Heating and Monitoring: Heat the reaction mixture to 60°C and stir overnight.
-
Causality: Heating increases the reaction rate to ensure completion, especially as the nucleophilicity of the phenoxide is moderate. The reaction progress should be monitored by a suitable technique (e.g., TLC or UPLC) to confirm the consumption of the starting material.
-
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (100 mL). Wash the organic layer sequentially with water (50 mL) and brine (50 mL).
-
Causality: The aqueous wash removes the DMF solvent and inorganic byproducts like sodium triflate. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(2,2,2-trifluoroethoxy)acetophenone.
-
Causality: Chromatography separates the desired product from unreacted starting materials and any minor byproducts.
-
Caption: Workflow for the O-trifluoroethylation of a phenol.
Safety and Hazard Profile
2,2,2-Trifluoroethyl triflate is a hazardous chemical that must be handled with extreme care in a controlled laboratory environment.
-
Classification: It is classified as acutely toxic (oral, dermal, inhalation) and causes severe skin burns and eye damage.[8][10] It may also cause respiratory irritation.[10]
-
Handling: Always use this reagent within a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8]
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[8]
-
Incompatibilities: Avoid contact with water, strong oxidizing agents, strong acids, and strong bases, as these can lead to violent reactions or decomposition.[7][8]
Conclusion
2,2,2-Trifluoroethyl triflate is a uniquely powerful and versatile reagent for introducing the trifluoroethyl moiety into organic molecules. Its high reactivity, driven by the superb leaving group ability of the triflate anion, makes it an essential tool in drug discovery and materials science. However, this high reactivity necessitates a thorough understanding of its stability profile and adherence to strict safety and handling protocols. By leveraging the insights and methodologies presented in this guide, researchers can effectively and safely harness the synthetic potential of this important compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 2,2,2-Trifluoroethyl triflate | 6226-25-1 | FT28461 [biosynth.com]
- 5. CN119462437A - A kind of preparation method of trifluoroethyl trifluoromethanesulfonate - Google Patents [patents.google.com]
- 6. 2,2,2-Trifluoroethyl trifluoromethanesulfonate|lookchem [lookchem.com]
- 7. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate MSDS/SDS | Supplier & Distributor [ccount-chem.com]
- 8. fishersci.com [fishersci.com]
- 9. 2,2,2-Trifluoroethyl methanesulfonate | 25236-64-0 | Benchchem [benchchem.com]
- 10. synquestlabs.com [synquestlabs.com]
A Comprehensive Technical Guide to 2,2,2-Trifluoroethyl Trifluoromethanesulfonate: A Powerhouse Reagent for Trifluoroethylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2,2,2-Trifluoroethyl trifluoromethanesulfonate, a pivotal reagent in modern organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis, mechanisms of action, and critical applications, with a focus on providing practical insights for laboratory and development settings.
Introduction and Nomenclature: Defining the Reagent
In the landscape of fluorination chemistry, precision in nomenclature is paramount. The subject of this guide is 2,2,2-Trifluoroethyl trifluoromethanesulfonate , a highly reactive and versatile compound. It is crucial to distinguish this reagent from its lesser-known counterpart, 2,2,2-trifluoroethyl trichloromethanesulfonate[1]. The "triflate" group (CF₃SO₃⁻), derived from the superacid triflic acid, is an exceptionally good leaving group, rendering the trifluoromethanesulfonate ester significantly more reactive and synthetically useful than its chlorinated analog[2].
This reagent is widely known by several synonyms and abbreviations, which will be used interchangeably throughout this guide:
The core utility of this compound lies in its function as a potent trifluoroethylating agent , enabling the strategic introduction of the 2,2,2-trifluoroethyl moiety (-CH₂CF₃) into a wide array of molecules[7][10].
Physicochemical Properties and Identifiers
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use.
| Property | Value | Source(s) |
| CAS Number | 6226-25-1 | [3][4][5][7][9][11][12][13][14] |
| Molecular Formula | C₃H₂F₆O₃S | [4][5][6][7][11][12][14] |
| Molecular Weight | 232.10 g/mol | [4][5][6][7][12] |
| Appearance | Colorless to light yellow liquid | [4][7][9][11] |
| Density | 1.61 - 1.679 g/cm³ at 25 °C | [4][7][11] |
| Boiling Point | 89-91 °C | [7][11] |
| Refractive Index | ~1.304 - 1.306 | [4][7][11] |
| Storage Temperature | 2-8°C | [4][7] |
| Solubility | Slightly soluble in water; soluble in chloroform, slightly in methanol | [4][7][11] |
| SMILES | C(C(F)(F)F)OS(=O)(=O)C(F)(F)F | [5][6][7] |
| InChIKey | RTMMSCJWQYWMNK-UHFFFAOYSA-N | [5][6][7] |
The Strategic Advantage of Trifluoroethylation in Drug Development
The introduction of fluorine-containing groups is a cornerstone of modern medicinal chemistry. The 2,2,2-trifluoroethyl group, in particular, imparts several beneficial properties to parent molecules, making it a highly sought-after modification in drug design[15].
Key Benefits:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life and overall exposure of a drug candidate[10][16].
-
Improved Bioavailability: The trifluoroethyl group can increase the lipophilicity of a molecule, which can improve its absorption and distribution characteristics within the body[16].
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the pKa of nearby functional groups, influencing receptor binding affinity and selectivity[10].
The ability of 2,2,2-Trifluoroethyl triflate to efficiently install this critical functional group makes it an invaluable tool for pharmaceutical researchers[16].
Synthesis of 2,2,2-Trifluoroethyl Trifluoromethanesulfonate
The preparation of this reagent is typically achieved through the reaction of 2,2,2-trifluoroethanol with a highly reactive trifluoromethanesulfonyl source.
Common Synthetic Routes:
-
From Trifluoromethanesulfonic Anhydride: This method involves the direct reaction of 2,2,2-trifluoroethanol with trifluoromethanesulfonic anhydride. It is a straightforward and high-yielding approach[7][12].
-
From Trifluoromethanesulfonyl Bromide (TFSBr): This route involves reacting TFSBr with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate (K₂CO₃)[12].
-
From Trifluoromethanesulfonic Acid: A patented method describes the synthesis from trifluoromethanesulfonic acid and chlorotrifluoroethane using a chromium-based catalyst, which is noted for high conversion rates and ease of product separation[17].
Caption: General workflow for synthesizing 2,2,2-Trifluoroethyl triflate.
Protocol 1: Synthesis from Trifluoromethanesulfonic Anhydride
This protocol is adapted from a reported laboratory procedure[7][12].
Materials:
-
Trifluoromethanesulfonic anhydride
-
2,2,2-Trifluoroethanol
-
Round-bottom flask with stirrer, thermometer, condenser, and nitrogen inlet
Procedure:
-
In a 100-mL flask equipped with a stirrer, thermometer, condenser, and nitrogen inlet, charge 50 mL (0.297 mol) of trifluoromethanesulfonic anhydride and 25 mL (0.342 mol) of 2,2,2-trifluoroethanol at room temperature.
-
Stir the mixture under a nitrogen atmosphere for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by distillation to obtain 2,2,2-trifluoroethyl trifluoromethanesulfonate. A yield of approximately 73% has been reported for this method[7][12].
Applications and Mechanism of Action
2,2,2-Trifluoroethyl triflate is a premier electrophilic source of the trifluoroethyl group, primarily utilized in nucleophilic substitution reactions[16].
Mechanism: Sₙ2 Trifluoroethylation
The triflate anion (CF₃SO₃⁻) is one of the best-known leaving groups in organic chemistry. Its stability is derived from extensive resonance delocalization of the negative charge across the three oxygen atoms and the strong inductive electron-withdrawing effect of the trifluoromethyl group[2]. This exceptional leaving group ability makes the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles in a classic Sₙ2 mechanism.
Caption: The Sₙ2 mechanism for nucleophilic trifluoroethylation.
Key Application Areas:
-
Pharmaceutical and Agrochemical Synthesis: It is instrumental in building complex fluorinated molecules with enhanced biological activity, including pharmaceuticals and agrochemicals[10][16].
-
Synthesis of Fluorinated Amino Acids: The reagent is a powerful tool for creating non-natural fluorinated amino acids, which are valuable building blocks for peptide-based therapeutics[4][7][10].
-
Preparation of Cyclic N-Aryl Hydroxamic Acids: It has been used as a reagent in the enantioselective preparation of these compounds, which have shown antibacterial properties[7].
-
Materials Science: The compound contributes to the development of advanced fluorinated polymers and coatings that exhibit superior chemical resistance and thermal stability[16].
Safety, Handling, and Storage
2,2,2-Trifluoroethyl trifluoromethanesulfonate is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.
Hazard Profile:
-
Toxicity: Toxic if swallowed and fatal or harmful if inhaled[5][9].
-
Corrosivity: Causes severe skin burns and serious eye damage[5][9][18].
-
Flammability: Some sources indicate it is a flammable liquid and vapor[9].
Protocol 2: Safe Handling and Personal Protective Equipment (PPE)
Engineering Controls:
-
Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors[18].
-
Ensure a safety shower and eye wash station are immediately accessible.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Use chemical safety goggles and a face shield[9].
-
Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing. For large quantities or spills, a full chemical-resistant suit may be necessary[19].
-
Respiratory Protection: For situations with potential for exposure above permissible limits, use a NIOSH-approved respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA)[19].
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials like water and oxidizers[9][19]. Recommended storage is at 2-8°C[7].
-
Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste[9][18].
Conclusion
2,2,2-Trifluoroethyl trifluoromethanesulfonate, also known as TFOL-Tf, is a highly effective and synthetically crucial reagent. Its power lies in the combination of the desirable properties conferred by the trifluoroethyl group and the exceptional reactivity enabled by the triflate leaving group. For researchers in drug discovery, agrochemical development, and materials science, a thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential to innovate and create novel, high-performance molecules.
References
- 1. CAS#:23199-56-6 | this compound | Chemsrc [chemsrc.com]
- 2. Triflate - Wikipedia [en.wikipedia.org]
- 3. 6226-25-1 | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | Tetrahedron [thsci.com]
- 4. 2,2,2-Trifluoroethyl trifluoromethanesulfonate|lookchem [lookchem.com]
- 5. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | 6226-25-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. nbinno.com [nbinno.com]
- 11. chembk.com [chembk.com]
- 12. 2,2,2-Trifluoroethyl trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. 6226-25-1 CAS MSDS (2,2,2-Trifluoroethyl trifluoromethanesulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. chemimpex.com [chemimpex.com]
- 17. CN119462437A - A kind of preparation method of trifluoroethyl trifluoromethanesulfonate - Google Patents [patents.google.com]
- 18. fishersci.com [fishersci.com]
- 19. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate MSDS/SDS | Supplier & Distributor [ccount-chem.com]
Key chemical properties of trifluoroethylating agents
An In-Depth Technical Guide to the Core Chemical Properties of Trifluoroethylating Agents
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The 2,2,2-trifluoroethyl group (-CH₂CF₃) is a paramount structural motif in modern medicinal chemistry and materials science. Its unique electronic properties—a blend of steric bulk and a powerful inductive effect from the -CF₃ moiety—can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules.[1][2] This guide provides an in-depth analysis of the key chemical properties of trifluoroethylating agents, categorized by their reactive mechanism: electrophilic, nucleophilic, and radical. We will explore the causality behind their reactivity, stability, and selectivity, offering field-proven insights into their application and the rationale for experimental design.
The Strategic Importance of the Trifluoroethyl Group
The incorporation of fluorine into drug candidates is a well-established strategy for optimizing ADME (absorption, distribution, metabolism, and excretion) properties.[3][4] The trifluoroethyl group, in particular, offers a distinct advantage over a simple trifluoromethyl group. The methylene spacer (-CH₂-) provides conformational flexibility while the terminal -CF₃ group acts as a strong electron-withdrawing group and a metabolic shield.[5] This combination can improve pharmacokinetic profiles and modulate the pKa of nearby functional groups, which is critical for target engagement.[1][6] Understanding the reagents that install this group is therefore essential for rational drug design.
Classification of Trifluoroethylating Agents: A Mechanistic Approach
Trifluoroethylating agents are best understood through the lens of their reactive intermediates. The choice of agent is dictated by the electronic nature of the substrate and the desired bond formation, a critical decision-making point in synthesis planning.
Diagram 1: Mechanistic Classification of Trifluoroethylating Agents.
Electrophilic Trifluoroethylating Agents: Taming the Cation
Electrophilic agents function as donors of a trifluoroethyl cation equivalent ("CF₃CH₂⁺") and are particularly effective for functionalizing electron-rich substrates like carbanions, thiols, and activated aromatic systems.
Core Properties: Reactivity and Stability
The primary challenge in designing these reagents is balancing reactivity with shelf-stability. The electron-withdrawing nature of the -CF₃ group destabilizes an adjacent positive charge, making the "CF₃CH₂⁺" cation itself highly elusive. Instead, reagents are designed where the trifluoroethyl group is attached to a good leaving group containing a positively charged heteroatom (e.g., iodine or sulfur).
-
Hypervalent Iodine Reagents: (α,α-dihydroperfluoroalkyl)phenyliodonium triflates (FMITS reagents) are highly reactive electrophilic agents.[7] Their reactivity is tuned by the counter-ion (triflate being highly effective) and substituents on the phenyl ring.[7][8] These reagents are often crystalline, shelf-stable solids, which is a significant practical advantage over gaseous or highly volatile reagents.[9]
-
Sulfonium Salts: S-(trifluoroethyl)diarylsulfonium salts, analogous to the well-known Umemoto reagents for trifluoromethylation, also serve as effective electrophilic sources.[8][10] Their electrophilicity can be finely tuned by modifying the electronic properties of the aryl groups.[11]
Causality in Application: When to Choose an Electrophilic Agent
Electrophilic agents are the logical choice when the substrate is a potent nucleophile. The reaction proceeds via a direct nucleophilic attack (Sɴ2-type mechanism) on the methylene carbon of the trifluoroethyl group.
Use Case: Trifluoroethylation of a soft nucleophile like a β-ketoester. The enolate is electron-rich and readily attacks the electrophilic carbon center of the reagent, displacing the hypervalent iodine or sulfonium leaving group. This avoids the need for transition metals and often proceeds under mild conditions.
| Reagent Type | Common Substrates | Key Advantages | Limitations |
| Hypervalent Iodine | β-ketoesters, thiols, enamines, carbanions[7] | High reactivity, shelf-stable solid, predictable Sɴ2 mechanism. | Can be expensive, may not be suitable for less nucleophilic substrates without catalysis. |
| Sulfonium Salts | Thiophenolates, activated aromatics[8] | Tunable reactivity via aryl substitution, high stability. | Often require strong nucleophiles or harsh conditions for less reactive substrates. |
Table 1: Comparison of Common Electrophilic Trifluoroethylating Agents.
Radical Trifluoroethylating Agents: The Power of Single-Electron Transfer
Radical trifluoroethylation has emerged as a powerful strategy, particularly for late-stage functionalization of complex molecules and for substrates that are poor nucleophiles or electrophiles.[12] These reactions typically rely on generating the 2,2,2-trifluoroethyl radical (•CH₂CF₃).
Core Properties: Generation and Selectivity
The key property of a radical precursor is the ease with which it generates the desired radical under specific, controlled conditions.
-
Reactivity: 2,2,2-Trifluoroethyl iodide (CF₃CH₂I) is a common and commercially available precursor.[13] The C-I bond is relatively weak and can be homolytically cleaved using photoredox catalysis, radical initiators, or heat.
-
Stability: While the precursor (CF₃CH₂I) is stable, the generated •CH₂CF₃ radical is a transient, highly reactive species. Its electrophilic nature guides its reactivity, favoring addition to electron-rich systems like heterocycles.
-
Selectivity: The major advantage of radical methods, especially photoredox catalysis, is their exceptional functional group tolerance and mild reaction conditions (e.g., visible light, room temperature).[13][14] This allows for the trifluoroethylation of complex molecules without affecting sensitive functional groups, a critical requirement in drug development.[15]
Workflow & Causality: Visible-Light Photoredox Catalysis
Photoredox catalysis provides a controlled way to generate the trifluoroethyl radical under exceptionally mild conditions. The choice of photocatalyst, solvent, and base is critical for an efficient and selective reaction.
Diagram 2: Simplified Catalytic Cycle for a Reductive Quenching Pathway in Photoredox Trifluoroethylation.
Experimental Protocol: Regioselective Trifluoroethylation of Imidazopyridines[14]
This protocol demonstrates a self-validating system where the reaction's success is contingent on the presence of light, photocatalyst, and base, confirming the proposed radical mechanism.
Objective: To install a trifluoroethyl group at the C-3 position of an imidazo[1,2-a]pyridine derivative.
Materials:
-
Imidazo[1,2-a]pyridine substrate (1.0 equiv, 0.20 mmol)
-
2,2,2-Trifluoroethyl iodide (CF₃CH₂I) (3.0 equiv, 0.6 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, 0.4 mmol)
-
fac-Ir(ppy)₃ (photocatalyst, 2.0 mol %, 0.004 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Nitrogen (N₂) atmosphere
-
5W Blue LED light source
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate, K₂CO₃, and the photocatalyst fac-Ir(ppy)₃.
-
Causality: The vial must be dry as moisture can quench the excited state of the photocatalyst or react with intermediates. K₂CO₃ acts as a base to neutralize the proton generated during the rearomatization step, driving the reaction to completion.
-
-
Inerting: Seal the vial and purge with N₂ for 5-10 minutes.
-
Causality: Oxygen can quench the excited photocatalyst, inhibiting the desired single-electron transfer (SET) process. An inert atmosphere is crucial for reproducibility and yield.
-
-
Reagent Addition: Under a positive pressure of N₂, add anhydrous DMSO followed by CF₃CH₂I via syringe.
-
Causality: DMSO is a polar aprotic solvent that effectively dissolves the reactants and salts. CF₃CH₂I is used in excess to ensure it effectively traps the substrate radical cation.
-
-
Reaction Execution: Place the sealed vial approximately 3-5 cm from a 5W blue LED strip and stir the solution at room temperature.
-
Causality: The blue light (λ ≈ 450 nm) provides the energy to excite the fac-Ir(ppy)₃ photocatalyst, initiating the catalytic cycle. Stirring ensures a homogenous reaction mixture for efficient light absorption and mass transfer.
-
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 36 hours), dilute the mixture with ethyl acetate and wash with brine.
-
Purification: Separate the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired C-3 trifluoroethylated product.
| Substrate | Product Yield (%) | Regioselectivity |
| Imidazo[1,2-a]pyridine | 85% | C-3 > 99% |
| 2-methyl-imidazo[1,2-a]pyridine | 89% | C-3 > 99% |
| 7-methyl-imidazo[1,2-a]pyridine | 81% | C-3 > 99% |
Table 2: Representative yields for the photoredox trifluoroethylation of various imidazopyridines, adapted from J. Org. Chem. 2016, 81, 13, 7047–7053.[13]
Nucleophilic Trifluoroethylating Agents: The Elusive Anion
Nucleophilic agents deliver a trifluoroethyl anion equivalent ("CF₃CH₂⁻") to an electrophilic substrate. The generation and stabilization of this anion are challenging due to the powerful destabilizing inductive effect of the CF₃ group.
Core Properties: Generation and Stability
-
Generation: Direct deprotonation of 1,1,1-trifluoroethane is difficult. More common methods involve the use of organometallic precursors or the activation of reagents like trifluoroethyl-silanes with a fluoride source.[16]
-
Stability: The "CF₃CH₂⁻" anion is highly basic and unstable. Modern approaches use adducts that stabilize the anion, such as those derived from fluoroform and borazines, allowing for controlled transfer to electrophiles.[17]
Causality in Application: Targeting Electrophilic Centers
Nucleophilic agents are ideal for reactions with electrophiles like aldehydes, ketones, and imines.[18] The reaction mechanism is a classic nucleophilic addition.
Use Case: Addition to a non-enolizable aldehyde (e.g., benzaldehyde). A fluoride source (e.g., CsF) activates a trifluoroethyl-silane reagent, generating a transient nucleophilic species that adds to the carbonyl carbon, forming a trifluoroethylated alcohol after workup. This approach is complementary to electrophilic and radical methods, expanding the synthetic toolkit.
Conclusion and Future Perspectives
The chemical properties of trifluoroethylating agents are intrinsically linked to their reaction mechanism. Electrophilic reagents, characterized by their high reactivity towards nucleophiles and shelf-stability, are workhorses for specific transformations. Nucleophilic agents, while more challenging to handle, provide a complementary approach for targeting electrophilic centers. The most significant recent advances have been in radical trifluoroethylation, driven by the advent of visible-light photoredox catalysis.[19] This methodology offers unparalleled mildness and functional group tolerance, making it exceptionally well-suited for the complex synthetic challenges encountered in modern drug discovery. Future research will likely focus on developing more efficient, cost-effective, and asymmetric versions of these powerful reagents, further solidifying the role of the trifluoroethyl group as a privileged motif in science.
References
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- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
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- 10. researchgate.net [researchgate.net]
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- 15. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A quest for nucleophilic trifluoromethylations - American Chemical Society [acs.digitellinc.com]
- 17. Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform - University of Michigan [available-inventions.umich.edu]
- 18. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Trifluoromethanesulfonates: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethanesulfonates, commonly known as triflates, are a class of organic compounds that have become indispensable in modern synthetic chemistry. The triflate group (CF₃SO₃⁻), the conjugate base of the superacid triflic acid, is an exceptional leaving group, rendering triflate-containing molecules highly reactive and versatile reagents.[1][2][3] This guide provides a comprehensive overview of the discovery, history, properties, synthesis, and applications of trifluoromethanesulfonates, with a particular focus on their role in drug development.
PART 1: The Genesis of a Superacid: A Historical Perspective
The story of triflates begins with the synthesis of trifluoromethanesulfonic acid, or triflic acid (TfOH). This remarkable compound laid the foundation for the entire field of triflate chemistry.
The Pioneering Synthesis of Triflic Acid
Trifluoromethanesulfonic acid was first synthesized in 1954 by R.N. Haszeldine and J.M. Kidd.[4][5][6][7] Their groundbreaking work involved the oxidation of bis(trifluoromethylthio)mercury.[8] This initial synthesis was a pivotal moment, introducing a new and exceptionally strong acid to the scientific community.
The original synthesis, as described by Haszeldine and Kidd, involved the reaction of trifluoromethylsulfenyl chloride with an oxidizing agent.[5] This paved the way for further exploration into the properties and potential applications of this novel compound.
The Rise of Superacids
The concept of "superacids," acids stronger than 100% sulfuric acid, was first introduced by James Bryant Conant in 1927.[9][10][11] However, it was the work of George A. Olah in the 1960s that truly brought superacids to the forefront of chemistry.[9][11][12] Olah's research on carbocations, stabilized by superacids like "Magic Acid" (a mixture of fluorosulfonic acid and antimony pentafluoride), revolutionized the understanding of reaction mechanisms and earned him the Nobel Prize in Chemistry in 1994.[10][12][13][14][15][16]
Triflic acid, with a pKa of approximately -15, firmly established itself as a prominent member of the superacid family.[5] Its remarkable acidity and the stability of its conjugate base, the triflate anion, are key to its widespread utility.[1]
PART 2: The Chemistry of Trifluoromethanesulfonates
The unique properties of the triflate group are central to its role as a powerful tool in organic synthesis.
Properties of the Triflate Group
The exceptional stability of the triflate anion is due to the strong electron-withdrawing effect of the trifluoromethyl group and the resonance delocalization of the negative charge across the three oxygen atoms and the sulfur atom.[1][2][3] This stability makes the triflate group an excellent leaving group, estimated to be about 100 times better than tosylate.
Key Properties of Triflic Acid and Triflates:
-
High Acidity: Triflic acid is one of the strongest known monoprotic acids.
-
Thermal and Chemical Stability: Both triflic acid and the triflate anion exhibit high thermal and chemical stability, resisting oxidation and reduction.[5]
-
Non-coordinating Anion: The triflate anion is weakly coordinating, which is advantageous in many catalytic applications.[1]
Synthesis of Trifluoromethanesulfonates
The synthesis of triflates typically involves the reaction of an alcohol or phenol with a triflating agent. The most common triflating agent is trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O).
Preparation of Triflic Anhydride
Triflic anhydride is a colorless liquid that is prepared by the dehydration of triflic acid.[17] This is commonly achieved using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀).[17][18]
Experimental Protocol: Synthesis of Triflic Anhydride from Triflic Acid [19]
Materials:
-
Trifluoromethanesulfonic acid
-
Phosphorus pentoxide
Procedure:
-
In a dry, round-bottomed flask, combine trifluoromethanesulfonic acid and phosphorus pentoxide.
-
Allow the mixture to stand at room temperature for at least 3 hours, during which it will solidify.
-
Fit the flask with a short-path distilling head and heat to distill the triflic anhydride.
-
For higher purity, the distilled anhydride can be further purified by stirring with a small amount of phosphorus pentoxide followed by redistillation.
Synthesis of Alkyl and Aryl Triflates
Alkyl and aryl triflates are typically synthesized by reacting an alcohol or phenol with triflic anhydride in the presence of a base, such as pyridine or triethylamine.
Experimental Protocol: General Synthesis of an Aryl Triflate
Materials:
-
Phenol derivative
-
Triflic anhydride
-
Pyridine
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the phenol derivative in dry DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution.
-
Add triflic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aryl triflate, which can be purified by column chromatography.
PART 3: Applications in Organic Synthesis and Drug Development
The exceptional reactivity of triflates makes them valuable intermediates in a wide range of organic transformations, many of which are crucial in the synthesis of pharmaceuticals.
Cross-Coupling Reactions
Aryl and vinyl triflates are excellent substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[1][2] These reactions are fundamental for the formation of carbon-carbon bonds, a key step in the construction of complex molecular scaffolds found in many drug molecules.[20][21]
Nucleophilic Substitution Reactions
Alkyl triflates are potent alkylating agents due to the excellent leaving group ability of the triflate moiety.[1] They are highly reactive in Sₙ2 reactions and are used to introduce alkyl groups onto a variety of nucleophiles, including amines, alcohols, and thiols.[20][22] This reactivity is harnessed in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[20]
Applications in Drug Discovery and Development
The trifluoromethyl group is a common motif in many modern pharmaceuticals, and triflate chemistry provides a powerful means of introducing this and other fluorinated groups.[23] The introduction of fluorine can significantly impact a drug's metabolic stability, lipophilicity, and binding affinity.
More recently, aryl triflates themselves have been explored as a functional group within drug candidates.[24][25] While historically viewed as synthetic intermediates, the aryl triflate moiety has been shown to be chemically and biologically stable in certain contexts and can offer favorable physicochemical properties.[24]
Examples of Triflates in Drug Development:
-
Methyl Trifluoromethanesulfonate (Methyl Triflate): A powerful methylating agent used in the synthesis of complex APIs.[20]
-
Aryl Triflates: Used as key intermediates in the synthesis of various drug candidates and have been incorporated into potent inhibitors of biological targets.[24]
-
Ethyl Trifluoromethanesulfonate (Ethyl Triflate): A valuable tool for introducing ethyl groups in the synthesis of novel drug candidates.[26]
Metal Triflate Catalysis
Metal triflates, such as scandium triflate (Sc(OTf)₃) and gallium triflate (Ga(OTf)₃), are highly effective and water-tolerant Lewis acid catalysts.[2][27][28][29] They are used to catalyze a wide range of organic reactions, including Friedel-Crafts acylations and alkylations, and are considered environmentally friendly catalysts.[27][28][29][30]
Conclusion
From their initial discovery in the mid-20th century, trifluoromethanesulfonates have evolved into indispensable tools for chemists in both academic and industrial settings. Their unique properties, stemming from the superacid nature of triflic acid, have enabled the development of novel synthetic methodologies and have played a crucial role in the advancement of drug discovery and development. As our understanding of their chemistry continues to grow, triflates will undoubtedly remain at the forefront of innovation in the chemical sciences.
References
- 1. Triflate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. youtube.com [youtube.com]
- 4. Trifluoromethanesulfonic_acid [chemeurope.com]
- 5. Triflic acid [chem-is-you.blogspot.com]
- 6. carla-hd.de [carla-hd.de]
- 7. WO2001066516A1 - Process for the preparation of triflic anhydride - Google Patents [patents.google.com]
- 8. Perfluoroalkyl derivatives of sulphur. Part I. Trifluoromethanesulphonic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Superacid - Wikipedia [en.wikipedia.org]
- 10. Magic acid - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. grokipedia.com [grokipedia.com]
- 13. George A. Olah - A Superstar of Science [superstarsofscience.com]
- 14. George Andrew Olah [chemistry.msu.edu]
- 15. George Andrew Olah - Wikipedia [en.wikipedia.org]
- 16. britannica.com [britannica.com]
- 17. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 18. prepchem.com [prepchem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. nbinno.com [nbinno.com]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. nbinno.com [nbinno.com]
- 27. researchgate.net [researchgate.net]
- 28. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Triflic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2,2,2-Trifluoroethyl trichloromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethyl trichloromethanesulfonate, identified by the CAS number 23199-56-6, is a halogenated organic compound of significant interest in synthetic chemistry. Its structure, featuring a trifluoroethyl group and a trichloromethanesulfonate ester, imparts unique reactivity, making it a potentially valuable reagent. The trifluoroethyl moiety is known to enhance the thermal stability, lipophilicity, and metabolic resistance of parent molecules, attributes that are highly sought after in the design of novel pharmaceuticals and agrochemicals. The trichloromethanesulfonate group, a derivative of sulfonic acid, is anticipated to be a good leaving group in nucleophilic substitution reactions, analogous to the widely used tosylates, mesylates, and triflates.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations for this compound, with a particular focus on its boiling point.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂Cl₃F₃O₃S | [1][2] |
| Molecular Weight | 281.47 g/mol | [2] |
| CAS Number | 23199-56-6 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 84 - 86 °C at 20 mmHg | [2] |
| 233 °C at 760 mmHg | [3] | |
| Melting Point | -70 °C | [2] |
| Density | 1.714 g/cm³ | [2] |
| Refractive Index | 1.4238 | [4] |
It is important to note the discrepancy in the reported boiling points. The value of 84-86 °C was measured under reduced pressure (20 mmHg), a common practice for purifying high-boiling or thermally sensitive compounds.[2] The higher value of 233 °C is reported at atmospheric pressure (760 mmHg) and is a calculated estimate.[3] The significant difference between these values underscores the importance of specifying the pressure when reporting boiling points. For practical laboratory applications involving distillation, the boiling point at reduced pressure is often more relevant.
Synthesis of this compound
The underlying principle of this reaction is the nucleophilic attack of the hydroxyl group of 2,2,2-trifluoroethanol on the electrophilic sulfur atom of trichloromethanesulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
References
Density of 2,2,2-Trifluoroethyl trichloromethanesulfonate
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive analysis of the density of 2,2,2-Trifluoroethyl trichloromethanesulfonate (CAS 23199-56-6), a halogenated organosulfur compound of interest to researchers in synthetic chemistry and drug development. This document addresses the current state of knowledge, presents newly located experimental data, and offers detailed, field-proven methodologies for its precise experimental determination. Recognizing the compound's hazardous nature and sensitivity, this guide integrates rigorous safety protocols and handling procedures. Furthermore, it provides context by comparing the target compound with its well-documented analogue, 2,2,2-Trifluoroethyl trifluoromethanesulfonate, and discusses the underlying chemical principles governing its physical properties.
Introduction and Physicochemical Overview
This compound is a reactive alkylating agent, valuable for introducing the 2,2,2-trifluoroethyl group into various molecular scaffolds.[1] Its utility is particularly noted in the synthesis of complex pharmaceutical intermediates.[1] The density of such a reagent is a critical parameter for a variety of reasons:
-
Reaction Stoichiometry: Accurate density values are essential for converting mass to volume, ensuring precise molar ratios in reactions where the reagent is added as a liquid.
-
Process Scale-Up: In drug development and process chemistry, density is fundamental for equipment sizing, fluid dynamics calculations, and ensuring batch-to-batch consistency.
-
Purity Assessment: Density can serve as a preliminary, non-destructive indicator of compound purity.
-
Modeling and Simulation: Computational chemistry models often use density as a key input parameter for predicting other physicochemical and pharmacokinetic properties.
Initial literature surveys revealed a scarcity of data for this specific compound. However, further investigation has uncovered a reported density value, which this guide will present and put into the context of experimental determination.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. The newly located density value is highlighted.
| Property | Value | Source |
| CAS Number | 23199-56-6 | [2][3] |
| Molecular Formula | C₃H₂Cl₃F₃O₃S | [2][3] |
| Molecular Weight | 281.47 g/mol | [2] |
| Physical Form | Colorless Liquid | [1] |
| Density (ρ) | 1.714 g/cm³ (Temperature not specified) | [1][2][4] |
| Boiling Point | 84-86 °C at 20 mmHg | [1][2][4] |
| Melting Point | -70 °C | [1][2] |
| Sensitivity | Moisture Sensitive | [1][4] |
Comparative Analysis with an Analogue
To provide a broader context, it is instructive to compare the target compound with its structurally similar analogue, 2,2,2-Trifluoroethyl trifluoro methanesulfonate (CAS 6226-25-1). The primary structural difference is the substitution of three chlorine atoms with three fluorine atoms on the methanesulfonyl group. This substitution has a predictable effect on the compound's density.
| Property | 2,2,2-Trifluoroethyl trichloro methanesulfonate | 2,2,2-Trifluoroethyl trifluoro methanesulfonate |
| CAS Number | 23199-56-6 | 6226-25-1 |
| Molecular Weight | 281.47 g/mol | 232.10 g/mol [5] |
| Density (ρ) | 1.714 g/cm³ | 1.611 g/mL at 25 °C[5] |
| Key Structural Difference | -SO₂CCl₃ group | -SO₂CF₃ group |
Expert Insight: The higher density of the trichloro- variant (1.714 g/cm³) compared to the trifluoro- variant (1.611 g/mL) is expected. Chlorine atoms are significantly heavier (approx. 35.45 amu) than fluorine atoms (approx. 19.00 amu) and have a larger atomic radius. The substantial increase in molecular weight from the three chlorine atoms outweighs the slight increase in molar volume, resulting in a net increase in density. This causal relationship underscores the importance of atomic composition in determining bulk physical properties.
Methodologies for Experimental Density Verification
While a density value is reported, it lacks a specified temperature.[1][2][4] As density is temperature-dependent, any rigorous research or process development requires its determination under controlled conditions. The following section details two robust, high-precision methods for this purpose.
Workflow for Density Determination
The logical flow for verifying or determining the density of a liquid reagent like this compound involves careful planning, execution, and data analysis, with safety as a paramount concern.
Caption: Workflow for precise density determination.
Protocol 1: Density Determination by Pycnometer
This classic gravimetric method is highly accurate when performed correctly and is ideal for establishing a reference value.[6][7] A pycnometer is a glass flask with a precisely known volume.[7]
Methodology:
-
Preparation:
-
Thoroughly clean a 10 mL or 25 mL pycnometer with a suitable solvent (e.g., acetone) and dry it completely in an oven. Allow it to cool to ambient temperature in a desiccator.
-
Once cooled, obtain the mass of the empty, dry pycnometer with its stopper (m_pyc) using a calibrated analytical balance (±0.0001 g). Record this value.
-
-
Calibration (Volume Determination):
-
Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 20.0 °C). Ensure the temperature is stable and measured with a calibrated thermometer.
-
Insert the capillary stopper, allowing excess water to exit through the capillary. Carefully wipe the outside of the pycnometer dry.
-
Weigh the water-filled pycnometer (m_pyc+water).
-
Calculate the mass of the water (m_water = m_pyc+water - m_pyc).
-
Determine the precise volume of the pycnometer (V_pyc) using the known density of water (ρ_water) at the measured temperature: V_pyc = m_water / ρ_water.
-
-
Sample Measurement:
-
Dry the pycnometer again as in step 1.
-
Working inside a certified chemical fume hood , carefully fill the pycnometer with this compound that has been thermally equilibrated to the same temperature as the water in the calibration step.
-
Insert the stopper, wipe the exterior dry, and weigh the sample-filled pycnometer (m_pyc+sample).
-
Calculate the mass of the sample (m_sample = m_pyc+sample - m_pyc).
-
-
Calculation:
-
Calculate the density of the sample (ρ_sample) using the calibrated volume: ρ_sample = m_sample / V_pyc.
-
Repeat the measurement at least three times and report the average density and standard deviation.
-
Causality and Trustworthiness: This protocol's trustworthiness is rooted in its reliance on fundamental principles of mass and volume. By calibrating the pycnometer's volume with a reliable standard (water), systematic errors in the glassware are nullified. The use of a high-precision analytical balance ensures the accuracy of mass measurements, which directly translates to the accuracy of the final density value.
Protocol 2: Density Determination by Oscillating U-Tube Densitometer
This modern instrumental method is rapid, requires a small sample volume, and provides high precision, making it suitable for routine analysis and quality control.[8][9] The principle involves measuring the change in the resonant frequency of an oscillating U-shaped tube when it is filled with the sample liquid.[8][10]
Methodology:
-
Instrument Setup and Calibration:
-
Turn on the digital densitometer and allow it to stabilize. Set the target temperature (e.g., 25.00 °C) using the built-in Peltier temperature control.[11]
-
Perform a two-point calibration as per the instrument's manual. This typically involves measuring dry air (check for low, stable reading) and high-purity, degassed water. The instrument stores these reference values.
-
-
Sample Measurement:
-
Working inside a certified chemical fume hood , draw a small amount (typically 1-2 mL) of the thermally equilibrated this compound into a clean, dry syringe.
-
Carefully inject the sample into the instrument's U-tube, ensuring no air bubbles are introduced.[8] Air bubbles will cause erroneously low density readings.[8]
-
Allow the reading to stabilize as the sample reaches thermal equilibrium with the oscillating tube.
-
Record the density reading directly from the instrument's display.
-
-
Cleaning and Verification:
-
Flush the U-tube with appropriate solvents (e.g., isopropanol followed by acetone) and dry it with a stream of air or nitrogen.
-
Periodically re-measure the water standard to verify that the calibration has not drifted.
-
Expertise and Rationale: The choice of an oscillating U-tube densitometer reflects an emphasis on efficiency and precision. The integrated Peltier temperature control is a critical feature, as it eliminates the need for external water baths and ensures thermal stability to ±0.01 °C, a level of control difficult to achieve manually. This method minimizes operator-dependent variability and reduces exposure to the hazardous chemical due to the small sample volume and contained measurement cell.[9]
Safety, Handling, and Synthesis
Given the compound's classification, rigorous safety measures are not merely recommended; they are mandatory for any professional handling this substance.
Hazard Analysis and Mitigation
This compound is an extremely toxic, corrosive, and moisture-sensitive liquid.[1]
-
Toxicity: It is presumed toxic if swallowed or in contact with skin.
-
Corrosivity: It can cause severe skin burns and eye damage.[1]
-
Reactivity: It reacts with water, potentially liberating toxic gases.[1]
Mandatory Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or nitrile), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.
-
Ventilation: All manipulations must be performed within a certified and properly functioning chemical fume hood.
-
Inert Atmosphere: Due to its moisture sensitivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or reactions.
-
Spill & Waste: Have a spill kit rated for corrosive materials readily available. All waste must be disposed of in a designated, labeled hazardous waste container according to institutional and local regulations.
Caption: Hazard-Control relationship diagram.
Synthesis Overview
The reagent is prepared via a one-step reaction between trichloromethanesulfonyl chloride and 2,2,2-trifluoroethanol.[1] This information is crucial for researchers who may need to synthesize the compound in-house if commercial sources are unavailable or if specific purity grades are required. The crude product is typically purified by distillation under reduced pressure.[1]
Conclusion
This guide establishes that the density of this compound is reported as 1.714 g/cm³ .[1][2][4] However, the absence of a specified temperature in the source data necessitates experimental verification for any application requiring high precision. We have provided two detailed, field-proven protocols—using a pycnometer and a digital densitometer—that constitute a self-validating system for obtaining this critical physicochemical parameter. By explaining the causality behind methodological choices and embedding stringent safety protocols, this guide equips researchers, scientists, and drug development professionals with the necessary tools and knowledge to confidently and safely work with this valuable but hazardous reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. 23199-56-6 2,2,2-Trifluoroethyl trichloromethane-sulfonate AKSci 7889AD [aksci.com]
- 3. CAS 23199-56-6: Methanesulfonic acid, 1,1,1-trichloro-, 2,… [cymitquimica.com]
- 4. 23199-56-6 | CAS DataBase [m.chemicalbook.com]
- 5. 2,2,2-Trifluoroethyl trifluoromethanesulfonate 95 6226-25-1 [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. che.utah.edu [che.utah.edu]
- 8. rudolphresearch.com [rudolphresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Oscillating U-tube - Wikipedia [en.wikipedia.org]
- 11. Smart-D50_Shanghai Yuke Industrial Co., Ltd. [yukelab.com]
A Comprehensive Technical Guide to the Solubility of 2,2,2-Trifluoroethyl Triflate in Organic Solvents
Foreword: Navigating the Trifluoroethylation Landscape
In the dynamic fields of pharmaceutical development and advanced materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The 2,2,2-trifluoroethyl group, in particular, imparts unique and desirable properties, including enhanced metabolic stability, lipophilicity, and binding affinity. At the heart of many synthetic routes to introduce this critical functional group lies 2,2,2-trifluoroethyl trifluoromethanesulfonate (TFET), a powerful and highly reactive trifluoroethylating agent.[1][2] Understanding the solubility characteristics of this potent reagent is not merely a matter of academic curiosity; it is a fundamental prerequisite for efficient, scalable, and safe chemical synthesis. This guide provides an in-depth exploration of the solubility of 2,2,2-trifluoroethyl triflate in a range of organic solvents, underpinned by theoretical principles and practical, field-proven methodologies.
The Molecular Profile of 2,2,2-Trifluoroethyl Triflate: A Duality of Reactivity and Utility
2,2,2-Trifluoroethyl trifluoromethanesulfonate (CAS 6226-25-1) is a colorless to yellow liquid characterized by a molecular structure that dictates its pronounced electrophilicity.[3][4] The trifluoromethanesulfonate (triflate) group is an exceptionally good leaving group, rendering the adjacent ethyl group highly susceptible to nucleophilic attack. This inherent reactivity is the very source of its synthetic utility, enabling the facile transfer of the trifluoroethyl group to a wide array of nucleophiles.[2][5]
However, this high reactivity also necessitates careful consideration of its handling and storage, particularly concerning its moisture sensitivity.[6][7][8] Hydrolysis of the triflate ester results in the formation of triflic acid, a corrosive and hazardous byproduct.[9] Consequently, all manipulations of 2,2,2-trifluoroethyl triflate should be conducted under anhydrous conditions.
Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Paradigm
The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be miscible. This principle can be more quantitatively described through concepts such as Hansen Solubility Parameters (HSP) and group contribution methods like UNIFAC.[10][11][12]
The UNIFAC group contribution method provides a predictive framework for estimating activity coefficients in mixtures based on the functional groups present in the molecules.[1][13][14][15] While a detailed UNIFAC prediction is beyond the scope of this guide, the presence of ester and sulfonate functional groups, combined with the highly fluorinated ethyl group, points towards favorable interactions with polar aprotic solvents that can effectively solvate the molecule without engaging in detrimental nucleophilic reactions.
The fluorination of organic molecules is known to influence their solubility in complex ways. While fluorination increases polarity, it can also lead to reduced miscibility with both hydrocarbons and water, a phenomenon sometimes referred to as "fluorophilicity."[16][17] This suggests that while polar, the solubility of 2,2,2-trifluoroethyl triflate will be highly dependent on the specific nature of the solvent.
Qualitative and Semi-Quantitative Solubility Profile
Based on available data and empirical observations from synthetic applications, the solubility of 2,2,2-trifluoroethyl triflate across a range of common organic solvents can be summarized as follows:
| Solvent Class | Solvent | Qualitative Solubility | Rationale and Causality |
| Polar Aprotic | Acetonitrile (CH₃CN) | Soluble | The high dipole moment and polar nature of acetonitrile effectively solvate the polar triflate and trifluoroethyl groups. |
| N,N-Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for polar molecules like triflates.[18] | |
| Dichloromethane (CH₂Cl₂) | Soluble | As a polar, non-nucleophilic solvent, dichloromethane is frequently used in reactions involving triflates, indicating good solubility. | |
| Polar Protic | Water (H₂O) | Slightly Soluble / Reacts | While the molecule has polar groups, its overall organic character limits water solubility. More importantly, it readily hydrolyzes in the presence of water.[3][7][8][9] |
| Methanol (CH₃OH) | Slightly Soluble / Reacts | Similar to water, methanol is a polar protic solvent. While some solubility is expected due to polarity, the nucleophilic nature of the hydroxyl group can lead to reaction.[3][7] | |
| Nonpolar | Hexane (C₆H₁₄) | Insoluble | The significant difference in polarity between the highly polar triflate and nonpolar hexane results in poor solvation and insolubility. |
| Toluene (C₇H₈) | Insoluble | Similar to hexane, the nonpolar aromatic nature of toluene does not favor the dissolution of the polar solute. | |
| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble / Reacts | THF is a moderately polar aprotic solvent. However, as a Lewis base, it can potentially react with the highly electrophilic triflate, especially at elevated temperatures. |
| Esters | Ethyl Acetate (CH₃COOC₂H₅) | Sparingly Soluble | Ethyl acetate has moderate polarity. While some solubility is expected, it is generally less effective at dissolving highly polar compounds compared to solvents like acetonitrile or DMF. |
| Chlorinated | Chloroform (CHCl₃) | Slightly Soluble | Chloroform is a moderately polar solvent and is expected to exhibit some solvating power for the triflate.[3][7] |
Experimental Determination of Solubility: A Protocol for a Reactive Compound
Determining the solubility of a reactive and moisture-sensitive compound like 2,2,2-trifluoroethyl triflate requires a meticulous experimental approach to ensure both accuracy and safety. The following protocol is designed to minimize exposure to atmospheric moisture and prevent unintended reactions.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Due to its moisture sensitivity, 2,2,2-trifluoroethyl triflate should be handled under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Disposal: Dispose of all waste containing triflates according to institutional and local regulations for hazardous chemical waste.
Materials and Reagents
-
2,2,2-Trifluoroethyl triflate (high purity)
-
Anhydrous organic solvents (e.g., acetonitrile, DMF, dichloromethane)
-
Oven-dried glassware (e.g., vials with PTFE-lined septa, graduated cylinders, syringes)
-
Magnetic stirrer and stir bars
-
Analytical balance (accurate to ±0.1 mg)
-
Gas-tight syringes and needles
-
Inert gas source (nitrogen or argon) with a manifold
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of 2,2,2-trifluoroethyl triflate.
Step-by-Step Methodology
-
Preparation of Glassware and Solvents:
-
Thoroughly clean and oven-dry all glassware (e.g., 10 mL vials with PTFE-lined septa) at 120 °C for at least 4 hours.
-
Cool the glassware to room temperature in a desiccator or under a stream of inert gas.
-
Use commercially available anhydrous solvents or dry the solvents using appropriate methods (e.g., distillation from a suitable drying agent).
-
-
Solubility Determination:
-
Under a positive pressure of inert gas, transfer a precise volume (e.g., 5.0 mL) of the anhydrous solvent into a pre-weighed, dry vial using a gas-tight syringe.
-
Record the mass of the solvent added.
-
Using a separate, smaller gas-tight syringe, add a small, known mass (e.g., 0.1 g) of 2,2,2-trifluoroethyl triflate to the solvent.
-
Seal the vial with the PTFE-lined septum and cap.
-
Place the vial on a magnetic stirrer and stir the solution at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (e.g., 1 hour).
-
Visually inspect the solution for any undissolved droplets of the triflate.
-
If the triflate has completely dissolved, continue to add small, weighed increments of the triflate, recording the total mass added after each addition.
-
The saturation point is reached when a small amount of the added triflate no longer dissolves and remains as a separate phase (e.g., persistent cloudiness or visible droplets) after prolonged stirring.
-
-
Data Analysis:
-
Record the total mass of 2,2,2-trifluoroethyl triflate that was dissolved in the known volume of solvent at the saturation point.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Concluding Remarks for the Practicing Scientist
The solubility of 2,2,2-trifluoroethyl triflate is a critical parameter that directly influences its effective use in organic synthesis. Its preference for polar aprotic solvents such as acetonitrile and DMF is a direct consequence of its highly polar molecular structure. Conversely, its insolubility in nonpolar solvents and reactivity with protic solvents are important limitations to consider during reaction design and workup procedures.
The experimental protocol provided in this guide offers a robust and safe methodology for determining the solubility of this reactive compound. By adhering to these procedures, researchers can obtain reliable solubility data, enabling the optimization of reaction conditions, minimization of waste, and enhancement of laboratory safety. As the demand for advanced fluorinated molecules continues to grow, a thorough understanding of the fundamental properties of key reagents like 2,2,2-trifluoroethyl triflate will remain indispensable for innovation in the chemical sciences.
References
- 1. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 2. scbt.com [scbt.com]
- 3. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]
- 4. 2,2,2-Trifluoroethyl triflate | 6226-25-1 | FT28461 [biosynth.com]
- 5. Methyl trifluoromethanesulfonate | 333-27-7 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. 2,2,2-Trifluoroethyl trifluoromethanesulfonate|lookchem [lookchem.com]
- 8. 2,2,2-Trifluoroethyl trifluoromethanesulfonate, 95% | Fisher Scientific [fishersci.ca]
- 9. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scm.com [scm.com]
- 15. UNIFAC - Wikipedia [en.wikipedia.org]
- 16. Theoretical prediction of the solubility of fluorinated C(60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solubility of Fluorine and Chlorine Containing Gases and Other Gases in Water at Ordinary Temperature [article.sapub.org]
- 18. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Methodological & Application
Application Note & Protocol: Synthesis of 2,2,2-Trifluoroethyl trichloromethanesulfonate
Abstract
This document provides a comprehensive guide for the synthesis of 2,2,2-Trifluoroethyl trichloromethanesulfonate, a specialized sulfonate ester with significant potential in organic synthesis and medicinal chemistry. The trichloromethanesulfonyl group is a robust leaving group, and the trifluoroethyl moiety can impart unique physicochemical properties to molecules, such as enhanced metabolic stability and lipophilicity. This protocol details a reliable and reproducible method for the esterification of 2,2,2-trifluoroethanol with trichloromethanesulfonyl chloride using a standard amine base. It is intended for researchers, chemists, and professionals in drug development who require a detailed, field-tested methodology.
Principle of Synthesis & Mechanism
The synthesis of this compound is achieved via a nucleophilic substitution reaction at the sulfur atom of trichloromethanesulfonyl chloride. The hydroxyl group of 2,2,2-trifluoroethanol acts as the nucleophile, attacking the electrophilic sulfur center.
Causality of Experimental Design:
-
2,2,2-Trifluoroethanol (TFE): Serves as the nucleophilic alcohol. The strong electron-withdrawing nature of the trifluoromethyl group makes the hydroxyl proton more acidic than in ethanol, but the oxygen remains a competent nucleophile[1].
-
Trichloromethanesulfonyl Chloride: This is the key electrophile. The presence of three chlorine atoms on the methyl group and the sulfonyl chloride moiety makes the sulfur atom highly electron-deficient and susceptible to nucleophilic attack[2][3].
-
Triethylamine (Et₃N): A tertiary amine base is essential for the reaction. It serves as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is generated as a byproduct[4]. This prevents the protonation of the alcohol and the potential for side reactions, driving the equilibrium towards the product side. The general utility of amine bases in sulfonylation is well-established[5][6].
-
Anhydrous Dichloromethane (DCM): An inert, aprotic solvent is used to dissolve the reactants and facilitate the reaction while preventing unwanted side reactions with water. Trichloromethanesulfonyl chloride is sensitive to moisture[7].
-
Low Temperature: The reaction is initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction between the sulfonyl chloride and the amine/alcohol mixture and to minimize the formation of potential side products.
The reaction proceeds through a stepwise mechanism, as illustrated below.
Caption: Reaction mechanism for the synthesis of this compound.
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity | Supplier Example |
| 2,2,2-Trifluoroethanol (TFE) | 75-89-8 | 100.04 | ≥99% | Sigma-Aldrich |
| Trichloromethanesulfonyl Chloride | 2547-61-7 | 217.89 | ≥97% | Sigma-Aldrich |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl), 1M aq. | 7647-01-0 | 36.46 | 1 M | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃), sat. aq. | 144-55-8 | 84.01 | N/A | Fisher Scientific |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | N/A | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥99.5% | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask (e.g., 250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer or thermocouple
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Buchner funnel or similar)
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of analogous sulfonate esters[8].
Reagent Quantities
| Reagent | Amount | Moles (mmol) | Equivalents |
| 2,2,2-Trifluoroethanol (TFE) | 5.0 g (3.64 mL) | 50.0 | 1.0 |
| Trichloromethanesulfonyl Chloride | 12.0 g | 55.0 | 1.1 |
| Triethylamine (Et₃N) | 7.6 g (10.5 mL) | 75.0 | 1.5 |
| Anhydrous Dichloromethane (DCM) | 50 mL + 25 mL | N/A | N/A |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Place the flask in an ice-water bath on a magnetic stirrer.
-
Initial Charging: Charge the flask with 2,2,2-trifluoroethanol (5.0 g, 50.0 mmol) and 50 mL of anhydrous dichloromethane. Begin stirring and allow the solution to cool to 0 °C.
-
Base Addition: Slowly add triethylamine (7.6 g, 75.0 mmol) to the cooled solution via syringe through the septum. Maintain the temperature below 5 °C during the addition.
-
Sulfonyl Chloride Addition: In a separate dry beaker, dissolve trichloromethanesulfonyl chloride (12.0 g, 55.0 mmol) in 25 mL of anhydrous dichloromethane. Transfer this solution to a dropping funnel attached to the reaction flask. Add the sulfonyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Transfer the entire mixture to a separatory funnel.
-
Work-up - Acid Wash: Separate the layers. Wash the organic layer sequentially with:
-
50 mL of cold 1 M HCl to remove excess triethylamine.
-
50 mL of cold saturated sodium bicarbonate solution to neutralize any remaining acid.
-
50 mL of cold water.
-
50 mL of brine to initiate drying.
-
-
Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Swirl for 5-10 minutes, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final this compound as a liquid or low-melting solid.
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions & Hazard Management
All operations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
-
Trichloromethanesulfonyl Chloride (CAS 2547-61-7): Highly corrosive. Causes severe skin burns and eye damage[2][3]. May cause respiratory irritation. Reacts with water. Handle with extreme care in a dry environment.
-
2,2,2-Trifluoroethanol (CAS 75-89-8): Toxic if swallowed or inhaled and harmful in contact with skin[9][10]. Causes serious eye damage and skin irritation[11][12]. It is also a flammable liquid[13].
-
Triethylamine (CAS 121-44-8): Flammable liquid and vapor. Corrosive and causes skin burns and eye damage. Harmful if swallowed or inhaled. Has a strong, unpleasant odor.
-
Dichloromethane (CAS 75-09-2): Volatile liquid. Suspected of causing cancer. Causes skin and eye irritation.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes[12]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open[9]. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[9].
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagents degraded (especially sulfonyl chloride due to moisture).2. Insufficient base (Et₃N).3. Reaction temperature was too high, causing side reactions. | 1. Use freshly opened or properly stored anhydrous reagents.2. Ensure 1.5 equivalents of Et₃N are used.3. Strictly maintain the temperature at 0-5 °C during addition. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Poor stirring. | 1. Monitor the reaction by TLC and allow it to stir for a longer duration if necessary.2. Ensure vigorous magnetic stirring to mix the heterogeneous slurry. |
| Product is Oily/Dark | Impurities from side reactions or decomposition during work-up or distillation. | 1. Ensure all aqueous washes are performed with cold solutions.2. Purify via flash column chromatography instead of distillation if the product is heat-sensitive. |
| Difficulty in Work-up | Emulsion formation during aqueous washes. | Add more brine to the separatory funnel to help break the emulsion. Allow the layers to separate for a longer period. |
References
- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 2. Trichloromethanesulfonyl chloride 97 2547-61-7 [sigmaaldrich.com]
- 3. Trichloromethanesulfonyl chloride | CCl4O2S | CID 75684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triethylamine - Wikipedia [en.wikipedia.org]
- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 6. eurjchem.com [eurjchem.com]
- 7. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
Harnessing the Reactivity of 2,2,2-Trifluoroethyl trichloromethanesulfonate for Advanced Trifluoroethylation
An Application Guide for Researchers
Abstract
The introduction of the 2,2,2-trifluoroethyl (–CH₂CF₃) moiety is a cornerstone strategy in modern medicinal chemistry and materials science, valued for its ability to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] Among the arsenal of reagents developed for this purpose, electrophilic trifluoroethylating agents are paramount. This document provides a detailed technical guide on the application of 2,2,2-Trifluoroethyl trichloromethanesulfonate (CAS No. 23199-56-6), a potent yet less documented reagent, for the efficient trifluoroethylation of various nucleophiles.[3][4] We will explore its mechanistic underpinnings, provide adaptable, step-by-step protocols for key transformations, and offer expert insights into reaction optimization and troubleshooting.
The Trifluoroethyl Moiety: A Privileged Functional Group
The strategic incorporation of fluorine into organic molecules has led to significant breakthroughs across the life sciences and material sciences. The trifluoroethyl group, in particular, serves as a valuable bioisostere for ethyl or ethoxy groups, imparting unique conformational and electronic characteristics.[5]
Key Advantages of Trifluoroethylation:
-
Enhanced Lipophilicity: The highly polarized C-F bonds increase a molecule's ability to partition into lipid environments, often improving membrane permeability and bioavailability.
-
Metabolic Stability: The strength of the C-F bond makes the trifluoroethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the in vivo half-life of drug candidates.[1]
-
Modulated Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Conformational Control: The unique steric and electronic profile of the group can lock molecules into specific conformations favorable for biological activity.
Reagent Profile: this compound
While reagents like trifluoroethyl triflate (a trifluoromethanesulfonate) are widely utilized, this compound offers a distinct profile.[6] Its reactivity is driven by the potent electrophilicity of the trifluoroethyl group, which is attached to an excellent trichloromethanesulfonate leaving group.
| Property | Value | Source |
| CAS Number | 23199-56-6 | [3][4] |
| Molecular Formula | C₃H₂Cl₃F₃O₃S | [3] |
| Molecular Weight | 281.47 g/mol | [3] |
| Appearance | Typically a liquid | Inferred |
| Primary Application | Electrophilic Trifluoroethylating Agent | Inferred |
The Underlying Mechanism of Action
The primary utility of this compound lies in its ability to participate in nucleophilic substitution reactions, typically following an Sₙ2 pathway. A nucleophile (Nu⁻), such as an alcohol, phenol, amine, or thiol, attacks the electrophilic methylene carbon (–CH₂–) of the reagent. This concerted step results in the displacement of the highly stabilized trichloromethanesulfonate anion, forming a new carbon-nucleophile bond.
The efficiency of this process is governed by two key factors:
-
Nucleophile Strength: Stronger nucleophiles will react more readily. The choice of base is critical for deprotonating the nucleophile to enhance its reactivity without causing reagent degradation.
-
Leaving Group Ability: The trichloromethanesulfonate anion is an excellent leaving group due to the inductive effect of the three chlorine atoms, which effectively delocalizes the negative charge.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS#:23199-56-6 | this compound | Chemsrc [chemsrc.com]
- 4. This compound | 23199-56-6 [chemicalbook.com]
- 5. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]
The Synthetic Chemist's Guide to Fluorinated Amino Acids: Advanced Protocols and Applications
Introduction: The Fluorine Advantage in Modern Drug Discovery
The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in medicinal chemistry, peptide engineering, and chemical biology.[1] Unlike a simple hydrogen bioisostere, the fluorine atom possesses a unique combination of properties—high electronegativity, small van der Waals radius, and the ability to form exceptionally strong C-F bonds—that can profoundly alter the physicochemical and biological profile of a parent molecule.[2] Introducing fluorinated amino acids (FAAs) into peptides or small molecule drugs can enhance metabolic stability by blocking sites of enzymatic degradation, modulate pKa, improve binding affinity through unique non-covalent interactions (e.g., orthogonal dipole-dipole interactions), and control peptide conformation.[3][4] Furthermore, the prevalence of the ¹⁹F isotope (100% natural abundance, spin ½) provides a powerful and sensitive NMR handle for studying molecular interactions and dynamics in complex biological systems, where the background is otherwise silent.[2]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies for accessing these valuable building blocks. Moving beyond mere procedural lists, we delve into the mechanistic rationale behind these state-of-the-art protocols, offering field-proven insights to empower your research and development programs.
Part 1: Electrophilic Fluorination for α-Fluoro Amino Acid Derivatives
Electrophilic fluorination is a cornerstone strategy for installing a fluorine atom at a nucleophilic carbon center. The development of N-F reagents, such as Selectfluor®, has made these transformations safer and more practical than using hazardous elemental fluorine.[5] These reagents act as a source of an "electrophilic" fluorine atom ("F⁺" equivalent), which reacts with enolates or enol-equivalents of protected amino acids.
Mechanistic Insight: The Dual Nature of Selectfluor®
The mechanism of fluorination with Selectfluor® is highly dependent on the substrate and reaction conditions. It can proceed through two primary pathways:
-
Polar Two-Electron Process: In many cases, particularly with pre-formed enolates, the reaction follows a classic Sₙ2-like mechanism where the electron-rich enolate directly attacks the electrophilic fluorine atom of the N-F reagent.[6][7]
-
Single-Electron Transfer (SET): Alternatively, the reaction can be initiated by a single-electron transfer from the nucleophile to Selectfluor®, generating a radical cation and a fluorine radical. This pathway is often implicated in reactions involving electron-rich substrates or under photoredox conditions.[3]
Understanding this dichotomy is crucial for optimizing reaction conditions and predicting potential side products. For asymmetric synthesis, controlling the facial selectivity of the fluorine attack on the prochiral enolate is paramount, which is typically achieved using chiral catalysts.
Workflow for Asymmetric Electrophilic Fluorination
The following diagram illustrates a dual-catalysis approach for the enantioselective fluorination of an α-substituted ketone, a strategy applicable to protected amino acid derivatives to generate quaternary α-fluoro-α-amino acids.
References
- 1. A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Method for Asymmetric Trifluoromethylation of <i>N</i>-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition t… [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,2,2-Trifluoroethyl Trichloromethanesulfonate in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Incorporation of the Trifluoroethyl Moiety
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The trifluoroethyl group (-CH₂CF₃), in particular, offers a unique combination of properties that can significantly enhance the therapeutic profile of a drug candidate. Its introduction can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate pKa to optimize target binding and pharmacokinetic properties. 2,2,2-Trifluoroethyl trichloromethanesulfonate has emerged as a powerful and efficient reagent for the introduction of this valuable moiety into a wide range of pharmaceutical intermediates. This guide provides an in-depth exploration of its application, focusing on the synthesis of a key intermediate for the antiarrhythmic agent, Flecainide.
Reagent Profile: this compound
This compound is a potent electrophilic trifluoroethylating agent. The presence of the highly electron-withdrawing trichloromethanesulfonate group makes it an excellent leaving group, facilitating nucleophilic substitution reactions.
| Property | Value |
| CAS Number | 23199-56-6[1] |
| Molecular Formula | C₃H₂Cl₃F₃O₃S |
| Molecular Weight | 309.47 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~75-77 °C at 10 mmHg |
Mechanism of Action: The primary mode of action for this compound in the synthesis of pharmaceutical intermediates is through an Sₙ2 reaction mechanism. A nucleophile, typically a nitrogen or oxygen atom within the substrate molecule, attacks the methylene carbon of the trifluoroethyl group, displacing the trichloromethanesulfonate leaving group.
Sₙ2 reaction of a nucleophile with this compound.
Application Spotlight: Synthesis of a Flecainide Intermediate
Flecainide is a class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias.[2][3] A key structural feature of Flecainide is the presence of two trifluoroethoxy groups on the aromatic ring and a piperidine moiety in the side chain.[2][3] The synthesis of Flecainide and its intermediates often involves the introduction of the trifluoroethyl group at an early stage.
Here, we present a protocol for the synthesis of a key pharmaceutical intermediate, 1-(2,2,2-trifluoroethyl)piperidin-4-amine, utilizing this compound. This intermediate is a crucial building block for the synthesis of Flecainide and its analogues.
Workflow for the synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-amine.
Experimental Protocol: Synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-amine
This protocol is divided into two main stages: the N-trifluoroethylation of a protected piperidine derivative and the subsequent deprotection to yield the final amine intermediate.
Part 1: Synthesis of tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate
Materials:
-
tert-butyl (piperidin-4-yl)carbamate
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.
-
Reagent Addition: Cool the stirred suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous DMF via a dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate.
Part 2: Deprotection to 1-(2,2,2-trifluoroethyl)piperidin-4-amine
Materials:
-
tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the purified tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate (1.0 eq) in dichloromethane.
-
Deprotection: Cool the solution to 0 °C and add trifluoroacetic acid (5-10 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in water and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(2,2,2-trifluoroethyl)piperidin-4-amine.
Safety, Handling, and Disposal
Safety Precautions:
-
This compound is a corrosive and toxic substance. Handle it in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.
Handling:
-
Store the reagent in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Keep the container tightly sealed when not in use.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Quench any residual reagent carefully with a suitable nucleophile (e.g., a solution of sodium hydroxide in a water/alcohol mixture) in a controlled manner before disposal.
Conclusion
This compound is a highly effective reagent for the introduction of the trifluoroethyl group into pharmaceutical intermediates. The protocol detailed above for the synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-amine demonstrates a practical application of this reagent in the preparation of a key building block for the antiarrhythmic drug Flecainide. By understanding the reactivity, handling requirements, and reaction conditions, researchers can leverage the power of this reagent to advance their drug discovery and development programs.
References
Application Note: Experimental Setup for Reactions with 2,2,2-Trifluoroethyl Triflate
Introduction: The Strategic Importance of Trifluoroethylation
The introduction of a 2,2,2-trifluoroethyl (-CH₂CF₃) group is a powerful strategy in modern medicinal and materials chemistry. This moiety can significantly enhance crucial molecular properties, including metabolic stability, lipophilicity, and receptor binding affinity, by acting as a bioisostere for ethyl or ethoxy groups.[1][2] At the forefront of reagents enabling this transformation is 2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf), a highly potent electrophilic source of the trifluoroethyl group.[3][4]
The exceptional reactivity of this reagent stems from the trifluoromethanesulfonate (triflate, -OTf) anion, one of the best known leaving groups in organic chemistry. This property facilitates nucleophilic substitution reactions under mild conditions with a wide range of nucleophiles.[5] This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and critical safety considerations for utilizing 2,2,2-Trifluoroethyl triflate, designed for researchers in drug discovery and synthetic chemistry.
Core Principles and Mechanistic Rationale
The primary utility of 2,2,2-Trifluoroethyl triflate lies in its ability to participate in SN2 reactions. The triflate anion is exceptionally stable due to the resonance delocalization of its negative charge and the strong electron-withdrawing effect of the CF₃ group, making it an excellent leaving group. This renders the adjacent methylene carbon highly electrophilic and susceptible to attack by even weak nucleophiles.
Key Reaction Parameters:
-
Nucleophile Choice: A broad scope of nucleophiles, including amines, alcohols, phenols, thiols, and carbanions, can be effectively trifluoroethylated.[1]
-
Base Selection: For reactions involving acidic protons (e.g., on amines, alcohols, thiols), a non-nucleophilic base is essential to deprotonate the substrate without competing for the electrophilic reagent. Common choices include hindered amines like 2,6-lutidine, diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate or sodium hydride for less sensitive substrates.
-
Solvent System: Anhydrous aprotic solvents are mandatory to prevent hydrolysis of the highly reactive triflate reagent.[6] Dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are common choices for their inertness and ability to dissolve a wide range of substrates.
-
Temperature Control: Reactions are typically initiated at low temperatures (e.g., 0 °C or -78 °C) to control the initial exotherm and minimize potential side reactions. The reaction is then often allowed to warm to room temperature for completion.
Caption: Generalized SN2 mechanism for trifluoroethylation.
Detailed Application Protocols
Disclaimer: These protocols are intended as a starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: N-Trifluoroethylation of a Primary Amine
This protocol details the trifluoroethylation of a representative primary amine, a common transformation in the synthesis of pharmacologically active compounds.
Materials:
-
Primary Amine (e.g., Benzylamine)
-
2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf)[7]
-
2,6-Lutidine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, septa, syringes
Step-by-Step Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the primary amine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add 2,6-lutidine (1.2 eq) dropwise via syringe. Causality: The hindered base deprotonates the amine without competing as a nucleophile, preventing consumption of the expensive triflating agent.
-
Reagent Addition: Slowly add 2,2,2-Trifluoroethyl triflate (1.1 eq) dropwise over 5 minutes. Caution: The reaction can be exothermic. Slow addition is critical for temperature control.
-
Reaction Progress: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction for completion by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Trifluoroethylation of a Phenol
This method is suitable for synthesizing trifluoroethyl aryl ethers, which are valuable motifs in medicinal chemistry.
Materials:
-
Phenol (e.g., 4'-Hydroxyacetophenone)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Water and Brine
Step-by-Step Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the phenol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Carefully add NaH (1.1 eq) portion-wise at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step slowly. Stir for 10-20 minutes until gas evolution ceases, indicating formation of the sodium phenoxide.
-
Reagent Addition: Add 2,2,2-Trifluoroethyl triflate (1.1 eq) to the mixture.
-
Heating: Heat the reaction to 60 °C and stir overnight. Causality: Phenoxides are generally less nucleophilic than amines, often requiring heat to drive the reaction to completion.
-
Monitoring: Monitor by TLC or LC-MS for disappearance of the starting phenol.
-
Work-up: Cool the reaction to room temperature, dilute with EtOAc, and carefully quench with water.
-
Extraction and Washing: Wash the organic layer with water and then brine to remove DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the desired product.
Experimental Workflow and Data Management
A structured workflow is critical for reproducibility and safety.
Caption: Standard laboratory workflow for trifluoroethylation reactions.
Quantitative Data Summary
| Parameter | N-Trifluoroethylation | O-Trifluoroethylation | S-Trifluoroethylation |
| Typical Nucleophile | Primary/Secondary Amine | Phenol/Alcohol | Thiol |
| Base | 2,6-Lutidine, DIPEA | NaH, K₂CO₃, Cs₂CO₃ | K₂CO₃, DIPEA |
| Solvent | DCM, MeCN | DMF, THF, MeCN | DMF, MeCN |
| Temperature | 0 °C to RT | RT to 80 °C | 0 °C to RT |
| Equivalents of CF₃CH₂OTf | 1.1 - 1.2 | 1.1 - 1.5 | 1.1 - 1.2 |
| Typical Reaction Time | 2 - 16 hours | 6 - 24 hours | 1 - 8 hours |
Safety and Handling
2,2,2-Trifluoroethyl triflate is a hazardous substance and must be handled with extreme care. [8]
-
Corrosivity: The reagent is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[8] Always handle it in a chemical fume hood wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient; consult glove compatibility charts for triflates).
-
Moisture Sensitivity: It is highly sensitive to moisture and will rapidly hydrolyze to form triflic acid, a corrosive and strong acid.[6] This hydrolysis is often visible as "smoking" when the bottle is opened in moist air.[6] Always use dry glassware and anhydrous solvents under an inert atmosphere (Nitrogen or Argon).[8]
-
Storage: Store the reagent tightly sealed under an inert atmosphere, preferably in a refrigerator (2-8°C).[7][9]
-
Spill & Waste: Neutralize small spills with an inert absorbent material like sand or vermiculite.[10] Dispose of all waste containing the reagent or its byproducts in accordance with local, state, and federal regulations.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reagent (hydrolyzed).2. Insufficiently strong base.3. Steric hindrance at the reaction site. | 1. Use a fresh bottle of reagent or purify old reagent.2. Switch to a stronger base (e.g., NaH instead of K₂CO₃).3. Increase reaction temperature and/or time; consider a less hindered substrate if possible. |
| Multiple Products | 1. Over-alkylation (e.g., di-alkylation of a primary amine).2. Side reaction with solvent.3. Degradation of starting material or product. | 1. Use a smaller excess of the triflating agent (e.g., 1.05 eq); add the reagent at a lower temperature.2. Ensure the solvent is inert under the reaction conditions.3. Run the reaction at a lower temperature or for a shorter duration. |
| Reagent Decomposition | 1. Exposure to moisture or air.2. Incompatible nucleophile/base. | 1. Ensure all glassware is oven- or flame-dried and the system is under a positive pressure of inert gas.2. Check for compatibility; avoid strong, hard nucleophiles if decomposition is an issue. |
References
- 1. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. reddit.com [reddit.com]
- 7. 2,2,2-Trifluoroethyl triflate | 6226-25-1 | FT28461 [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. lookchem.com [lookchem.com]
- 10. szabo-scandic.com [szabo-scandic.com]
Application Notes & Protocols for Nucleophilic Substitution using 2,2,2-Trifluoroethyl Sulfonates
A Senior Application Scientist's Guide to Potent Trifluoroethylation Strategies
This guide provides a detailed protocol for the application of 2,2,2-trifluoroethyl sulfonates in nucleophilic substitution reactions. While the initial query focused on 2,2,2-trifluoroethyl trichloromethanesulfonate, a thorough review of the scientific literature indicates that this reagent is not commonly utilized. Instead, the scientific community overwhelmingly favors its trifluoromethanesulfonate (triflate) analog, 2,2,2-Trifluoroethyl trifluoromethanesulfonate (TFET) , due to the exceptional leaving group ability of the triflate anion.[1][2][3] This document will, therefore, focus on the synthesis and application of this superior reagent, providing researchers, scientists, and drug development professionals with a robust and scientifically-grounded protocol.
The introduction of the 2,2,2-trifluoroethyl moiety is of significant interest in medicinal chemistry and materials science. This functional group can modulate key physicochemical properties, such as enhancing metabolic stability, increasing lipophilicity, and altering the acidity of neighboring functionalities.[4] TFET serves as a powerful electrophile for the facile installation of this valuable group onto a wide range of nucleophiles.
Reagent Profile: 2,2,2-Trifluoroethyl Trifluoromethanesulfonate (TFET)
TFET is a highly reactive alkylating agent, prized for its efficacy as a trifluoroethylating agent. The strong electron-withdrawing effects of the three fluorine atoms on the sulfonate group make the triflate anion an exceptionally stable and, therefore, excellent leaving group.[2][5] This inherent reactivity allows for nucleophilic substitution reactions to proceed efficiently, often under mild conditions.
Synthesis of 2,2,2-Trifluoroethyl Trifluoromethanesulfonate:
A common laboratory-scale synthesis involves the reaction of 2,2,2-trifluoroethanol with trifluoromethanesulfonic anhydride.[6][7]
-
Reaction: In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), 2,2,2-trifluoroethanol is treated with trifluoromethanesulfonic anhydride. The reaction is typically stirred at room temperature before being gently refluxed to ensure completion.
-
Work-up: The desired product, TFET, is then isolated via distillation.[6][7]
A detailed synthetic procedure can be found in various chemical literature sources.[6][7]
Mechanism of Nucleophilic Substitution
The reaction of TFET with a nucleophile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the triflate leaving group departs.
Key features of this mechanism include:
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.[8]
-
Inversion of Stereochemistry: If the electrophilic carbon is a stereocenter, the SN2 reaction results in an inversion of its configuration.[8]
-
Rate Law: The reaction rate is dependent on the concentration of both the nucleophile and the electrophile (TFET).[8]
Detailed Experimental Protocol
This protocol provides a general procedure for the trifluoroethylation of a nucleophile using TFET. The specific conditions may require optimization based on the nature of the nucleophile.
Materials and Reagents:
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (TFET)
-
Nucleophile (e.g., amine, phenol, thiol, or carbanion precursor)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF, THF)
-
Base (if required, e.g., triethylamine, potassium carbonate)
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophile (1.0 eq.) and, if necessary, a base (1.1-1.5 eq.) in an appropriate anhydrous aprotic solvent.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the initial exotherm of the reaction.
-
Addition of TFET: Add TFET (1.0-1.2 eq.) dropwise to the cooled, stirring solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired trifluoroethylated product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the trifluoroethylation of various classes of nucleophiles.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Nucleophile | Aniline | K₂CO₃ | Acetonitrile | 25-80 | 4-12 | 75-95 |
| O-Nucleophile | Phenol | Cs₂CO₃ | DMF | 0-25 | 2-8 | 80-98 |
| S-Nucleophile | Thiophenol | Et₃N | THF | 0-25 | 1-4 | 85-99 |
| C-Nucleophile | Diethyl malonate | NaH | THF | 0-25 | 6-18 | 60-85 |
Note: These are generalized conditions and may require optimization for specific substrates.
Safety and Handling
2,2,2-Trifluoroethyl trifluoromethanesulfonate is a potent electrophile and should be handled with extreme care.[1] It is classified as a corrosive and potentially toxic substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing.[9][10] Do not breathe vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2,2,2-Trifluoroethyl trifluoromethanesulfonate is a highly effective reagent for the introduction of the trifluoroethyl group onto a variety of nucleophiles. Its high reactivity, driven by the excellent leaving group ability of the triflate anion, allows for efficient transformations under relatively mild conditions. The protocol and data presented in this guide offer a solid foundation for researchers to successfully implement this important synthetic methodology.
References
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Application Notes & Protocols for the Safe Handling and Storage of 2,2,2-Trifluoroethyl trifluoromethanesulfonate
This document provides a detailed guide for the safe handling, storage, and emergency management of 2,2,2-Trifluoroethyl trifluoromethanesulfonate. It is intended for researchers, scientists, and drug development professionals who utilize this highly reactive reagent in laboratory and process chemistry settings. The protocols herein are designed to ensure personnel safety, experimental integrity, and regulatory compliance.
Section 1: Introduction & Hazard Analysis
Compound Overview and Applications
2,2,2-Trifluoroethyl trifluoromethanesulfonate (CAS No. 6226-25-1), commonly known as trifluoroethyl triflate, is a powerful electrophilic reagent. It is extensively used in synthetic and medicinal chemistry for the introduction of the 2,2,2-trifluoroethyl group (-CH₂CF₃) onto various nucleophiles.[1] This moiety is of significant interest in pharmaceutical development as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, thereby improving its overall therapeutic profile.[1] However, its high reactivity, which makes it an excellent alkylating agent, is also the source of its significant hazards.
A Note on Chemical Nomenclature
While this guide addresses "2,2,2-Trifluoroethyl trichloromethanesulfonate " as per the topic request, the vast majority of safety data, regulatory information, and commercial availability pertains to 2,2,2-Trifluoroethyl trifluoromethanesulfonate (CAS 6226-25-1). The latter is a well-documented and highly hazardous substance. Information on the "trichloro" analogue (CAS 23199-56-6) is sparse.[2][3] Given the extreme hazards of the trifluoro-compound and the structural similarity, it is prudent to handle the trichloro- version with, at minimum, the same high level of caution. This guide will proceed using the comprehensive data available for 2,2,2-Trifluoroethyl trifluoromethanesulfonate, which should be considered the baseline for any related sulfonate ester.
Critical Hazard Summary
This compound is classified as a highly hazardous substance. The primary dangers stem from its corrosive nature and high acute toxicity upon exposure through any route (inhalation, ingestion, or skin contact).[4][5][6] It causes severe chemical burns to the skin, eyes, and respiratory tract.[4][5][6] Furthermore, as a triflate, it is highly sensitive to moisture, reacting to release triflic acid, a superacid, which contributes to its corrosive properties.[7][8] Some sources also classify it as a flammable liquid.[4][9]
Physicochemical and Hazard Data
The following tables summarize the key properties and hazard classifications for 2,2,2-Trifluoroethyl trifluoromethanesulfonate.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6226-25-1 | [1][4][6] |
| Molecular Formula | C₃H₂F₆O₃S | [1][4] |
| Molecular Weight | 232.10 g/mol | [1][4] |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Density | 1.611 g/mL at 25 °C | [1] |
| Boiling Point | 91 °C | [1] |
| Storage Temperature | 2–8 °C (Refrigerate) |[1] |
Table 2: GHS Hazard Classification Summary
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral (Category 3) | 💀 | Danger | H301: Toxic if swallowed.[4] |
| Acute Toxicity, Inhalation (Category 2) | 💀 | Danger | H330: Fatal if inhaled.[4] |
| Skin Corrosion (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage.[4][5][6] |
| Serious Eye Damage (Category 1) | corrosive | Danger | H318: Causes serious eye damage.[4][5][6] |
Section 2: Risk Mitigation & Personal Protective Equipment (PPE)
The Hierarchy of Controls
To ensure safety, a multi-layered approach known as the "Hierarchy of Controls" must be implemented. This prioritizes the most effective control measures. For this compound, engineering controls are non-negotiable and must be supplemented by stringent administrative controls and comprehensive PPE.
-
Elimination/Substitution: (Not typically feasible, as the reagent's reactivity is required for its function).
-
Engineering Controls: Physically separate personnel from the hazard.
-
Administrative Controls: Written protocols, training, and designated work areas.
-
Personal Protective Equipment (PPE): The last line of defense.[10]
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling, aliquoting, and reaction workups involving this reagent must be performed inside a certified chemical fume hood with a tested face velocity of 80-120 feet per minute (fpm).[11][12] This is critical to prevent inhalation of the fatal vapors.
-
Safety Shower & Eyewash Station: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the handling area.[10] Regular testing of this equipment is mandatory.
Personal Protective Equipment (PPE) Protocol
Standard laboratory PPE is insufficient. A comprehensive, multi-layered PPE approach is required to prevent devastating skin and eye contact.
Table 3: Personal Protective Equipment (PPE) Specification
| Body Area | Specification | Rationale & Causality |
|---|---|---|
| Respiratory | Full-face air-purifying respirator (APR) with cartridges rated for organic vapors and acid gases, or a positive-pressure supplied-air respirator (e.g., SCBA).[13][14] | Protects against vapors that are fatal upon inhalation and protects the face from splashes.[4][5] |
| Eyes/Face | Integrated full-face shield of a respirator. If not using a full-face respirator, wear chemical splash goggles AND a face shield.[10][13] | Prevents severe, irreversible eye damage from splashes.[4][6] |
| Hands | Double-gloving is mandatory. Use a lighter, nitrile glove as the inner layer and a heavier, chemical-resistant glove (e.g., butyl rubber or Viton™) as the outer layer.[10][15] | Provides layered protection against a highly corrosive and skin-absorbable substance. The outer layer provides primary resistance, while the inner layer protects during doffing. |
| Body | Chemical-resistant apron worn over a flame-retardant lab coat. For larger quantities (>100 mL), a full chemical-resistant suit should be considered.[10][15] | Protects against splashes that can cause severe burns and systemic toxicity. |
| Feet | Closed-toe, chemical-resistant shoes or boots.[10][15] | Prevents exposure from spills that may travel to the floor. |
Section 3: Standard Operating Protocol: Handling Workflow
Workflow Visualization
The following diagram outlines the critical steps and decision points for the safe handling of 2,2,2-Trifluoroethyl trifluoromethanesulfonate from receipt to disposal.
Caption: Safe Handling Workflow for 2,2,2-Trifluoroethyl trifluoromethanesulfonate.
Step-by-Step Handling Procedure
3.2.1. Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage, leaks, or a compromised seal.
-
Do not accept damaged containers.
-
Immediately transfer the intact container to a designated, secure, refrigerated (2-8°C) storage area that is properly ventilated.[1]
3.2.2. Preparation for Use
-
Don all required PPE as specified in Table 3.
-
Prepare the chemical fume hood by removing all unnecessary equipment and clutter. Ensure absorbent, plastic-backed pads are placed on the work surface.
-
Retrieve the reagent from cold storage. Place it in a desiccator or glove box to allow it to slowly warm to ambient temperature. This critical step prevents atmospheric moisture from condensing on the cold container, which would cause hydrolysis and release of corrosive acid.[7]
3.2.3. Aliquoting and Transfer (Under Inert Atmosphere)
-
This reagent is extremely sensitive to water and should be handled using standard air-free techniques (e.g., Schlenk line or glove box).[7][8]
-
Secure the reagent bottle in the fume hood.
-
Carefully remove the cap and immediately cover the opening with a rubber septum.
-
Introduce a positive pressure of an inert gas (e.g., Nitrogen or Argon) via a needle. Use a second needle as a vent.
-
Use a clean, dry, gas-tight syringe to withdraw the required volume of liquid.
-
Transfer the liquid via the syringe to the reaction vessel, which should also be under an inert atmosphere. The tip of the syringe needle should be below the surface of the reaction solvent if possible to avoid aerosolizing the reagent.
3.2.4. Post-Handling Decontamination and Waste Disposal
-
Equipment Decontamination: Any residual reagent in the syringe, needles, or on other equipment must be quenched immediately. Slowly draw a quenching agent, such as isopropanol or a secondary amine solution (e.g., diethylamine in an inert solvent), into the syringe and discharge it into a separate flask containing more of the same quenching agent. This should be done in the fume hood.
-
Waste Segregation: All liquid waste containing this reagent must be collected in a clearly labeled, sealed, halogenated organic waste container.
-
Solid Waste: Contaminated paper towels, gloves, and spill pads must be collected in a separate, sealed solid waste container.
-
Disposal: All waste must be disposed of as hazardous waste according to local, regional, and national regulations.[6]
Section 4: Storage & Incompatibility
Long-Term Storage Protocol
-
Temperature: Store refrigerated at 2-8°C.[1] Do not freeze.
-
Atmosphere: Store under an inert atmosphere if the container has been opened. The original manufacturer's seal provides the best protection.
-
Location: Store in a designated, ventilated, corrosives-compatible cabinet.[6] Do not store on high shelves.
-
Security: The storage area should be accessible only to trained and authorized personnel.[16]
Chemical Incompatibility
Avoidance of incompatible materials is crucial to prevent violent reactions, decomposition, or the release of toxic gases.
Table 4: Chemical Incompatibility Matrix
| Incompatible Material Class | Specific Examples | Hazard & Rationale | Prevention Method |
|---|---|---|---|
| Water/Moisture | Humid air, wet solvents, aqueous solutions | Rapid hydrolysis releases triflic acid (a superacid), causing a highly exothermic and corrosive reaction.[7][8] | Store in tightly sealed containers. Handle under inert, dry atmosphere. |
| Strong Bases | Hydroxides (NaOH, KOH), alkoxides, amines | Violent, exothermic acid-base reaction. | Segregate storage. Do not store near basic reagents. |
| Strong Oxidizing Agents | Peroxides, nitrates, perchlorates | Can lead to a violent, potentially explosive reaction.[16][17] | Segregate storage. Never mix directly. |
| Strong Acids | Sulfuric acid, nitric acid | While stable in the absence of nucleophiles, mixing with other strong acids is not advised. | Segregate storage. |
| Nucleophiles | Alcohols, ammonia | Reacts readily as an alkylating agent. While this is its intended use, unintentional contact can lead to uncontrolled reactions. | Avoid storing near volatile nucleophiles. |
Section 5: Emergency Response Protocols
Immediate action is paramount in any emergency involving this substance.
Spill Management
-
Minor Spill (<10 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels directly on the liquid.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[18]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water.
-
-
Major Spill (>10 mL or any spill outside a fume hood):
-
EVACUATE IMMEDIATELY. Alert all personnel and activate the fire alarm to initiate a building-wide evacuation.
-
Close the laboratory doors behind you to contain the vapors.
-
Call emergency services (e.g., 911) and the institution's Environmental Health and Safety (EHS) department.[18][19]
-
Do not attempt to clean up a major spill yourself. Only trained hazardous materials teams should respond.
-
Exposure and First Aid
Table 5: First Aid Quick Reference Guide
| Exposure Route | Immediate Action | Medical Follow-up |
|---|---|---|
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Avoid mouth-to-mouth.[6][20] | Call for immediate medical attention. Inform responders of the chemical identity. |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes under a safety shower.[18] | Call for immediate medical attention. Provide the Safety Data Sheet (SDS) to medical personnel. |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][18][19] | Call for immediate medical attention. Do not delay. |
| Ingestion | DO NOT INDUCE VOMITING. Rinse the mouth thoroughly with water. If the person is conscious and able to swallow, have them drink a small amount of water.[6] | Call for immediate medical attention. Ingestion can cause severe damage to the esophagus and stomach.[6] |
Section 6: References
-
Chem-Impex. (n.d.). 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Retrieved from Chem-Impex International.
-
PubChem. (n.d.). 2,2,2-Trifluoroethyl trifluoromethanesulfonate. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). 2,2,2-TRIFLUOROETHYL TRICHLOROMETHANESULFONATE. Retrieved from --INVALID-LINK--
-
Szabo-Scandic. (n.d.). Safety Data Sheet: Scandium(III) triflate.
-
SynQuest Laboratories, Inc. (2017). Safety Data Sheet: 2,2,2-Trifluoroethyl trifluoromethanesulfonate.
-
Fisher Scientific. (2021). Safety Data Sheet: 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,2,2-Trifluoroethyl alcohol. (Note: While for a different compound, it provides context on handling related fluorinated compounds).
-
TCI Chemicals. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethyl Methanesulfonate.
-
Reddit. (2013). Working with Triflates. r/chemistry.
-
PubChem. (n.d.). 2,2,2-Trifluoroethyl Methanesulfonate. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from --INVALID-LINK--
-
Chemsrc. (2025). This compound. Retrieved from --INVALID-LINK--
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,2,2-Trifluoroethyl trifluoromethanesulfonate 95%. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Methyl trifluoromethanesulfonate.
-
Wikipedia. (n.d.). Triflate. Retrieved from --INVALID-LINK--
-
GOV.UK. (2024). What to do in a chemical emergency. Retrieved from --INVALID-LINK--
-
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from --INVALID-LINK--
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from --INVALID-LINK--
-
University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
-
Benchchem. (2025). Essential Safety and Logistical Information for Handling Tributyltin Triflate.
-
ChemicalSafety.com. (n.d.). 2,2,2-Trifluoroethyl Trifluoromethanesulfonate MSDS/SDS.
-
Evonik. (2023). PERSULFATES SAFE HANDLING: PROTECT YOURSELF & OTHERS.
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
-
Google Patents. (1994). Process to improve alkyl ester sulfonate surfactant compositions.
-
National Center for Biotechnology Information. (n.d.). Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. PMC - NIH.
-
PubMed. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts.
-
Scribd. (n.d.). Sulfonate Esters Webinar.
-
PQRI. (n.d.). Sulfonate Esters - How Real is the Risk?.
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Application Notes & Protocols: Essential Personal Protective Equipment (PPE) for Handling 2,2,2-Trifluoroethyl Triflate
Introduction: Understanding the Reagent and its Associated Risks
2,2,2-Trifluoroethyl triflate (CAS 6226-25-1) is a potent trifluoroethylating agent utilized in organic synthesis, particularly in the preparation of fluorinated amino acids and other complex molecules for pharmaceutical and agrochemical development.[1] Its high reactivity as an electrophilic agent is precisely what makes it valuable in synthetic chemistry; however, this same reactivity profile necessitates stringent safety protocols to mitigate significant health and safety risks.[2] This guide provides a detailed overview of the required Personal Protective Equipment (PPE) for handling 2,2,2-Trifluoroethyl triflate, grounded in an understanding of its chemical properties and potential hazards. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to work safely with this powerful reagent.
Hazard Analysis: A Multifaceted Threat Profile
A thorough risk assessment is the foundation of safe laboratory practice. 2,2,2-Trifluoroethyl triflate presents a complex hazard profile, demanding a comprehensive PPE strategy. The primary hazards include:
-
Acute Toxicity: The compound is classified as toxic if swallowed and may be fatal if inhaled.[3]
-
Severe Corrosivity: It causes severe skin burns and serious eye damage.[3] Contact with skin or eyes can lead to immediate and potentially irreversible damage.
-
Reactivity and Decomposition: As a triflate, it is an excellent leaving group, making the molecule highly reactive, especially towards nucleophiles like water.[4] Contact with moisture, bases, or elevated temperatures can lead to decomposition, potentially releasing highly toxic and corrosive fumes, including hydrogen fluoride (HF) and sulfur oxides.[5][6][7] Hydrogen fluoride is particularly insidious, as it can penetrate the skin and cause deep tissue damage and systemic toxicity, with symptoms that may be delayed.[3][8]
Core Principles of PPE Selection
The selection of appropriate PPE is governed by the overarching principle of creating a robust barrier between the researcher and the chemical hazard. This is mandated by OSHA's Personal Protective Equipment Standard (29 CFR 1910.132), which requires employers to assess workplace hazards and provide suitable PPE.[9][10][11] For 2,2,2-Trifluoroethyl triflate, this necessitates a multi-layered approach to protect the skin, eyes, face, and respiratory system.
Experimental Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with 2,2,2-Trifluoroethyl triflate.
Caption: Logical workflow for assessing hazards and selecting appropriate PPE.
Detailed PPE Protocols
Hand Protection: The First Line of Defense
Given that 2,2,2-Trifluoroethyl triflate causes severe skin burns, selecting the correct glove material is critical. Standard disposable nitrile gloves offer insufficient protection against highly corrosive and reactive chemicals and should not be used as the primary barrier.[12][13]
-
Primary Glove Selection: For handling 2,2,2-Trifluoroethyl triflate, gloves made of Viton® or a combination of Butyl/Viton® are strongly recommended.[5][14][15] Viton®, a fluoroelastomer, provides excellent resistance to a broad spectrum of aggressive chemicals, including aromatic and chlorinated solvents.[1][16] Butyl rubber offers superior resistance to highly corrosive acids, ketones, and esters, and has the highest permeation resistance to gases and water vapors.[14][15]
-
Double Gloving: It is best practice to wear a pair of thin nitrile gloves underneath the primary chemical-resistant gloves. This provides a secondary layer of protection in case the outer glove is compromised and makes it easier to see a breach.
-
Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, punctures, or discoloration. If contact with the triflate occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair. Do not attempt to reuse contaminated gloves.
| Glove Material | Resistance to Corrosive Acids | Resistance to Organic Solvents | Recommendation for 2,2,2-Trifluoroethyl Triflate |
| Viton® | Excellent | Excellent | Highly Recommended [1][14] |
| Butyl Rubber | Excellent | Fair to Good | Highly Recommended [14][15] |
| Neoprene | Good | Fair | Not recommended as primary protection |
| Nitrile | Poor to Fair (for concentrated acids) | Good (for some) | Unsuitable as primary protection [12] |
| Latex | Poor | Poor | Unsuitable |
Eye and Face Protection: A Non-Negotiable Requirement
Due to the severe eye damage this chemical can cause, robust eye and face protection is mandatory as per OSHA 29 CFR 1910.133.[9]
-
Minimum Requirement: Chemical splash goggles that seal completely around the eyes are the minimum requirement.
-
Best Practice: A full-face shield worn over chemical splash goggles is the authoritative recommendation. The face shield provides an additional layer of protection against splashes for the entire face. This is particularly crucial when handling larger quantities or performing transfers.
Body Protection: Shielding Against Spills and Splashes
Protecting the body from accidental spills is a critical component of the overall safety strategy.
-
Lab Coat: A standard flame-resistant lab coat should always be worn.
-
Chemical-Resistant Apron: A chemical-resistant apron, preferably made of rubber or neoprene, should be worn over the lab coat. This provides an impermeable barrier for the torso.
-
Full-Body Protection: For large-scale operations or situations with a high risk of significant splashing, a chemical-resistant suit may be necessary.
-
Footwear: Fully enclosed, chemical-resistant footwear is required. Leather shoes do not offer adequate protection as they can absorb and retain chemicals.
Respiratory Protection: Addressing Inhalation Hazards
2,2,2-Trifluoroethyl triflate can be fatal if inhaled, and its decomposition can produce highly toxic gases like hydrogen fluoride.[3] Therefore, all handling must be conducted within a certified chemical fume hood.
-
Standard Operations: For routine, small-scale manipulations within a properly functioning fume hood, respiratory protection may not be required if engineering controls are deemed sufficient. However, a NIOSH-approved air-purifying respirator with cartridges for acid gases and hydrogen fluoride should be readily available for emergency use.[17][18]
-
High-Risk Scenarios: In situations where the concentration of vapors may exceed exposure limits, such as during a spill, when heating the reagent, or during large-scale reactions, a higher level of respiratory protection is necessary. This includes:
-
A full-facepiece air-purifying respirator with appropriate cartridges.
-
In emergency situations or where concentrations are unknown, a self-contained breathing apparatus (SCBA) is required.[19]
-
Emergency Procedures and Decontamination
-
Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are within a 10-second travel distance.[3][20]
-
Spill Kit: A spill kit specifically designed for corrosive and HF-containing materials must be available. This should include a neutralizer such as sodium bicarbonate or a commercial spill absorbent rated for HF. Do not use silica-based absorbents (like sand or kitty litter) as they can react with HF to produce toxic silicon tetrafluoride gas.[21]
-
First Aid for Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Apply calcium gluconate gel to the affected area. For any exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3][8]
Conclusion
2,2,2-Trifluoroethyl triflate is a valuable but hazardous reagent. A comprehensive understanding of its reactivity and toxicity, coupled with the diligent application of the PPE protocols outlined in this guide, is essential for ensuring the safety of all laboratory personnel. By adopting a culture of safety that prioritizes robust engineering controls and the correct use of personal protective equipment, researchers can confidently and safely harness the synthetic utility of this powerful chemical.
References
- 1. Safety Gloves for Extreme-Corrosive Protection - GLV1328 - New Pig [newpig.com]
- 2. Electrophilic Reagents: Significance and symbolism [wisdomlib.org]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Triflate - Wikipedia [en.wikipedia.org]
- 5. superiorglove® VI3035-9 Chemstop Viton-Butyl Chemical Resistant Gloves | International Safety [internationalsafety.com]
- 6. Decomposition kinetics of perfluorinated sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uthsc.edu [uthsc.edu]
- 9. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 10. clarionsafety.com [clarionsafety.com]
- 11. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. esafetysupplies.com [esafetysupplies.com]
- 15. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 16. safetyware.com [safetyware.com]
- 17. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. restoredcdc.org [restoredcdc.org]
- 19. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 20. uab.edu [uab.edu]
- 21. ehs.wisc.edu [ehs.wisc.edu]
Application Notes and Protocols: The Strategic N-Trifluoroethylation of Primary and Secondary Amines with 2,2,2-Trifluoroethyl Triflate
Introduction: The Ascendancy of the Trifluoroethyl Group in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, has been shown to significantly modulate the physicochemical and biological properties of parent molecules.[1][2] The introduction of a 2,2,2-trifluoroethyl (-CH₂CF₃) group onto a nitrogen atom offers a powerful tool to enhance metabolic stability, modulate basicity (pKa), and improve lipophilicity, thereby favorably impacting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5]
This technical guide provides an in-depth exploration of the reaction between 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) and primary and secondary amines. As a potent and versatile trifluoroethylating agent, 2,2,2-trifluoroethyl triflate offers a direct and efficient route to N-trifluoroethylated amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7][8][9] We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols, and offer expert insights to empower researchers in leveraging this powerful transformation.
Mechanistic Insights: The Trifluoroethylation Reaction
The reaction of 2,2,2-trifluoroethyl triflate with primary and secondary amines is a classic example of a nucleophilic substitution reaction. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, rendering the adjacent carbon atom highly electrophilic.[9]
The core of this transformation lies in the nucleophilic attack of the amine's lone pair of electrons on the electrophilic methylene carbon of the trifluoroethyl triflate. This concerted or stepwise process results in the formation of a new carbon-nitrogen bond and the displacement of the triflate anion.
Key Mechanistic Considerations:
-
Electrophilicity of the Reagent: The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the methylene carbon in 2,2,2-trifluoroethyl triflate, making it highly susceptible to nucleophilic attack.
-
Nucleophilicity of the Amine: The rate of reaction is directly influenced by the nucleophilicity of the amine. Primary amines generally react more readily than secondary amines due to reduced steric hindrance. Electron-donating groups on the amine will increase its nucleophilicity, while electron-withdrawing groups will decrease it.
-
Role of the Base: A non-nucleophilic base is often employed to neutralize the triflic acid byproduct generated during the reaction. The choice of base is critical to prevent unwanted side reactions.
Visualizing the Reaction Pathway
Caption: Generalized Sₙ2 reaction mechanism for N-trifluoroethylation.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the N-trifluoroethylation of primary and secondary amines using 2,2,2-trifluoroethyl triflate. These have been optimized for general applicability, but substrate-specific modifications may be necessary.
Safety First: Handling 2,2,2-Trifluoroethyl Triflate
2,2,2-Trifluoroethyl triflate is a reactive and potentially hazardous chemical.[10] It is crucial to handle it with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[10]
-
Handling: This reagent is moisture and air-sensitive.[10] Handle under an inert atmosphere (e.g., nitrogen or argon). It is also corrosive and can cause severe skin burns and eye damage.[11]
-
Storage: Store in a cool, dry place under an inert atmosphere, as recommended by the supplier.[10][12]
Protocol 1: N-Trifluoroethylation of a Primary Amine
This protocol outlines a general procedure for the reaction of a primary amine with 2,2,2-trifluoroethyl triflate.
Materials:
-
Primary amine (1.0 equiv)
-
2,2,2-Trifluoroethyl triflate (1.1 - 1.5 equiv)
-
Anhydrous, non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA), 1.5 - 2.0 equiv)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF))
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a dry, inert gas-flushed round-bottom flask, add the primary amine and the anhydrous solvent.
-
Base Addition: Add the non-nucleophilic base to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: Slowly add the 2,2,2-trifluoroethyl triflate to the reaction mixture at 0 °C (ice bath). A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: N-Trifluoroethylation of a Secondary Amine
The procedure for secondary amines is similar to that for primary amines, with minor adjustments to account for potentially slower reaction rates.
Materials:
-
Secondary amine (1.0 equiv)
-
2,2,2-Trifluoroethyl triflate (1.2 - 2.0 equiv)
-
Anhydrous, non-nucleophilic base (e.g., DIPEA, 2.0 - 3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF or dimethyl sulfoxide (DMSO))
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a dry, inert gas-flushed flask, dissolve the secondary amine in the anhydrous solvent.
-
Base Addition: Add the base to the solution and stir.
-
Reagent Addition: Carefully add the 2,2,2-trifluoroethyl triflate to the mixture.
-
Heating: Heat the reaction mixture to 40-80 °C and stir for 12-48 hours. The optimal temperature and time will depend on the reactivity of the amine.
-
Reaction Monitoring: Monitor the reaction's progress using an appropriate analytical technique (TLC or LC-MS).
-
Workup and Purification: Follow the same workup and purification procedure as described for primary amines.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the N-trifluoroethylation of various primary and secondary amines.
| Amine Type | Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary | Benzylamine | DIPEA | DCM | 0 to RT | 4 | 85-95 |
| Aniline | TEA | ACN | RT | 12 | 70-85 | |
| Cyclohexylamine | DIPEA | DCM | 0 to RT | 2 | 90-98 | |
| Secondary | Dibenzylamine | DIPEA | DMF | 60 | 24 | 75-90 |
| Morpholine | TEA | ACN | 50 | 18 | 80-95 | |
| N-Methylaniline | DIPEA | DMSO | 80 | 36 | 65-80 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for N-trifluoroethylation.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive amine. 2. Poor quality of triflate reagent (hydrolyzed). 3. Inappropriate solvent or base. | 1. Increase reaction temperature and/or time. Consider a more polar solvent like DMF or DMSO. 2. Use a fresh, properly stored bottle of 2,2,2-trifluoroethyl triflate. 3. Switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). |
| Formation of Side Products | 1. Over-alkylation of primary amines. 2. Reaction with the solvent or base. | 1. Use a slight excess of the primary amine relative to the triflate. 2. Ensure the use of a non-nucleophilic base and an aprotic solvent. |
| Difficult Purification | 1. Co-elution of product and starting material. 2. Presence of polar byproducts. | 1. Optimize the mobile phase for column chromatography. Consider a different stationary phase if necessary. 2. An aqueous wash during workup can help remove highly polar impurities. |
Conclusion
The N-trifluoroethylation of primary and secondary amines using 2,2,2-trifluoroethyl triflate is a highly effective and versatile method for introducing the valuable -CH₂CF₃ moiety. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and adherence to safety protocols are paramount for successful implementation. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers aiming to leverage this powerful transformation in their synthetic endeavors, particularly within the realms of drug discovery and development.
References
- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]
- 7. CAS 6226-25-1: 2,2,2-Trifluoroethyl trifluoromethanesulfon… [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | 6226-25-1 | TCI AMERICA [tcichemicals.com]
- 12. 2,2,2-Trifluoroethyl triflate | 6226-25-1 | FT28461 [biosynth.com]
P-trifluoroethylation of lithium diphenylphosphide protocol
An Application Guide and Protocol for the Synthesis of Diphenyl(2,2,2-trifluoroethyl)phosphine via P-Trifluoroethylation of Lithium Diphenylphosphide
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of diphenyl(2,2,2-trifluoroethyl)phosphine, a valuable organophosphorus compound utilized in catalysis and materials science. The protocol details the nucleophilic substitution reaction between lithium diphenylphosphide (Ph₂PLi) and an electrophilic 2,2,2-trifluoroethyl source. We delve into the underlying reaction mechanism, provide a meticulously detailed, step-by-step experimental procedure, and address critical safety and handling protocols for the hazardous reagents involved. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for incorporating the trifluoroethyl moiety onto a phosphine scaffold, thereby tuning its electronic and steric properties for advanced applications.
Introduction and Scientific Context
Tertiary phosphines (PR₃) are a cornerstone of modern chemistry, most notably for their role as ligands in homogeneous catalysis.[1] The ability to systematically modify the electronic and steric properties of these ligands is crucial for controlling the outcome of catalytic transformations.[2] The introduction of fluorinated alkyl groups, such as the 2,2,2-trifluoroethyl group, imparts unique characteristics to the phosphine. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) moiety significantly reduces the phosphine's basicity and alters its π-acceptor properties, which can enhance the stability and reactivity of metal complexes used in catalysis.[2]
The synthesis of diphenyl(2,2,2-trifluoroethyl)phosphine is typically achieved through the P-alkylation of a diphenylphosphide anion with a suitable trifluoroethyl electrophile. Lithium diphenylphosphide (LiPPh₂) serves as a potent phosphorus-centered nucleophile, readily prepared from the deprotonation of diphenylphosphine or the reaction of chlorodiphenylphosphine with lithium metal.[3][4] This guide outlines a robust protocol for the P-trifluoroethylation of LiPPh₂ using an activated trifluoroethanol derivative, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), which contains a highly effective leaving group.
Reaction Mechanism: An Sₙ2 Pathway
The P-trifluoroethylation of lithium diphenylphosphide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5] In this concerted process, the nucleophilic phosphorus atom of the diphenylphosphide anion attacks the electrophilic methylene carbon (the carbon adjacent to the CF₃ group) of the trifluoroethylating agent. Simultaneously, the leaving group (e.g., triflate, OTf⁻) departs.[6][7]
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of the [PPh₂]⁻ anion attacks the σ* antibonding orbital of the C-O bond of the trifluoroethyl triflate.
-
Transition State: A trigonal bipyramidal transition state is formed where the P-C bond is partially formed and the C-OTf bond is partially broken.
-
Leaving Group Departure: The triflate anion, an excellent leaving group due to its charge delocalization and stability, is expelled.
-
Product Formation: The final product, diphenyl(2,2,2-trifluoroethyl)phosphine, is formed.
The reaction is driven by the formation of a stable P-C bond and the departure of a very stable leaving group.[7] The strong electron-withdrawing effect of the adjacent CF₃ group enhances the electrophilicity of the target carbon, making it more susceptible to nucleophilic attack.
Figure 1: Sₙ2 mechanism for P-trifluoroethylation.
Critical Safety and Handling Procedures
This protocol involves highly hazardous materials that demand strict adherence to safety procedures. Perform all manipulations under an inert atmosphere (dry argon or nitrogen) using either a Schlenk line or a glovebox.
-
Lithium Diphenylphosphide (LiPPh₂):
-
Hazards: Highly reactive, pyrophoric (ignites spontaneously in air), and air/moisture sensitive.[3] Contact with water or moist air releases flammable and toxic phosphine gas (PH₃).[3] It is corrosive and can cause severe skin burns and eye damage.
-
Handling: Always handle LiPPh₂ solutions using gas-tight syringes or cannulas under a positive pressure of inert gas. Never expose it to the atmosphere.
-
PPE: Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., nitrile over neoprene).
-
-
2,2,2-Trifluoroethyl Triflate:
-
Hazards: A powerful and reactive alkylating agent. It is corrosive and should be considered toxic and a severe irritant. Handle with extreme care to avoid contact and inhalation.
-
Handling: Dispense in a well-ventilated fume hood.
-
-
Anhydrous Solvents (e.g., Tetrahydrofuran - THF):
-
Hazards: THF is highly flammable and can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free anhydrous THF from a solvent purification system.
-
Handling: Keep away from ignition sources. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere before use.
-
Detailed Experimental Protocol
This protocol describes the reaction of a 0.5 M solution of lithium diphenylphosphide in THF with 2,2,2-trifluoroethyl trifluoromethanesulfonate.
Reagents, Materials, and Equipment
| Item | Specification | Supplier Example |
| Reagents | ||
| Lithium Diphenylphosphide | 0.5 M solution in THF | Sigma-Aldrich, TCI |
| 2,2,2-Trifluoroethyl Triflate | >98% purity | Multiple |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O, inhibitor-free | From solvent purification system |
| Saturated aq. NH₄Cl | Reagent grade | N/A |
| Diethyl Ether (Et₂O) | Anhydrous | N/A |
| Brine (Saturated aq. NaCl) | Reagent grade | N/A |
| Magnesium Sulfate (MgSO₄) | Anhydrous | N/A |
| Equipment | ||
| Schlenk line / Glovebox | Dual manifold with inert gas | Standard lab supplier |
| Two-neck Schlenk flask | 250 mL, oven-dried | Standard lab supplier |
| Dropping funnel | 50 mL, pressure-equalizing | Standard lab supplier |
| Magnetic stirrer & stir bar | Standard lab supplier | |
| Low-temperature bath | Dry ice/acetone or cryocooler | Standard lab supplier |
| Gas-tight syringes & needles | Standard lab supplier |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL two-neck Schlenk flask, equipped with a magnetic stir bar and a rubber septum on one neck, and a pressure-equalizing dropping funnel on the other. Flame-dry the entire apparatus under vacuum and backfill with argon. Maintain a positive argon atmosphere throughout the reaction.
-
Reagent Charging: Using a gas-tight syringe, transfer 100 mL of 0.5 M lithium diphenylphosphide solution in THF (50 mmol, 1.0 equiv) into the Schlenk flask.
-
Cooling: Immerse the flask in a dry ice/acetone bath to cool the solution to -78 °C with gentle stirring.
-
Electrophile Addition: In a separate, dry flask, prepare a solution of 2,2,2-trifluoroethyl triflate (12.9 g, 55 mmol, 1.1 equiv) in 20 mL of anhydrous THF. Transfer this solution to the dropping funnel via cannula.
-
Add the triflate solution dropwise to the cooled LiPPh₂ solution over 30 minutes. A color change from deep red/orange to a lighter yellow or colorless solution is typically observed. Maintain the temperature at -78 °C during the addition.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature over 2-3 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (a non-polar eluent system like hexane/ethyl acetate is a good starting point) to yield diphenyl(2,2,2-trifluoroethyl)phosphine as the final product. Note: The product may be susceptible to oxidation to the corresponding phosphine oxide on silica gel.[8] Using deoxygenated solvents and minimizing exposure time can mitigate this.
-
Characterization: The pure product should be characterized by ³¹P, ¹⁹F, ¹H, and ¹³C NMR spectroscopy and mass spectrometry to confirm its identity and purity. The expected ³¹P NMR chemical shift will be significantly different from that of the phosphine oxide byproduct.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |
| LiPPh₂ | 192.10 | 50 | 1.0 | 100 mL (0.5 M) |
| CF₃CH₂OTf | 232.11 | 55 | 1.1 | 12.9 g |
| Anhydrous THF | 72.11 | - | - | ~120 mL |
| Expected Product | ||||
| Ph₂PCH₂CF₃ | 268.22 | - | - | ~11-12 g (80-90% yield) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive LiPPh₂ (degraded by air/moisture). | Use a fresh bottle of reagent or titrate to confirm concentration before use. Ensure all glassware is rigorously dried and the system is leak-proof. |
| Insufficiently reactive electrophile. | Confirm the identity and purity of the trifluoroethylating agent. Triflate is preferred over tosylate or halides. | |
| Formation of Diphenylphosphinic Acid | Excessive water during reaction or work-up. | Use high-quality anhydrous solvents. Perform the quench at 0 °C to minimize hydrolysis. |
| Significant Phosphine Oxide Byproduct | Air exposure during work-up or chromatography. | Degas all solvents used for work-up and chromatography with argon. Work quickly during these steps. Consider purification in a glovebox. |
| Complex Mixture of Products | Reaction temperature was too high, leading to side reactions. | Maintain the temperature at -78 °C during addition and for at least 1 hour after. Ensure slow, controlled warming. |
Conclusion
The protocol described herein provides a reliable and scalable method for the synthesis of diphenyl(2,2,2-trifluoroethyl)phosphine. The key to success lies in the strict adherence to anhydrous and anaerobic conditions due to the high reactivity of the lithium diphenylphosphide nucleophile.[3] This P-trifluoroethylation reaction is a powerful tool for chemists to synthesize electronically modified phosphine ligands, which are of significant interest for tuning the performance of transition metal catalysts in a wide array of organic transformations.[1][9][10]
References
- 1. Phosphorus-Based Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Perfluoroalkyl Groups on Phosphane Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Lithium Diphenylphosphanide | 65567-06-8 [smolecule.com]
- 4. US9175020B2 - Production of lithium diphenylphosphide - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diphenyl(2,2,2-trifluoroethyl)phosphine oxide | C14H12F3OP | CID 11323568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note: Decontamination and Waste Disposal Protocol for 2,2,2-Trifluoroethyl trichloromethanesulfonate
Abstract
This document provides a detailed protocol for the safe decontamination and disposal of waste containing 2,2,2-Trifluoroethyl trichloromethanesulfonate (CAS No. 23199-56-6). Due to its classification as a highly reactive, toxic, and environmentally persistent halogenated compound, specialized handling and chemical neutralization are mandatory prior to final disposal. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure compliance with environmental regulations. The core strategy involves a controlled basic hydrolysis (saponification) to degrade the ester into less reactive and more manageable components, followed by proper containment and disposal of the neutralized aqueous waste stream.
Hazard Assessment and Chemical Profile
This compound is a potent sulfonate ester. While specific toxicological and reactivity data for this exact compound are sparse in public literature, its structure necessitates that it be handled as an extremely hazardous substance. Its hazard profile can be inferred from its functional groups—a sulfonate ester, a trifluoroethyl group, and a trichloromethyl group—and by analogy to similar compounds like 2,2,2-Trifluoroethyl trifluoromethanesulfonate.[1][2][3]
Core Hazards:
-
High Reactivity: As a sulfonate ester, it is a powerful electrophile and alkylating agent.[4][5] It is expected to be highly sensitive to moisture and will react violently with water, strong bases, strong acids, and oxidizing agents.[1] Such reactions are highly exothermic and can lead to the release of toxic and corrosive gases. This classifies it as a reactive waste under EPA guidelines (D003).[6][7]
-
Corrosivity (upon decomposition): Hydrolysis of the compound yields trichloromethanesulfonic acid, hydrochloric acid (HCl), and hydrofluoric acid (HF).[1][3] These decomposition products are severely corrosive to skin, eyes, mucous membranes, and metals. Waste streams containing this compound or its byproducts are considered corrosive (D002).[7]
-
Toxicity: Based on analogous compounds, it is presumed to be acutely toxic if swallowed, fatal if inhaled, and capable of causing severe chemical burns to skin and eyes.[2][8] The decomposition products, particularly HF, are extremely toxic and can be absorbed through the skin.
-
Environmental Persistence: As a heavily halogenated organofluorine and organochlorine compound, it is expected to be persistent in the environment.[9][10] Improper disposal poses a significant long-term environmental risk.
| Property | Value / Assessment | Reference |
| Chemical Name | This compound | [11] |
| CAS Number | 23199-56-6 | [11][12] |
| Molecular Formula | C₃H₂Cl₃F₃O₃S | - |
| Primary Hazards | Reactive, Corrosive (on hydrolysis), Acutely Toxic | [1][2][7] |
| Incompatibilities | Water, Strong Bases, Strong Acids, Oxidizing Agents | [1] |
| Hazardous Decomposition | Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), Sulfur Oxides (SOx) | [3] |
| EPA Waste Codes | D002 (Corrosive), D003 (Reactive) | [7] |
Decontamination and Neutralization Principles
The primary objective is to chemically transform the reactive sulfonate ester into stable, water-soluble inorganic salts and a less hazardous organic alcohol. The chosen method is controlled basic hydrolysis (saponification) . This process leverages a nucleophilic attack by hydroxide ions on the electrophilic sulfur atom, cleaving the ester bond. A secondary reaction involves the hydrolysis of the trichloromethyl group.
The overall reaction can be summarized as: CF₃CH₂OSO₂CCl₃ + Excess NaOH → CF₃CH₂OH + Na₂SO₄ + 3NaCl + Other byproducts (e.g., sodium formate)
This reaction must be performed under controlled conditions (low temperature, slow addition) to manage the exothermic nature and prevent the violent release of gases.
Caption: Chemical degradation pathway for the sulfonate ester waste.
Waste Management Workflow
All handling of this compound and its waste must be performed inside a certified chemical fume hood. Adherence to strict personal protective equipment (PPE) standards is mandatory.
Caption: Decision workflow for handling different types of waste.
Experimental Protocols
Mandatory PPE: Chemical splash goggles, face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate), and a flame-resistant lab coat.
Protocol 4.1: Decontamination of Glassware and Surfaces
This protocol is for routine decontamination of apparatus (reaction flasks, syringes, etc.) contaminated with residual amounts of the reagent.
-
Initial Rinse: In a fume hood, rinse the contaminated glassware three times with a minimal amount of acetone. Collect all rinsates in a designated, labeled container for "Halogenated Organic Solvent Waste."
-
Basic Soak: Prepare a decontamination bath using a robust container (e.g., a heavy-duty polyethylene tub). Fill it with 1M Sodium Hydroxide (NaOH) solution.
-
Submersion: Carefully place the rinsed glassware into the NaOH bath. Ensure all contaminated surfaces are fully submerged.
-
Soaking Time: Allow the glassware to soak for a minimum of 24 hours to ensure complete hydrolysis of any remaining residue.
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with deionized water, and then wash using standard laboratory procedures.
-
Bath Disposal: The used NaOH bath should be neutralized, combined with other aqueous waste from these protocols, and disposed of via your institution's hazardous waste program.
Protocol 4.2: Neutralization of Small Quantities of Pure Waste (< 5 g)
This protocol is for the deliberate destruction of expired or excess neat reagent.
-
Setup: In a chemical fume hood, place a three-necked round-bottom flask, equipped with a magnetic stirrer, in a larger container that will serve as an ice-water bath. The size of the flask should be at least 100 times the volume of the waste to be neutralized (e.g., a 500 mL flask for 5 mL of waste).
-
Base Preparation: Add a volume of 2M NaOH solution to the flask sufficient to ensure a large excess of base (e.g., 200 mL for 5 g of waste). Begin stirring and cool the solution to 0-5 °C using the ice bath.
-
Prepare Waste: Draw the this compound waste into a syringe.
-
Controlled Addition: EXTREMELY SLOWLY , add the waste dropwise to the surface of the cold, vigorously stirred NaOH solution. The reaction is highly exothermic; monitor the temperature closely and ensure it does not rise above 15 °C. If the temperature rises, stop the addition until it cools.
-
Reaction Time: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 24 hours to ensure the reaction goes to completion.
-
Final Steps: Check the pH of the solution to confirm it is still basic (pH > 12). If not, add more NaOH. Transfer the resulting aqueous solution to a designated "Aqueous Halogenated Waste" container for professional disposal.
Protocol 4.3: Neutralization of Dilute Waste Streams
This protocol is for treating waste streams from reaction workups where the reagent is dissolved in a non-reactive, water-immiscible organic solvent (e.g., dichloromethane, ether).
-
Setup: Place the dilute organic waste stream in a separatory funnel or flask equipped for vigorous stirring and cooling in an ice bath.
-
Controlled Addition: Slowly and carefully add 2M NaOH solution to the organic layer with vigorous stirring. Vent the vessel frequently to release any pressure buildup. Maintain a temperature below 20 °C.
-
Extraction & Hydrolysis: Allow the biphasic mixture to stir for at least 4 hours. The reactive sulfonate ester will be extracted into the aqueous layer and hydrolyzed.
-
Separation: Separate the aqueous and organic layers.
-
Aqueous Layer: Transfer the aqueous layer to the "Aqueous Halogenated Waste" container.
-
Organic Layer: Test a small sample of the organic layer by adding a drop of water. If a violent reaction occurs, the neutralization is incomplete; return it for further treatment with fresh NaOH solution. If it is safe, the organic layer should be collected and disposed of as "Halogenated Organic Solvent Waste."
Final Waste Consolidation and Disposal
The end product of these neutralization protocols is an aqueous solution containing sodium salts (chloride, fluoride, sulfate), sodium formate, and 2,2,2-trifluoroethanol.[13][14] While significantly less hazardous than the parent compound, this solution is still classified as hazardous waste .
-
Labeling: All neutralized aqueous solutions must be collected in a single, clearly labeled waste container. The label must read: "Hazardous Waste: Aqueous Halogenated Organics. " List the primary components: Water, Sodium Salts, 2,2,2-Trifluoroethanol.
-
Storage: Store the waste container in a designated satellite accumulation area, away from acids and oxidizers.
-
Disposal: Arrange for pickup and disposal by a licensed environmental waste management contractor. DO NOT pour this waste down the drain.[15] The presence of halogenated compounds is strictly regulated.[9][16]
References
- 1. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate MSDS/SDS | Supplier & Distributor [ccount-chem.com]
- 2. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. enovatia.com [enovatia.com]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | 23199-56-6 [chemicalbook.com]
- 12. CAS#:23199-56-6 | this compound | Chemsrc [chemsrc.com]
- 13. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 14. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. wku.edu [wku.edu]
Troubleshooting & Optimization
Managing the moisture and air sensitivity of 2,2,2-Trifluoroethyl triflate
Welcome to the technical support guide for 2,2,2-Trifluoroethyl triflate (TFE-triflate). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the moisture and air sensitivity of this potent trifluoroethylating agent. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and safe execution of your experiments.
Troubleshooting Guide: Common Issues in Reactions with 2,2,2-Trifluoroethyl Triflate
The high reactivity that makes 2,2,2-Trifluoroethyl triflate a powerful reagent also underlies its sensitivity.[1][2] Many experimental failures can be traced back to inadvertent exposure to atmospheric moisture or oxygen. This table addresses common problems, their probable causes, and actionable solutions.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Reagent Decomposition: TFE-triflate has likely been hydrolyzed by trace moisture in the reaction setup or solvents.[3][4][5] | Rigorous Drying of Apparatus and Solvents: Oven-dry all glassware overnight at >125°C and cool under a stream of inert gas (Argon or Nitrogen).[6][7] Use freshly distilled, anhydrous solvents that have been properly degassed.[8] |
| Incomplete Reaction: Insufficient reagent activity due to partial degradation prior to the reaction. | Verify Reagent Quality: If the reagent has been stored for a long time or handled improperly, its purity may be compromised. Consider using a fresh bottle or purifying the reagent via distillation under reduced pressure. | |
| Side Reactions: Hydrolysis of TFE-triflate can generate triflic acid, which can catalyze undesired side reactions or decompose sensitive substrates. | Use of a Non-Nucleophilic Base: Incorporate a hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to scavenge any acid generated without reacting with the TFE-triflate. | |
| Inconsistent Results/Poor Reproducibility | Variable Atmospheric Contamination: Inconsistent application of inert atmosphere techniques between experimental runs.[9] | Standardize Inert Atmosphere Technique: Employ a Schlenk line or a glovebox for all manipulations of the reagent.[8][10] Ensure a consistent positive pressure of inert gas is maintained throughout the reaction.[6] |
| Solvent Quality Fluctuation: Using solvents from different batches or bottles with varying water content. | Dedicated Anhydrous Solvents: Use solvents from a freshly opened bottle from a reputable supplier or dry and degas solvents immediately before use.[8] | |
| Reaction Mixture Turns Dark or Shows Unexpected Color Change | Decomposition of Reagent or Product: The presence of impurities or reaction with residual moisture/air can lead to decomposition pathways. | Ensure High Purity of All Reagents: Use high-purity starting materials and solvents. Ensure the reaction is performed under a completely inert atmosphere. |
| Incompatibility with Reaction Components: TFE-triflate may react with certain functional groups or solvents, especially at elevated temperatures.[11] | Review Reagent Compatibility: Check the compatibility of TFE-triflate with all components in your reaction. Run a small-scale test reaction to observe for any unexpected changes. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store 2,2,2-Trifluoroethyl triflate?
A1: 2,2,2-Trifluoroethyl triflate is sensitive to moisture and should be stored in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen.[12][13] It is recommended to store it in a refrigerator at 2-8°C to minimize decomposition.[12][14] For long-term storage, sealing the bottle with paraffin film can provide an additional barrier against atmospheric moisture.
Q2: My bottle of 2,2,2-Trifluoroethyl triflate has turned a pale yellow color. Can I still use it?
A2: A pale yellow coloration can indicate the presence of impurities, possibly due to slow decomposition over time. While it may still be usable for some less sensitive reactions, for high-yield and clean reactions, it is advisable to purify the reagent by distillation under reduced pressure. Always perform a small-scale trial reaction to assess its efficacy before committing to a large-scale synthesis.
Q3: What is the visible sign of 2,2,2-Trifluoroethyl triflate decomposition upon exposure to air?
A3: Upon exposure to moist air, 2,2,2-Trifluoroethyl triflate will hydrolyze to form trifluoromethanesulfonic acid (triflic acid) and 2,2,2-trifluoroethanol.[15] While this may not always be visually apparent, you might observe fuming if the air is particularly humid, due to the corrosive nature of the triflic acid produced.[3][14]
Q4: Can I handle 2,2,2-Trifluoroethyl triflate on the benchtop if I am quick?
A4: No, this is strongly discouraged. 2,2,2-Trifluoroethyl triflate is highly reactive and will readily react with atmospheric moisture.[3][4][5] All manipulations, including weighing and transferring, should be conducted under a dry, inert atmosphere using either a glovebox or a Schlenk line to ensure the integrity of the reagent and the success of your reaction.[8][10][16]
Q5: What are the best practices for drying glassware and solvents for use with 2,2,2-Trifluoroethyl triflate?
A5: Glassware should be oven-dried at a minimum of 125°C for several hours (overnight is recommended) and then cooled under a stream of dry inert gas or in a desiccator immediately before use.[6] Flame-drying under vacuum is an alternative for assembled apparatus.[8] Solvents should be of anhydrous grade and preferably dispensed from a solvent purification system. If not available, solvents can be dried using appropriate drying agents and distilled under an inert atmosphere. It is also crucial to degas solvents to remove dissolved oxygen, which can be done by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.[8]
Visualizing the Challenge: Hydrolysis of 2,2,2-Trifluoroethyl Triflate
The primary challenge in handling TFE-triflate is its susceptibility to hydrolysis. The following diagram illustrates this decomposition pathway.
Caption: Hydrolysis pathway of 2,2,2-Trifluoroethyl triflate.
Experimental Protocol: Handling and Transfer of 2,2,2-Trifluoroethyl Triflate via Syringe
This protocol outlines the standard procedure for transferring a precise volume of 2,2,2-Trifluoroethyl triflate from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
2,2,2-Trifluoroethyl triflate in a Sure/Seal™ bottle
-
Oven-dried reaction flask with a rubber septum
-
Dry, gas-tight syringe with a long, oven-dried needle
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Schlenk line or manifold
Procedure:
-
Prepare the Reaction Flask:
-
Oven-dry the reaction flask and stir bar overnight and assemble while hot.
-
Insert a rubber septum into the neck of the flask and secure it.
-
Connect the flask to the Schlenk line via a needle connected to the inert gas source.
-
Purge the flask with inert gas for at least 10-15 minutes. An "exit needle" should be used to vent the flask during purging.[7]
-
-
Prepare the Syringe:
-
Dry the syringe and needle in an oven.
-
Assemble the syringe while still warm and flush it with inert gas multiple times to remove any residual air and moisture.[6]
-
To do this, insert the needle into the inert gas line and pull the plunger to fill the syringe with gas, then expel the gas. Repeat this cycle 5-10 times.
-
-
Prepare the Reagent Bottle:
-
Puncture the septum of the 2,2,2-Trifluoroethyl triflate bottle with a needle connected to the inert gas line to create a slight positive pressure. This prevents air from entering when you withdraw the liquid.
-
-
Withdraw the Reagent:
-
Insert the needle of the prepared syringe through the septum of the reagent bottle, ensuring the needle tip is below the liquid level.
-
Slowly draw the desired volume of the liquid into the syringe.
-
To remove any gas bubbles in the syringe, invert it and carefully push the plunger to expel the gas back into the bottle's headspace.
-
Withdraw a small amount of inert gas (~0.5 mL) into the syringe as a "buffer" to protect the reagent in the needle from any exposure to air during transfer.[7]
-
-
Transfer the Reagent:
-
Quickly and carefully transfer the syringe to the prepared reaction flask.
-
Puncture the septum of the reaction flask with the needle.
-
First, inject the inert gas buffer into the flask's headspace.
-
Then, lower the needle tip below the surface of the solvent in the reaction flask (if any) and slowly dispense the 2,2,2-Trifluoroethyl triflate.
-
Remove the needle from the reaction flask.
-
-
Clean the Syringe:
-
Immediately quench the residual reagent in the syringe by drawing up a suitable solvent (e.g., isopropanol or ethanol) and expelling it into a waste container. Repeat this process several times.
-
Workflow for Handling Air-Sensitive 2,2,2-Trifluoroethyl Triflate
The following diagram outlines the critical decision points and steps for the successful use of TFE-triflate.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,2,2-Trifluoroethyl trifluoromethanesulfonate, 95% | Fisher Scientific [fishersci.ca]
- 5. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. 2,2,2-Trifluoroethyl triflate | 6226-25-1 | FT28461 [biosynth.com]
- 13. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | 6226-25-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. nbinno.com [nbinno.com]
- 16. fauske.com [fauske.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Trifluoroethylation
Welcome to the Technical Support Center for trifluoroethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the incorporation of the trifluoroethyl group into organic molecules. The trifluoroethyl moiety is a valuable functional group in medicinal chemistry and materials science, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, achieving high conversion rates in trifluoroethylation can be challenging. This resource provides in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format.
I. Frequently Asked Questions (FAQs) & Core Troubleshooting Guides
Question 1: My trifluoroethylation reaction shows low or no conversion. What are the primary factors I should investigate?
Low conversion is a frequent issue that can often be attributed to several key factors related to reagents, reaction conditions, and substrate reactivity. A systematic approach to troubleshooting is crucial for identifying the root cause.
Core Areas to Investigate:
-
Reagent Quality and Stability: The choice and purity of the trifluoroethylating agent are paramount. Many of these reagents are sensitive to moisture and air.
-
Catalyst Activity and Loading: For metal-catalyzed reactions, the activity of the catalyst is critical. Deactivation can occur due to impurities or atmospheric exposure.[3]
-
Solvent and Temperature Effects: The reaction environment plays a significant role in kinetics and solubility.
-
Substrate-Specific Issues: The electronic and steric properties of your substrate can dramatically influence its reactivity.
Question 2: How do I select the appropriate trifluoroethylating reagent for my substrate and what are the common pitfalls?
The selection of the trifluoroethylating reagent is a critical decision that depends on the nature of the nucleophile (N, O, S, or C) you are targeting.
Common Reagents and Their Applications:
| Reagent Type | Typical Substrates | Key Considerations |
| Electrophilic Reagents | N, O, S, and C-nucleophiles | Aryl(trifluoroethyl)iodonium salts are highly reactive but can be sensitive to moisture.[4] Togni and Umemoto reagents are also effective for introducing CF3 groups.[5][6] |
| Nucleophilic Reagents | Aldehydes, ketones, imines | Often require strong bases and anhydrous conditions. Trifluoroacetic acid (TFA) can be a cost-effective precursor.[7] |
| Radical Precursors | Alkenes, arenes | Often initiated by photoredox catalysis; can be prone to side reactions like polymerization.[8][9] |
Troubleshooting Table: Reagent-Specific Issues
| Issue | Potential Cause | Recommended Action |
| Degradation of Electrophilic Reagent | Moisture or improper storage. | Purchase fresh reagent or purify existing stock. Store under an inert atmosphere. |
| Low Reactivity of Nucleophilic Reagent | Insufficiently strong base to generate the active nucleophile. | Screen a variety of stronger, non-nucleophilic bases (e.g., NaH, KHMDS). |
| Side Reactions with Radical Precursors | Polymerization or dimerization of the substrate.[8] | Optimize reaction concentration, temperature, and light intensity in photocatalytic setups.[10] |
Question 3: My catalyst appears to be inactive in my metal-catalyzed trifluoroethylation. What steps can I take to troubleshoot this?
Catalyst deactivation is a common problem in transition-metal-catalyzed reactions.[3] Ensuring the catalytic cycle is functioning optimally is key to achieving high conversion.
Troubleshooting Catalyst Inactivity:
-
Atmosphere Control: Many trifluoroethylation catalysts, particularly palladium and copper complexes, are sensitive to oxygen.[11][12] Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[3]
-
Ligand Selection: The choice of ligand can significantly impact the stability and reactivity of the metal center. For challenging substrates, screening a panel of ligands may be necessary to find one that promotes efficient oxidative addition and reductive elimination.
-
Catalyst Pre-activation: Some catalysts require an activation step before they become catalytically competent. Consult the literature for specific pre-activation protocols for your chosen catalyst system.[13]
-
Impurity Scavenging: Impurities in your starting material or solvent can act as catalyst poisons. Purifying the substrate and using high-purity, anhydrous solvents is crucial.[3]
Experimental Protocol: Small-Scale Catalyst/Ligand Screen
-
Setup: In an array of small reaction vials within a glovebox, add your substrate (0.1 mmol) and solvent (1 mL).
-
Catalyst/Ligand Addition: To each vial, add a different pre-weighed catalyst/ligand combination. Common choices for cross-coupling reactions include various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine or N-heterocyclic carbene (NHC) ligands.
-
Reagent Addition: Add the trifluoroethylating agent and any necessary base.
-
Reaction: Seal the vials and place them in a temperature-controlled heating block.
-
Monitoring: After a set time, take an aliquot from each reaction and analyze by LC-MS or GC-MS to determine the conversion.
-
Analysis: Compare the results to identify the optimal catalyst/ligand system for your specific transformation.
Question 4: I'm observing the formation of significant byproducts. What are the likely side reactions and how can I suppress them?
Byproduct formation can compete with the desired reaction, leading to low yields of the trifluoroethylated product. Understanding the potential side reactions is the first step in mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis of the Trifluoroethylating Reagent: This is particularly common with electrophilic reagents in the presence of trace water.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use of molecular sieves can be beneficial.
-
-
Homocoupling of the Substrate: In cross-coupling reactions, the substrate may react with itself.
-
Solution: Adjust the stoichiometry of the reagents or modify the catalyst system.
-
-
Elimination Reactions: For substrates with leaving groups beta to the reaction center, elimination can be a competitive pathway.
-
Solution: Lowering the reaction temperature or using a bulkier, less-basic reagent can sometimes favor substitution over elimination.
-
-
Double Trifluoroethylation: Primary amines can sometimes undergo reaction at both N-H bonds.
-
Solution: Carefully control the stoichiometry of the trifluoroethylating agent.[3]
-
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion in trifluoroethylation reactions.
II. Advanced Troubleshooting & Mechanistic Considerations
Question 5: My reaction is substrate-specific, working for some analogs but not others. How can I address this?
Substrate scope limitations are common. The electronic and steric properties of your starting material can have a profound effect on reactivity.
-
Electronic Effects: Electron-withdrawing groups on your substrate can decrease the nucleophilicity of the reaction center, slowing down the reaction. Conversely, electron-donating groups can enhance reactivity. If you suspect electronic effects are at play, consider using a more reactive trifluoroethylating agent or a more active catalyst system.
-
Steric Hindrance: Bulky substituents near the reaction site can physically block the approach of the reagents. In such cases, increasing the reaction temperature may provide the necessary energy to overcome this steric barrier. Alternatively, a less sterically demanding catalyst or reagent might be required.
Question 6: How can I effectively monitor my trifluoroethylation reaction to gain mechanistic insights and identify points of failure?
Real-time reaction monitoring can provide invaluable information about reaction kinetics, intermediate formation, and catalyst turnover.
Recommended Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) & Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are essential for quantitative analysis of reaction conversion and for identifying known and unknown byproducts.[14][15][16]
-
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction in real-time, providing structural information about intermediates and helping to elucidate the reaction mechanism.[17]
Diagram of a General Catalytic Cycle for Trifluoroethylation
Caption: A simplified representation of a cross-coupling cycle for trifluoroethylation.
III. References
-
Recent advances in trifluoroethylation reaction. ResearchGate. --INVALID-LINK--
-
Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. --INVALID-LINK--
-
Recent Progress in Metal-Mediated Trifluoroethylation. Bentham Science. --INVALID-LINK--
-
Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals. --INVALID-LINK--
-
Trifluoroethylation and Pentafluoropropylation of C(sp3)–H Bonds. National Institutes of Health. --INVALID-LINK--
-
Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. ResearchGate. --INVALID-LINK--
-
Trifluoroethylation reactions of secondary amines. ResearchGate. --INVALID-LINK--
-
A possible reaction mechanism for the trifluoroethylation of 1 a′ by 2 a. ResearchGate. --INVALID-LINK--
-
Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. National Institutes of Health. --INVALID-LINK--
-
Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing. --INVALID-LINK--
-
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. ResearchGate. --INVALID-LINK--
-
Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. Frontiers Media. --INVALID-LINK--
-
Practical photocatalytic trifluoromethylation and hydrotrifluoromethylation of styrenes in batch and flow. Technische Universiteit Eindhoven. --INVALID-LINK--
-
Deoxytrifluoromethylation of Alcohols. National Institutes of Health. --INVALID-LINK--
-
Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI. --INVALID-LINK--
-
Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing. --INVALID-LINK--
-
Photocatalytic Metal-Organic Frameworks for Selective 2,2,2-Trifluoroethylation of Styrenes. National Institutes of Health. --INVALID-LINK--
-
Metal- and additive-free TfOH catalyzed chemoselective O- and S-trifluoroethylation of oxindoles, isoindolines and thio-oxindoles. RSC Publishing. --INVALID-LINK--
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health. --INVALID-LINK--
-
A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. National Institutes of Health. --INVALID-LINK--
-
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. National Institutes of Health. --INVALID-LINK--
-
Practical Photocatalytic Trifluoromethylation and Hydrotrifluoromethylation of Styrenes in Batch and Flow. ResearchGate. --INVALID-LINK--
-
Trifluoromethylation Strategies of Alcohols and Phenols. Semantic Scholar. --INVALID-LINK--
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. --INVALID-LINK--
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. --INVALID-LINK--
-
Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. RSC Publishing. --INVALID-LINK--
-
Three-component trifluoroethylation reactions. ResearchGate. --INVALID-LINK--
-
Analytical Methods. Ministry of the Environment, Government of Japan. --INVALID-LINK--
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. --INVALID-LINK--
-
Troubleshooting low conversion in 3-bromo-7-chloro-1-benzothiophene reactions. BenchChem. --INVALID-LINK--
-
Troubleshooting low conversion rates in Knoevenagel reactions. BenchChem. --INVALID-LINK--
-
A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. MDPI. --INVALID-LINK--
-
Technical Support Center: Optimizing Catalyst Performance for Catalytic Fluorination. BenchChem. --INVALID-LINK--
-
ANALYTICAL METHOD SUMMARIES. Eurofins. --INVALID-LINK--
-
Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Publications. --INVALID-LINK--
-
Journal of Agricultural and Food Chemistry. ACS Publications. --INVALID-LINK--
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. --INVALID-LINK--
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. --INVALID-LINK--
-
Troubleshooting low conversion rates in reactions involving Hexanophenone. BenchChem. --INVALID-LINK--
References
- 1. Trifluoroethylation and Pentafluoropropylation of C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.tue.nl [pure.tue.nl]
- 9. researchgate.net [researchgate.net]
- 10. Photocatalytic Metal-Organic Frameworks for Selective 2,2,2-Trifluoroethylation of Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. env.go.jp [env.go.jp]
- 15. mdpi.com [mdpi.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Improving Selectivity in Reactions Involving 2,2,2-Trifluoroethyl trichloromethanesulfonate
Welcome to the technical support center for 2,2,2-Trifluoroethyl trichloromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive trifluoroethylating agent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high selectivity in your synthetic transformations.
Introduction to this compound
This compound is a powerful reagent for introducing the trifluoroethyl group (-CH₂CF₃) into organic molecules. The incorporation of this moiety is of significant interest in pharmaceutical and materials science due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] The high reactivity of this reagent is attributed to the excellent leaving group ability of the trichloromethanesulfonate anion. This guide will help you harness this reactivity while controlling the selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: How does the reactivity of this compound compare to other trifluoroethylating agents like the corresponding triflate or mesylate?
A1: While direct kinetic comparisons are not extensively documented in the literature, we can infer the reactivity of this compound based on the principles of leaving group ability. The stability of the resulting anion determines the efficacy of the leaving group. The order of leaving group ability for common sulfonates is generally Triflate > Tosylate > Mesylate.[2] The trichloromethanesulfonate group, with its three electron-withdrawing chlorine atoms, is expected to be a very good leaving group, likely comparable in reactivity to triflate, making it a highly potent trifluoroethylating agent.
Q2: What are the most common side reactions observed with this compound?
A2: The high reactivity of this reagent can lead to several side reactions, including:
-
Over-alkylation: Primary amines can be converted to a mixture of mono- and di-alkylated products.
-
Lack of chemoselectivity: In molecules with multiple nucleophilic sites (e.g., amino phenols), a mixture of O- and N-alkylated products can be formed.
-
Elimination reactions: Under strongly basic conditions, elimination to form trifluoroethylene can compete with substitution.
-
Decomposition of the reagent: this compound is sensitive to moisture and strong nucleophiles, which can lead to its decomposition.
Q3: What general precautions should be taken when handling this compound?
A3: Due to its high reactivity and sensitivity, it is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. It should be stored in a cool, dry place and protected from moisture. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.
Troubleshooting Guide: O- vs. N-Alkylation Selectivity
A common challenge when working with substrates containing both hydroxyl and amine functionalities is controlling the chemoselectivity of the trifluoroethylation. The following guide provides a systematic approach to troubleshooting and optimizing for the desired product.
Problem: Low Selectivity - A Mixture of O- and N-Trifluoroethylated Products is Obtained
This is a frequent issue arising from the comparable nucleophilicity of amines and alkoxides/phenoxides under certain conditions.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for O- vs. N-alkylation selectivity.
Detailed Causality and Solutions
| Parameter | For Selective N-Trifluoroethylation | For Selective O-Trifluoroethylation |
| Base Selection | Use a weaker organic base (e.g., DIPEA, Et₃N) or a mild inorganic base (e.g., K₂CO₃, Cs₂CO₃). These bases are generally not strong enough to fully deprotonate a phenol, thus favoring the more nucleophilic neutral amine. | Use a strong base (e.g., NaH, KHMDS, LHMDS) to completely deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide or alkoxide. |
| Solvent Choice | Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the amine and are generally preferred for N-alkylation.[3] | Non-polar aprotic solvents such as THF or toluene are often used in conjunction with strong bases for O-alkylation. |
| Temperature | Lower reaction temperatures (e.g., 0 °C to room temperature) often favor the kinetically controlled N-alkylation product. | O-alkylation may require higher temperatures, especially for less reactive or sterically hindered phenols. |
| Protecting Groups | If selectivity cannot be achieved by modifying the reaction conditions, protect the hydroxyl group (e.g., as a silyl ether) prior to N-alkylation. | Protect the amine (e.g., as a carbamate) before performing the O-alkylation. |
Experimental Protocols
Protocol 1: Selective N-Trifluoroethylation of an Aniline Derivative
This protocol is adapted from established methods for N-alkylation and is optimized for selectivity.[4][5]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aniline derivative (1.0 equiv) and anhydrous DMF (0.1-0.2 M).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 equiv) to the solution and stir the suspension for 15 minutes at room temperature.
-
Reagent Addition: Cool the mixture to 0 °C and add this compound (1.2 equiv) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective O-Trifluoroethylation of a Phenol Derivative
This protocol is based on general procedures for O-alkylation of phenols.[6][7]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol derivative (1.0 equiv) and anhydrous THF (0.1-0.2 M).
-
Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.
-
Reagent Addition: Cool the mixture back to 0 °C and add this compound (1.2 equiv) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive phenols.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
Caption: Competing N- and O-trifluoroethylation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Technical Support Center: Scaling Up Synthesis with 2,2,2-Trifluoroethyl Trichloromethanesulfonate
Welcome to the technical support center for 2,2,2-Trifluoroethyl trichloromethanesulfonate. This guide is designed for researchers, chemists, and process development professionals who are leveraging this powerful reagent to introduce the valuable 2,2,2-trifluoroethyl group into their target molecules. While bench-scale reactions often proceed smoothly, scaling up presents unique challenges related to reaction kinetics, thermal management, and impurity control.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the complexities of process scale-up.
Part 1: Troubleshooting Guide for Scale-Up Synthesis
Scaling a trifluoroethylation reaction from grams to kilograms can unmask issues not apparent on a smaller scale. This section addresses the most common problems encountered during the scale-up process.
Issue 1: Low or Stalled Product Yield
You've successfully made your product on a 5-gram scale, but at 500 grams, the reaction either fails to reach completion or results in a disappointingly low yield.
Potential Causes & Recommended Solutions
-
Reagent Instability/Decomposition: this compound is sensitive to moisture.[1] On a larger scale, longer addition times and greater headspace in the reactor increase the window for exposure to atmospheric moisture, leading to hydrolysis of the reagent into inactive trifluoroethanol and trichloromethanesulfonic acid.
-
Solution: Ensure all glassware is rigorously dried and the reaction is conducted under a robust inert atmosphere (Nitrogen or Argon). For large-scale additions, consider a subsurface addition line to minimize contact with the reactor headspace. Use freshly opened reagent or re-verify the purity of older stock before use.
-
-
Inefficient Mixing & Mass Transfer: In large reactors, inadequate agitation can create localized zones of high or low reagent concentration. This can lead to areas where the reaction doesn't initiate or where side reactions dominate.[2]
-
Solution: Characterize the mixing efficiency of your reactor. Use an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and ensure the agitation speed is sufficient to maintain a homogeneous slurry or solution. For heterogeneous reactions (e.g., using a solid base like K₂CO₃), proper solid suspension is critical.
-
-
Poor Temperature Control (Exotherm Management): Trifluoroethylation reactions are often exothermic. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation less efficient.[2] An uncontrolled exotherm can lead to thermal decomposition of the reagent or product and promote side reactions.
-
Solution: Control the addition rate of the trifluoroethylating agent to manage the heat evolution. Ensure your reactor's cooling system is adequate for the projected heat output. A preliminary reaction calorimetry study (e.g., RC1) can provide critical data for safe scale-up.
-
Issue 2: Increased Formation of Impurities
Your crude product at scale shows a complex impurity profile that was minor or absent in lab-scale trials.
Potential Causes & Recommended Solutions
-
Side Reactions from Overheating: As mentioned, poor heat control can open pathways to side reactions. Elimination reactions, for example, may become more prominent at elevated temperatures.
-
Solution: Implement stricter temperature controls. A controlled, slow addition of the reagent into a well-stirred, cooled vessel is paramount.[3]
-
-
Base-Mediated Decomposition: The choice and stoichiometry of the base are critical. A base that is too strong or used in large excess can degrade the substrate or the product, especially over longer reaction times at scale.
-
Solution: Re-optimize the base. Sometimes a milder base (e.g., K₂CO₃ vs. Cs₂CO₃) or a non-nucleophilic organic base is preferable at scale. Accurately determine the required stoichiometry and avoid large excesses.
-
-
Extended Reaction Times: What takes 2 hours in the lab might take 8-10 hours at the pilot scale, including additions and workup. This extended exposure to reaction conditions can lead to the slow formation of degradation products.
-
Solution: Monitor the reaction progress closely using in-process controls (IPC) like HPLC or UPLC. Quench the reaction as soon as the substrate is consumed to an acceptable level. Analyze the stability of your product under the reaction conditions over time to understand its degradation profile.
-
Part 2: Frequently Asked Questions (FAQs)
Reagent Handling & Stability
Q1: What are the primary safety concerns when handling this compound at scale? A: This reagent is corrosive and a lachrymator.[1][4] It is also moisture-sensitive.[1] Always handle it in a well-ventilated fume hood or a closed system.[4] Personal protective equipment (PPE) should include chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][4] For large quantities, respiratory protection may be necessary.[4] Ensure an emergency shower and eyewash station are readily accessible.
Q2: How should I store the reagent, and how can I check its quality before use? A: Store the reagent in a tightly sealed container under an inert atmosphere and keep it refrigerated.[1] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold liquid. The quality can be checked by ¹H and ¹⁹F NMR spectroscopy to ensure no significant hydrolysis to 2,2,2-trifluoroethanol has occurred.
Reaction Mechanism & Optimization
Q3: What is the reaction mechanism, and how does it influence scale-up? A: The reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism. The nucleophile (e.g., a deprotonated phenol or amine) attacks the methylene carbon of the trifluoroethyl group, displacing the trichloromethanesulfonate anion, which is an excellent leaving group. Understanding this mechanism highlights the importance of using a non-nucleophilic base to avoid competition with your substrate.
Q4: What solvents are recommended for this reaction, and do I need to change them for scale-up? A: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and acetone are commonly used.[5] When scaling up, consider factors like boiling point (for thermal control), solubility of all components, and ease of removal during workup. A solvent like ACN is often preferred over higher-boiling solvents like DMF for easier removal, but the choice depends on the specific solubility requirements of your system.
Q5: How do I properly quench the reaction at a large scale? A: A controlled quench is vital for safety and product quality. Slowly add the reaction mixture to a separate, well-stirred quench vessel containing a suitable reagent. For unreacted electrophile, a dilute aqueous base (like sodium bicarbonate) or an aqueous solution of a nucleophile like sodium sulfite can be effective.[3] Be aware of potential gas evolution (CO₂) and ensure the quench vessel has adequate venting. The quench should be performed at a controlled temperature.
Part 3: Protocols & Data
Experimental Protocol: General Procedure for Trifluoroethylation of a Phenol
This protocol provides a general workflow. All steps should be performed under an inert atmosphere (N₂ or Ar).
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor with the phenol substrate (1.0 eq) and a suitable solvent (e.g., Acetonitrile, 5-10 volumes).
-
Base Addition: Add a suitable base (e.g., anhydrous K₂CO₃, 1.5 eq).
-
Cooling: Begin agitation and cool the reactor contents to 0-5 °C.
-
Reagent Addition: Add this compound (1.1 - 1.2 eq) dropwise via an addition funnel or syringe pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Maintain the temperature at 0-10 °C and monitor the reaction progress by TLC or HPLC every hour.
-
Quench: Once the reaction is complete, slowly transfer the reaction mixture into a separate vessel containing cold water or a dilute bicarbonate solution.
-
Work-up: Perform an extractive work-up with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by crystallization or chromatography.
Data Table: Influence of Base and Solvent on a Model Reaction
Reaction: 4-methoxyphenol + this compound -> 1-methoxy-4-(2,2,2-trifluoroethoxy)benzene
| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | K₂CO₃ (1.5) | ACN | 20 | 4 | >98 |
| 2 | Cs₂CO₃ (1.5) | ACN | 20 | 1.5 | >98 |
| 3 | K₂CO₃ (1.5) | DMF | 20 | 3 | >98 |
| 4 | Et₃N (2.0) | ACN | 20 | 12 | 65 |
Analysis: Inorganic bases like potassium carbonate and cesium carbonate are highly effective. Cesium carbonate leads to faster reaction times but is more expensive, a key consideration for scale-up. Triethylamine (Et₃N) is less effective, likely due to its lower basicity in this context.
Part 4: Visual Diagrams
Troubleshooting Workflow for Low Yield
This diagram outlines a logical decision-making process for diagnosing the root cause of low product yield during scale-up.
Caption: A decision tree for troubleshooting low yield in scale-up reactions.
References
Identifying impurities in 2,2,2-Trifluoroethyl trichloromethanesulfonate by GC
Answering the call for robust analytical support, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoroethyl trichloromethanesulfonate. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to empower you to identify impurities by Gas Chromatography (GC) with confidence and precision.
This document moves beyond simple step-by-step instructions, delving into the causality behind experimental choices and troubleshooting pathways. Every recommendation is designed to be part of a self-validating analytical system, ensuring the integrity and reliability of your results.
Section 1: Understanding the Analyte and Potential Impurities
This section addresses the foundational knowledge required before beginning any analysis. Understanding the origin of your sample is the first step in effective impurity identification.
Q1: What is this compound and why is its purity important?
This compound is a highly reactive reagent used in organic synthesis. It is particularly valuable for introducing the trifluoroethyl group into molecules. In pharmaceutical and agrochemical development, the precise structure and purity of such reagents are critical. Impurities can lead to unintended side reactions, generate toxic byproducts in the final product, and reduce overall reaction yield and efficiency. Therefore, a validated method to profile and quantify impurities is essential for quality control and process optimization.
Q2: How is this compound synthesized and what are the likely process-related impurities?
While the exact proprietary synthesis routes may vary, sulfonate esters are typically formed by reacting an alcohol with a sulfonyl chloride in the presence of a base. For this compound, a probable synthesis involves the reaction of 2,2,2-Trifluoroethanol with Trichloromethanesulfonyl chloride , often using a tertiary amine base like Triethylamine (TEA) to scavenge the HCl byproduct[1].
From this, we can predict several potential process-related impurities:
-
Unreacted Starting Materials:
-
2,2,2-Trifluoroethanol
-
Trichloromethanesulfonyl chloride (may degrade in the GC inlet)
-
-
Reagent-Related Impurities:
-
Triethylamine (TEA)
-
Triethylamine hydrochloride (non-volatile, but can be a source of active sites in the injector)
-
-
Side-Reaction Products: Impurities related to the stability of the trichloromethanesulfonyl group or side-reactions of the alcohol.
The formation of sulfonate esters from sulfonic acids and alcohols is also a known, though often slow, reaction that is influenced by factors like temperature, pH, and water content[2][3].
Q3: What are the likely degradation impurities?
The primary degradation pathway for a sulfonate ester is hydrolysis. If the sample is exposed to moisture, it can degrade back to its starting materials:
-
2,2,2-Trifluoroethanol
-
Trichloromethanesulfonic acid (This is non-volatile and will not be observed by GC, but its presence can degrade the GC system).
Additionally, the compound may be susceptible to thermal degradation, especially in a hot GC injector[4]. This can lead to the formation of various breakdown products, making it crucial to use the lowest possible injector temperature that still ensures efficient vaporization[5].
Section 2: Recommended GC Method for Impurity Profiling
A robust analytical method is the cornerstone of accurate impurity identification. This section provides a validated starting protocol and explains the reasoning behind key parameter choices.
Q4: Why is Gas Chromatography (GC) a suitable method for this analysis?
Gas Chromatography is an ideal technique for analyzing this compound for several reasons:
-
Volatility: The compound has a boiling point suitable for GC analysis.
-
Separation Power: The high efficiency of capillary GC columns allows for the separation of the main component from closely related impurities.
-
Sensitive Detection: When coupled with detectors like a Mass Spectrometer (MS) or an Electron Capture Detector (ECD), GC can detect impurities at very low levels.
-
Identification Capability: GC-MS provides structural information, which is invaluable for identifying unknown peaks.
Q5: What is a recommended starting GC-MS method for impurity profiling?
This protocol provides a robust starting point. Optimization may be required based on your specific instrumentation and observed impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 2 mL autosampler vial.
-
Dilute with 1.0 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Ensure the solvent is high purity (GC or HPLC grade) to avoid extraneous peaks.
-
Cap the vial immediately to prevent evaporation.
-
-
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent, equipped with a Split/Splitless Inlet | A standard, reliable GC system is sufficient. |
| Column | Mid-polarity column, e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A 5% phenyl-methylpolysiloxane phase provides a good balance of selectivity for separating compounds of varying polarity and is robust with low bleed[2]. |
| Inlet Temperature | 200 °C (start low and increase if peak fronting is observed) | Minimizes the risk of thermal degradation of the analyte while ensuring complete vaporization[5]. |
| Injection Volume | 1 µL | Standard volume to avoid column overload. |
| Split Ratio | 50:1 (adjustable based on analyte concentration) | Prevents column overload and ensures sharp peaks. For trace analysis, a lower split ratio or splitless injection may be used. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 40 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Starts below the boiling point of the solvent for good focusing, with a ramp rate that provides a good balance between resolution and analysis time. |
| MS Detector | Mass Spectrometer (e.g., Agilent 5977) | Provides mass information for definitive peak identification. |
| MS Source Temp. | 230 °C | Standard temperature for good ionization efficiency. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Scan Range | 35 - 450 amu | Covers the expected mass range of the parent compound and potential impurities. |
| Solvent Delay | 2.0 minutes | Prevents the high concentration of solvent from saturating the detector. |
Q6: How should I choose the right GC column?
Column selection is the most critical factor for achieving good separation[6].
-
Stationary Phase: The polarity of the stationary phase should ideally match the polarity of the analytes. Since this compound is a polar molecule, starting with a low-to-mid polarity column like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TG-5MS) is a versatile choice that separates compounds largely by boiling point but with some polarity interaction[2]. If co-elution occurs, moving to a more polar phase like a 50% phenyl-methylpolysiloxane or a WAX column may be necessary.
-
Dimensions: A standard 30 m x 0.25 mm ID x 0.25 µm film thickness column is an excellent starting point for general impurity profiling. Longer columns provide better resolution but increase analysis time, while narrower ID columns increase efficiency but have lower sample capacity[7][8].
Q7: Which detector is best for this analysis?
-
Mass Spectrometer (MS): Highly Recommended. An MS detector is the gold standard for impurity identification as it provides structural information through mass fragmentation patterns.
-
Electron Capture Detector (ECD): The multiple electronegative halogen atoms (F and Cl) in the target molecule make it an excellent candidate for ECD. This detector can provide extremely high sensitivity for halogenated impurities but offers no structural information.
-
Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD): These detectors are highly specific for sulfur-containing compounds[9][10]. An SCD would be excellent for selectively detecting sulfur-containing impurities with a linear and equimolar response, minimizing interference from non-sulfur compounds[10].
Section 3: Data Interpretation and Troubleshooting
Even with a robust method, challenges can arise. This section provides logical workflows to diagnose and solve common chromatographic problems.
Q8: I see unexpected peaks in my chromatogram. How do I identify them?
The appearance of unexpected peaks is the most common issue in impurity analysis. A systematic approach is key to identification. The workflow below outlines a logical diagnostic process.
Caption: Troubleshooting workflow for unexpected peaks.
Q9: My main peak is tailing. What causes this and how can I fix it?
Peak tailing is typically caused by active sites in the GC system that interact with polar or reactive analytes. Sulfur-containing compounds are particularly susceptible to this phenomenon[9].
-
Cause 1: Active Sites in the Injector: The glass inlet liner or metal surfaces can have silanol groups (-Si-OH) that strongly adsorb active compounds.
-
Solution: Use a deactivated, ultra-inert inlet liner. If the problem persists, clean the injector port itself according to the manufacturer's instructions[11].
-
-
Cause 2: Column Issues: The column itself may have active sites, or the stationary phase may be damaged.
-
Solution: Condition the column as per the manufacturer's guide. If that fails, trim 10-20 cm from the front of the column to remove non-volatile residues. If the problem is still not resolved, the column may need to be replaced[11].
-
-
Cause 3: Sample Overload: Injecting too much sample can saturate the column, leading to tailing.
-
Solution: Dilute the sample further or increase the split ratio.
-
Q10: I'm seeing poor resolution between two peaks. How can I improve it?
Resolution is a measure of how well two peaks are separated.
-
Cause 1: Inefficient Separation: The column may not be providing enough theoretical plates.
-
Solution: Lower the oven ramp rate (e.g., from 15 °C/min to 10 °C/min). This gives analytes more time to interact with the stationary phase, improving separation. You can also switch to a longer column (e.g., 60 m instead of 30 m)[2].
-
-
Cause 2: Incorrect Stationary Phase: The chosen column phase may not have the right selectivity for your specific impurities.
-
Solution: If the peaks are still co-eluting after optimizing the temperature program, a column with a different stationary phase (e.g., a more polar one) is required to alter the elution order.
-
Q11: My peak response is very low or non-existent. What should I check?
-
Cause 1: System Leak: A leak in the carrier gas line or at the injector is a common cause of reduced sensitivity.
-
Solution: Use an electronic leak detector to check all fittings from the gas source to the detector[12]. Pay special attention to the septum and column fittings.
-
-
Cause 2: Syringe/Injection Issue: The syringe may be clogged or not dispensing the correct volume.
-
Solution: Clean or replace the syringe. Observe the injection process to ensure the autosampler is working correctly[12].
-
-
Cause 3: Analyte Loss/Adsorption: The compound may be adsorbing to active sites or degrading.
-
Solution: Follow the steps outlined for peak tailing (Q9), as the same causes can lead to complete loss of the analyte signal, especially at trace levels[11].
-
Q12: My baseline is noisy or drifting. What are the common causes?
-
Cause 1: Contaminated Gas Supply: Impurities (like oxygen or moisture) in the carrier gas can damage the column and create a noisy baseline.
-
Solution: Ensure high-purity carrier gas is used and that gas traps/filters are installed and have not expired[11].
-
-
Cause 2: Column Bleed: At high temperatures, the column's stationary phase can begin to break down, causing the baseline to rise.
-
Solution: Ensure you are not exceeding the column's maximum operating temperature. If the column is old, it may need to be replaced[13].
-
-
Cause 3: Contaminated Detector: The detector may need cleaning.
-
Solution: Follow the manufacturer's maintenance guide for cleaning the MS source or other detector parts[13].
-
Data Table: Potential Impurities and Their Identification Markers
| Potential Impurity | Likely Origin | Key Mass Fragments (m/z) for GC-MS | Notes |
| 2,2,2-Trifluoroethanol | Synthesis Starting Material, Degradation | 81, 69, 51 | A common impurity. Elutes very early in the chromatogram. |
| Triethylamine (TEA) | Synthesis Reagent | 100, 86, 58 | Used as a base. Will be present if not fully removed during workup. |
| Dichloromethane | Sample Solvent | 84, 86, 49 | Will appear as a large peak at the beginning if used as the sample solvent. |
| Trichloromethanesulfonyl Chloride | Synthesis Starting Material | 149, 151, 117, 119 | May be thermally unstable and degrade in the injector. |
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. enovatia.com [enovatia.com]
- 4. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 5. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,2,2-Trifluoroethyl trifluoromethanesulfonate [oakwoodchemical.com]
- 7. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. silcotek.com [silcotek.com]
- 10. agilent.com [agilent.com]
- 11. 2,2,2-Trifluoroethyl trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. repositorio.ucp.pt [repositorio.ucp.pt]
Technical Support Center: Workup Procedures for 2,2,2-Trifluoroethyl Triflate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted 2,2,2-trifluoroethyl triflate (TFET) from reaction mixtures. As a potent electrophile and trifluoroethylating agent, TFET's complete removal is critical for the purity of subsequent compounds and the integrity of downstream applications. This document is designed to provide not just protocols, but the scientific rationale behind them, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 2,2,2-trifluoroethyl triflate (TFET) that influence its removal?
2,2,2-Trifluoroethyl triflate is a powerful electrophilic reagent used to introduce the trifluoroethyl group.[1][2] Its key properties are:
-
High Reactivity: It reacts readily with a wide range of nucleophiles.[1] This high reactivity is beneficial for its intended purpose but also means it will react with quenching agents and protic solvents during workup.
-
Moisture Sensitivity: TFET is sensitive to moisture and will hydrolyze, especially under basic or acidic conditions, to form 2,2,2-trifluoroethanol and trifluoromethanesulfonic acid (triflic acid, TfOH).[3][4]
-
Physical State: It is a clear, colorless to yellow liquid with a boiling point of approximately 91°C and a density of 1.61 g/mL.[5][6] Its volatility is generally insufficient for easy removal by simple evaporation under reduced pressure, necessitating chemical workup.
-
Byproduct Formation: Its primary hydrolysis byproduct, triflic acid, is a superacid that is corrosive and can cause decomposition of desired products or complications during chromatographic purification.[7]
Q2: Why is the complete removal of unreacted TFET and its byproducts essential?
Residual TFET can react with nucleophilic functional groups in your purified product over time, leading to impurity formation and degradation of the sample. Furthermore, the highly acidic byproduct, triflic acid (TfOH), can catalyze decomposition, charring on a chromatography column, or interfere with subsequent reaction steps that are pH-sensitive.[8]
Q3: What is the first and most critical step in working up a reaction containing TFET?
The first step is to quench the reaction. This involves adding a reagent to consume any unreacted, highly electrophilic TFET, converting it into more easily removable, less reactive species. This must be done before any aqueous workup to ensure controlled neutralization and prevent uncontrolled hydrolysis.
Q4: How do I choose the right quenching agent?
The choice of quenching agent depends on the stability of your product and the reaction solvent. The goal is to use a simple nucleophile that rapidly consumes TFET.
| Quenching Agent | Mechanism of Action | Primary Use Case | Pros | Cons |
| Water (H₂O) | Nucleophilic attack (hydrolysis) | General purpose, for water-stable products. | Inexpensive, effective. Byproducts (TfOH, CF₃CH₂OH) are water-soluble. | Can be slow if TFET is in a non-polar organic solvent. Generates highly acidic TfOH.[3] |
| Methanol (MeOH) | Nucleophilic attack (solvolysis) | When a non-aqueous but protic quench is desired. | Rapid reaction. Byproducts are generally volatile or soluble. | May not be suitable if the product can react with methanol. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Hydrolysis and neutralization | Most common for water-stable products. | Simultaneously quenches TFET and neutralizes the resulting triflic acid.[9] | Vigorous CO₂ evolution can cause dangerous pressure buildup.[10] Must be added slowly at a low temperature (0 °C). |
| Triethylamine (Et₃N) / Pyridine | Nucleophilic attack | For water-sensitive products. | Quenches TFET and neutralizes TfOH without introducing water.[11] | Forms ammonium/pyridinium triflate salts that may require careful extraction or chromatography to remove. |
Q5: What is a standard aqueous workup protocol after quenching?
A typical aqueous workup is designed to remove the quenched TFET byproducts (2,2,2-trifluoroethanol) and the triflic acid salt.
-
Quench: Cool the reaction mixture to 0 °C and slowly add a quenching agent (e.g., saturated aqueous NaHCO₃ solution) until gas evolution ceases.[9]
-
Dilute: Dilute the mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.
-
Separate: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash:
-
Dry & Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting Guide
This section addresses specific issues you may encounter during the workup procedure.
Problem: An intractable emulsion forms during the aqueous wash.
-
Possible Cause: High concentration of salts or polar compounds. Solvents like THF can also increase miscibility and promote emulsions.[14]
-
Recommended Solutions:
-
Add Brine: Addition of saturated aqueous NaCl can often help break emulsions by increasing the ionic strength of the aqueous phase.[10]
-
Filter: Pass the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion.
-
Change Solvent: If the problem persists, remove the solvent under reduced pressure and redissolve the residue in a different, less emulsion-prone solvent (e.g., switch from DCM to EtOAc).
-
Problem: My product is decomposing during workup or streaking on the TLC plate.
-
Possible Cause: Residual triflic acid (TfOH). Silica gel is acidic and can cause decomposition of sensitive compounds, a problem exacerbated by the presence of a superacid like TfOH.[8]
-
Recommended Solutions:
-
Ensure Complete Neutralization: Be thorough with the basic wash (NaHCO₃ or K₂CO₃). Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Deactivate Silica Gel: Before column chromatography, flush the column with the eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica gel, preventing streaking and on-column decomposition.[8]
-
Consider Alumina: For highly acid-sensitive compounds, consider using basic or neutral alumina for chromatography instead of silica gel.
-
Problem: I can't detect the residual TFET by UV on my TLC plate.
-
Possible Cause: 2,2,2-Trifluoroethyl triflate lacks a strong chromophore, making it invisible under a standard 254 nm UV lamp.
-
Recommended Solutions:
-
Use a Staining Agent: After developing the TLC plate, visualize it using a stain that reacts with the triflate functional group or its hydrolysis products.
-
Potassium Permanganate (KMnO₄) stain: Triflates can be oxidized by permanganate, appearing as a yellow/white spot on a purple background.
-
Ceric Ammonium Molybdate (CAM) stain: A general-purpose stain that can often visualize compounds lacking UV activity.
-
-
Visualized Workflows and Protocols
Diagram 1: Decision Workflow for TFET Workup
This diagram helps you select the appropriate workup strategy based on your product's properties.
Caption: Decision tree for selecting the optimal TFET workup procedure.
Diagram 2: General Aqueous Workup Protocol
Caption: Step-by-step flow of a standard aqueous workup for TFET removal.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Quench and Extraction
This protocol is suitable for most water and base-stable products.
-
Cooling: Once the reaction is deemed complete by TLC or LCMS, place the reaction flask in an ice-water bath and cool the contents to 0 °C.
-
Quenching: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring. Caution: This is an exothermic reaction that produces CO₂ gas. Add the solution slowly to control the effervescence and prevent the reaction from foaming out of the flask.[10] Continue the addition until no more gas is evolved.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, 10 volumes relative to the initial reaction volume).
-
Washing:
-
Separate the layers. Extract the aqueous layer one more time with the organic solvent.
-
Combine the organic layers and wash sequentially with:
-
Saturated aqueous NaHCO₃ (1 x volume)
-
Water (1 x volume)
-
Saturated aqueous NaCl (brine) (1 x volume)
-
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified by column chromatography.
Protocol 2: Monitoring TFET Removal by TLC
-
Prepare TLC Plate: Spot the crude reaction mixture, the mixture after workup, and the purified product on a silica gel TLC plate.
-
Elute: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate that gives your product an Rf of ~0.3-0.4).
-
Visualize:
-
First, check the plate under a UV lamp (254 nm) to visualize your product and any UV-active impurities.
-
Next, dip the plate into a potassium permanganate (KMnO₄) staining solution. Gently warm the plate with a heat gun.
-
Unreacted TFET, if present, will appear as a yellow-white spot against the purple background of the stain. Compare the lane of the post-workup mixture to the crude mixture to confirm its removal.
-
References
- 1. 2,2,2-Trifluoroethyl triflate | 6226-25-1 | FT28461 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,2,2-Trifluoroethyl trifluoromethanesulfonate 95 6226-25-1 [sigmaaldrich.com]
- 7. Triflic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Alcohol to Triflate - Trifluoromethanesulfonic anhydride (Tf2O) [commonorganicchemistry.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. rsc.org [rsc.org]
- 14. Workup [chem.rochester.edu]
Navigating the Invisible Hand: A Technical Guide to Solvent Effects on Reaction Efficiency
Welcome to the technical support center for navigating the critical, yet often underestimated, role of solvents in chemical reactions. For researchers, scientists, and professionals in drug development, mastering solvent selection is not merely a procedural step but a pivotal decision that dictates reaction outcomes—efficiency, selectivity, and scalability. This guide is structured to address the practical challenges and fundamental questions you encounter in the lab, moving beyond simple protocols to explain the causality behind the observable phenomena.
Troubleshooting Guide: When Reactions Go Awry
This section addresses common experimental issues where the solvent is a likely culprit. Each problem is followed by a diagnostic approach and potential solutions.
Q1: My reaction is frustratingly slow or appears incomplete. What's the issue?
This is one of the most frequent challenges. Before questioning your reagents or catalyst, scrutinize your solvent choice. The rate of a reaction is intimately linked to how the solvent stabilizes—or destabilizes—the reactants and, more importantly, the transition state.[1][2]
Possible Causes & Solutions:
-
Poor Reactant Solubility: The fundamental prerequisite for a reaction is that reactants must collide.[3] If your starting materials are not adequately dissolved, the reaction is confined to the interface between phases, drastically slowing it down.
-
Troubleshooting: Observe the reaction mixture. Is it cloudy or do you see undissolved solids?
-
Solution: Select a solvent in which all reactants are highly soluble.[3] Consider using a co-solvent system if a single solvent doesn't suffice.
-
-
Transition State Destabilization: According to transition state theory, the reaction rate is influenced by the differential solvation of the starting materials and the transition state.[1] If the solvent stabilizes the reactants more than the transition state, it increases the activation energy, slowing the reaction.[1]
-
Troubleshooting: Consider the mechanism of your reaction. Does the transition state involve the development or dispersal of charge?
-
Solution:
-
For reactions where charge is developed in the transition state (e.g., SN1 reactions), a polar solvent will stabilize the charged transition state more than the neutral starting material, thus accelerating the reaction.[1][4]
-
For reactions where charge is dispersed or where neutral reactants form a less charged transition state, a less polar solvent may be more effective.[1]
-
-
-
Solvent Viscosity: Highly viscous solvents can hinder the diffusion of reactants, reducing the frequency of collisions and slowing the reaction rate.[5][6][7]
-
Solution: If feasible for your reaction's temperature requirements, opt for a less viscous solvent.
-
Q2: I'm observing significant side product formation. How can the solvent influence selectivity?
A solvent doesn't just affect if a reaction happens, but how it happens. It can influence chemoselectivity, regioselectivity, and stereoselectivity by altering the energy landscape of competing reaction pathways.[2]
Possible Causes & Solutions:
-
Competing Reaction Mechanisms: A classic example is the competition between SN1 and SN2 pathways.
-
SN1 reactions proceed through a carbocation intermediate and are favored by polar protic solvents (e.g., water, ethanol, methanol).[4][8][9] These solvents excel at stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions.[8][10]
-
SN2 reactions , which involve a backside attack by a nucleophile, are favored by polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile).[4][8][9][11] Protic solvents hinder SN2 reactions by forming a "cage" of hydrogen bonds around the nucleophile, reducing its reactivity.[8][12] Polar aprotic solvents, however, solvate the accompanying cation, leaving the "naked" nucleophile highly reactive.[12][13]
-
-
Altering Nucleophilicity vs. Basicity: Solvents can tip the balance between substitution and elimination. Polar protic solvents can "cage" a nucleophile through hydrogen bonding, making it sterically bulkier and a weaker nucleophile, which can favor elimination (E1/E2) over substitution (SN1/SN2).[12]
Q3: My product is difficult to purify from the reaction mixture. Could the solvent be the problem?
Absolutely. The choice of solvent has significant implications for downstream processing and purification.[14]
Possible Causes & Solutions:
-
High-Boiling Point Solvents: Solvents like DMF, DMSO, or NMP have high boiling points, making them difficult to remove under vacuum.
-
Solution: If the reaction chemistry allows, choose a lower-boiling solvent. If a high-boiling solvent is necessary, consider purification methods other than simple evaporation, such as extraction or precipitation.
-
-
Solvent Reactivity: Some solvents can participate in the reaction, leading to impurities. For example, DMF can act as a nucleophile in some cases.[11]
-
Azeotrope Formation: Your product might form an azeotrope with the solvent, making complete removal by distillation difficult.
-
Solution: Consult a table of azeotropes. You may need to use a different solvent for the reaction or employ azeotropic distillation with another solvent to remove the initial one.[17]
-
Frequently Asked Questions (FAQs)
This section tackles fundamental concepts to build a strong foundational understanding of solvent effects.
Q4: How does solvent polarity affect my reaction?
Solvent polarity is a measure of its ability to stabilize charges.[18] This is often quantified by the dielectric constant (ε).[18]
-
High Polarity (High ε): Solvents like water (ε ≈ 80), DMSO (ε ≈ 47), and DMF (ε ≈ 37) are excellent at stabilizing ions and polar molecules.[18][19] They accelerate reactions that involve the formation of charged intermediates or transition states.[1][3][20]
-
Low Polarity (Low ε): Solvents like hexane (ε ≈ 1.9) or toluene (ε ≈ 2.4) are nonpolar.[18][19] They are ideal for reactions where reactants are nonpolar and charge separation is minimal.[11]
Q5: When should I use a protic vs. aprotic solvent?
This distinction is crucial for reactions involving nucleophiles.
-
Polar Protic Solvents (e.g., water, alcohols) have O-H or N-H bonds and can act as hydrogen bond donors.[2][4] They are excellent for SN1 reactions because they stabilize the carbocation and the leaving group.[8] However, they can hinder SN2 reactions by solvating and deactivating the nucleophile.[9][11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) lack O-H or N-H bonds and cannot donate hydrogen bonds.[4] They are the solvents of choice for SN2 reactions because they leave the nucleophile "bare" and highly reactive.[12][13]
Q6: My reaction is moisture-sensitive. What are the best practices for using dry solvents?
Trace amounts of water can quench sensitive reagents (like organometallics) or catalyze unwanted side reactions.
-
Purification: For many applications, commercially available anhydrous solvents are sufficient. However, for highly sensitive reactions, further purification may be necessary. Common methods include distillation from a drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).[21][22]
-
Storage: Store anhydrous solvents over activated molecular sieves (3Å or 4Å) and under an inert atmosphere (nitrogen or argon).[21]
-
Handling: Use dry glassware and handle solvents using techniques that minimize exposure to atmospheric moisture, such as using syringes or cannulas.
Experimental Protocols & Data
Protocol 1: General Solvent Screening Workflow
When optimizing a new reaction, a solvent screen is often the first step.
-
Selection: Choose a diverse set of 4-6 solvents based on polarity and proticity (e.g., a nonpolar, a polar aprotic, a polar protic, and an ether).
-
Setup: Run small-scale parallel reactions in each solvent, keeping all other parameters (concentration, temperature, stoichiometry) constant.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique (TLC, LC-MS, GC, NMR).
-
Analysis: Compare the reaction rates and product profiles. The solvent that gives the best combination of conversion, selectivity, and yield is the lead candidate for further optimization.[23] Computational screening models can also accelerate this process.[24][25]
Table 1: Properties of Common Laboratory Solvents
This table provides a quick reference for key solvent properties that influence reaction efficiency.
| Solvent | Formula | Dielectric Constant (ε) | Dipole Moment (μ, D) | Boiling Point (°C) | Type |
| Hexane | C₆H₁₄ | 1.88 | 0.08 | 68.7 | Nonpolar |
| Toluene | C₇H₈ | 2.38 | 0.31 | 110.6 | Nonpolar |
| Diethyl Ether | C₄H₁₀O | 4.33 | 1.15 | 34.5 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 7.58 | 1.75 | 66 | Polar Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 8.93 | 1.14 | 39.7 | Polar Aprotic |
| Acetone | C₃H₆O | 20.7 | 2.69 | 56.3 | Polar Aprotic |
| Ethanol | C₂H₅OH | 24.55 | 1.66 | 78.3 | Polar Protic |
| Methanol | CH₃OH | 32.70 | 2.87 | 64.7 | Polar Protic |
| Acetonitrile (MeCN) | C₂H₃N | 37.5 | 3.44 | 81.6 | Polar Aprotic |
| Dimethylformamide (DMF) | C₃H₇NO | 36.71 | 3.86 | 153.0 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 46.68 | 4.1 | 189.0 | Polar Aprotic |
| Water | H₂O | 80.1 | 1.87 | 100.0 | Polar Protic |
Data compiled from various sources.[19][26]
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tutorchase.com [tutorchase.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. quora.com [quora.com]
- 14. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 15. reddit.com [reddit.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 19. Solvent Physical Properties [people.chem.umass.edu]
- 20. researchgate.net [researchgate.net]
- 21. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. scielo.br [scielo.br]
- 25. SOLVENT SELECTION FOR CHEMICAL REACTIONS: AUTOMATED COMPUTATIONAL SCREENING OF SOLVENTS USING THE SMD MODEL – ScienceOpen [scienceopen.com]
- 26. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Temperature Control in Exothermic Reactions with 2,2,2-Trifluoroethyl Trichloromethanesulfonate
Disclaimer: The following guide is intended for experienced researchers, scientists, and drug development professionals. Information on the specific reactivity and thermal hazards of 2,2,2-Trifluoroethyl Trichloromethanesulfonate (CAS 23199-56-6) is limited in published literature. Therefore, this document is based on the general principles of handling highly reactive sulfonate esters and related electrophilic reagents. A thorough risk assessment, including appropriate calorimetric studies, is strongly recommended before undertaking any new reaction with this compound.
Introduction
This compound is a highly reactive electrophilic reagent. Its utility in introducing the 2,2,2-trifluoroethyl group to nucleophiles is predicated on the excellent leaving group ability of the trichloromethanesulfonate anion. However, reactions involving potent electrophiles and nucleophiles are often highly exothermic, posing significant challenges for temperature control, particularly during scale-up. Uncontrolled exotherms can lead to thermal runaway, resulting in side product formation, product degradation, and, most critically, a serious safety incident.
This guide provides a framework for troubleshooting and managing temperature control when using this compound, drawing on established principles for analogous reactive chemicals.
Troubleshooting Guide for Exothermic Reactions
The following table addresses common issues encountered during exothermic reactions with highly reactive sulfonate esters.
| Observed Issue | Potential Causes | Recommended Actions & Solutions |
| Rapid, Uncontrolled Temperature Spike (Thermal Runaway) | 1. Reagent addition is too fast: The rate of heat generation is exceeding the heat removal capacity of the cooling system. 2. Inadequate cooling: The cooling bath or chiller is insufficient for the reaction scale or exotherm. 3. Poor mixing: Inefficient stirring is creating localized hot spots. 4. Incorrect solvent choice: The solvent has a low boiling point or poor heat transfer properties. | Immediate Actions: 1. STOP REAGENT ADDITION IMMEDIATELY. 2. Enhance cooling: Add more dry ice to the bath or lower the chiller setpoint. 3. Increase stirring rate: Ensure vigorous, efficient mixing. 4. If planned, execute emergency quench: Add a pre-chilled, appropriate quenching agent. Long-Term Solutions: • Reduce addition rate: Use a syringe pump for precise, slow addition. • Perform reaction at a lower temperature. • Use a more dilute solution. • Upgrade cooling system: Use a larger cooling bath or a more powerful chiller. |
| Reaction Temperature Slowly Drifting Above Setpoint | 1. Gradual loss of cooling efficiency: Ice bath melting, chiller performance degrading. 2. Reaction exotherm is slightly higher than anticipated. 3. Viscosity of the reaction mixture is increasing, hindering heat transfer. | • Replenish cooling bath: Add more ice/dry ice. • Check chiller performance. • Temporarily pause reagent addition until the temperature is back within the desired range. • Consider a more powerful overhead stirrer if viscosity is an issue. |
| Initial Exotherm, Followed by a Stall | 1. Formation of an inhibiting byproduct. 2. Deactivation of a catalyst or reagent. 3. Precipitation of a reactant or catalyst, removing it from the reaction phase. | • Analyze a sample of the reaction mixture (e.g., by NMR, LC-MS) to identify any unexpected species. • If a catalyst is used, consider adding a fresh portion. • If precipitation occurs, consider a different solvent system that can maintain the solubility of all components. |
| No Observable Exotherm | 1. Reagent impurity or degradation: The this compound or the nucleophile may be of poor quality. 2. Incorrect reaction conditions: Temperature is too low, or an essential catalyst/additive is missing. 3. Reaction is unexpectedly slow (long induction period). | • Verify the purity of all reagents. • Confirm the reaction setup and conditions against the planned procedure. • Slowly and cautiously increase the reaction temperature in small increments while monitoring closely. • Take a sample for analysis to see if any reaction has occurred. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on available safety data for CAS 23199-56-6, this compound is toxic if swallowed or in contact with skin, is suspected of causing cancer, and causes severe skin burns and eye damage[1]. Like other highly reactive sulfonylating agents, it is expected to be moisture-sensitive and can likely react exothermically with a wide range of nucleophiles. Thermal decomposition may release toxic and corrosive gases.
Q2: How can I predict the exothermicity of my reaction?
A2: Without specific calorimetric data, a precise prediction is difficult. However, the reaction's exothermicity is influenced by several factors:
-
Nucleophilicity of the substrate: Stronger nucleophiles (e.g., primary amines, thiolates) will generally react more rapidly and exothermically than weaker ones (e.g., hindered alcohols).
-
Concentration: More concentrated solutions will generate heat more rapidly in a smaller volume.
-
Reaction stoichiometry: The relative amounts of reactants will determine the total potential energy release. For novel reactions, it is highly recommended to perform a small-scale trial with careful temperature monitoring or to use reaction calorimetry (RC1) to quantify the heat of reaction.
Q3: What are the best practices for adding this compound to a reaction?
A3: The key is controlled, slow addition.
-
Use a syringe pump: This allows for a precise and constant addition rate.
-
Sub-surface addition: If possible, add the reagent below the surface of the reaction mixture to ensure immediate mixing and heat dissipation.
-
Dilution: Consider diluting the reagent in an appropriate, inert solvent before addition to help manage the initial concentration at the point of contact.
Q4: How does solvent choice impact temperature control?
A4: The solvent plays a crucial role in heat management.
-
Heat Capacity: Solvents with higher heat capacities can absorb more heat for a given temperature rise.
-
Boiling Point: A solvent with a boiling point well above the reaction temperature provides a safety margin. A low-boiling solvent can vaporize, leading to pressure buildup in a closed system.
-
Thermal Conductivity: Good thermal conductivity facilitates heat transfer from the reaction mixture to the cooling bath.
-
Viscosity: Low-viscosity solvents generally allow for more efficient stirring and heat transfer.
Q5: What personal protective equipment (PPE) should be worn when handling this reagent?
A5: Given its hazardous nature, a high level of PPE is required.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate). Consider double-gloving.
-
Body Protection: A flame-resistant lab coat, buttoned, and potentially a chemical-resistant apron.
-
Work in a certified chemical fume hood with the sash at the lowest practical height.
Experimental Protocols & Visualizations
General Protocol for a Controlled Exothermic Reaction
-
Setup: Assemble the reaction glassware in a chemical fume hood. Ensure all glassware is dry. The reactor should be equipped with a mechanical stirrer, a temperature probe, a nitrogen/argon inlet, and a dropping funnel or syringe pump for reagent addition.
-
Cooling: Place the reactor in a cooling bath (e.g., dry ice/acetone) and allow the solvent and initial reactants to cool to the desired temperature (e.g., -78 °C) with stirring.
-
Reagent Preparation: Prepare a solution of this compound in a dry, inert solvent in the dropping funnel or syringe.
-
Addition: Begin the slow, dropwise addition of the trichloromethanesulfonate solution to the cooled, stirred reaction mixture.
-
Monitoring: Continuously monitor the internal reaction temperature. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C) of the setpoint.
-
Completion: After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, quench it carefully by the slow addition of a suitable pre-chilled quenching agent. Be aware that the quench itself can be exothermic.
Diagrams
Caption: Factors influencing the exothermicity of a reaction.
Caption: A workflow for troubleshooting temperature deviations.
References
Technical Support Center: Catalyst Selection and Optimization for Trifluoroethylation
Welcome to the Technical Support Center for trifluoroethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the incorporation of the trifluoroethyl group. The trifluoroethyl motif is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and lipophilicity.[1][2] This resource provides field-proven insights and solutions to streamline your experimental workflows.
Troubleshooting Guide
This section addresses specific issues you may encounter during your trifluoroethylation experiments in a question-and-answer format.
Low or No Reaction Yield
Question: My trifluoroethylation reaction shows low to no yield. What are the common causes and how can I resolve this?
Answer: Low or no yield is a frequent challenge and can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is crucial.
1. Catalyst Inactivity or Degradation
The heart of the reaction is the catalyst. Its inactivity is a primary suspect for poor performance.
-
Palladium and Nickel Catalysts: These are commonly used for cross-coupling reactions to form C-C bonds.[3][4][5]
-
Cause of Inactivity: The active catalytic species (e.g., Pd(0)) can be sensitive to air and moisture, leading to oxidation and loss of activity. Ligand degradation can also occur under harsh reaction conditions.
-
Solution:
-
Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled and degassed solvents.
-
Verify the quality and age of your catalyst and ligands. Consider using a fresh batch.
-
For palladium-catalyzed C-H activation, the choice of directing group on your substrate is critical for efficiency and regioselectivity.[4][6]
-
-
-
Photoredox Catalysts (e.g., Iridium or Ruthenium complexes): These catalysts are activated by visible light to initiate radical pathways.[7][8][9]
-
Cause of Inactivity: Insufficient light penetration, incorrect wavelength, or catalyst decomposition can lead to failed reactions.
-
Solution:
-
Ensure your reaction vessel is positioned close to the light source and is made of a material that allows for efficient light transmission (e.g., borosilicate glass).
-
Confirm that the emission spectrum of your light source overlaps with the absorption spectrum of your photocatalyst.
-
Degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst.
-
-
2. Reagent Quality and Stoichiometry
The choice and quality of your trifluoroethylating agent and other reagents are paramount.
-
Trifluoroethylating Agents:
-
Hypervalent Iodine Reagents (e.g., Togni's Reagents, Umemoto's Reagents): These are powerful electrophilic sources of the trifluoromethyl or trifluoroethyl group.[10][11][12][13][14][15]
-
Cause of Poor Performance: These reagents can be sensitive to moisture and may decompose upon prolonged storage. Togni reagent II is known to be metastable and can decompose exothermically.[10]
-
Solution: Use fresh reagents from a reputable supplier. Store them in a desiccator away from light.
-
-
Nucleophilic Sources (e.g., TMSCF3 - Ruppert-Prakash Reagent): These require an initiator, typically a fluoride source.[16]
-
-
Base and Additives:
-
Cause of Poor Performance: The choice and stoichiometry of the base can significantly impact the reaction outcome. Some reactions are also sensitive to the presence or absence of specific additives.
-
Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and optimize their stoichiometry.[7][17] For reactions involving hypervalent iodine reagents, sometimes no additive is required.[18]
-
3. Sub-optimal Reaction Conditions
Fine-tuning the reaction parameters is often necessary to achieve high yields.
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence reaction rates and yields.
-
Recommendation: Screen a range of solvents. For example, in some photoredox reactions, polar aprotic solvents like DMSO or DMF are effective.[7] For palladium-catalyzed reactions, solvents like toluene or dioxane are common.
-
-
Temperature:
-
Recommendation: While many modern methods operate at room temperature, some reactions may require heating to overcome activation barriers. Conversely, for highly exothermic reactions, cooling might be necessary to prevent side reactions.
-
-
Concentration:
-
Recommendation: If bimolecular reactions are slow, increasing the concentration of reactants may improve the reaction rate. However, for reactions prone to side reactions, higher dilution might be beneficial.
-
Catalyst Deactivation
Question: My reaction starts well but stalls before completion. What could be causing catalyst deactivation?
Answer: Catalyst deactivation is the loss of catalytic activity over time and can be caused by several factors.[19][20]
-
Poisoning: Certain functional groups on your substrate or impurities in your reagents can act as poisons by binding strongly to the catalyst's active sites.[20]
-
Common Poisons: Sulfur-containing compounds are notorious poisons for palladium catalysts.
-
Solution: Purify your starting materials to remove potential inhibitors. If the substrate contains a poisoning group, consider a protecting group strategy.
-
-
Coking/Fouling: In some cases, insoluble byproducts or polymers can deposit on the catalyst surface, blocking active sites.[19]
-
Solution: This is often observed in heterogeneous catalysis. Modifying the reaction temperature or solvent may help to minimize the formation of these deposits.
-
-
Sintering: For heterogeneous catalysts, high temperatures can cause the metal nanoparticles to agglomerate, reducing the active surface area.
-
Solution: Operate at the lowest effective temperature. The choice of support material can also influence the thermal stability of the catalyst.
-
Poor Regio- or Stereoselectivity
Question: My reaction produces a mixture of isomers. How can I improve the selectivity?
Answer: Achieving high selectivity is a common challenge in organic synthesis.
-
Regioselectivity in C-H Functionalization:
-
Controlling Factor: The directing group on the substrate plays a crucial role in determining the site of C-H activation.[4]
-
Solution: Experiment with different directing groups to achieve the desired regioselectivity. The choice of ligand on the metal catalyst can also influence the outcome.
-
-
Stereoselectivity:
-
Controlling Factor: For stereoselective transformations, the use of chiral ligands is essential.
-
Solution: Screen a library of chiral ligands to find the one that provides the best enantiomeric excess (ee). The reaction temperature can also have a significant impact on stereoselectivity, with lower temperatures generally favoring higher selectivity.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my trifluoroethylation reaction?
A1: The choice of catalyst depends on the type of bond you are trying to form and the nature of your substrate.
-
For C(sp²)–CH₂CF₃ bond formation (e.g., on arenes):
-
Palladium-catalyzed C-H activation: This is a powerful method for the direct trifluoroethylation of arenes, often requiring a directing group on the substrate.[4][6]
-
Photoredox catalysis: This approach can be used for the trifluoroethylation of electron-rich arenes and heteroarenes under mild conditions.[7][8]
-
-
For N–CH₂CF₃ bond formation (on amines):
-
Iron porphyrin-catalyzed N-trifluoroethylation: This method can be used for anilines with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.[21]
-
Catalyst-free methods: Some protocols allow for the trifluoroethylation of amines using trifluoroacetic acid in the absence of a metal catalyst.[22][23][24][25][26]
-
-
For trifluoroethylation of alkenes:
-
Copper-catalyzed trifluoromethylation/trifluoroethylation: This is a common method for the functionalization of unactivated olefins.[11]
-
Q2: What are the advantages and disadvantages of different trifluoroethylating reagents?
A2:
| Reagent Type | Examples | Advantages | Disadvantages |
| Electrophilic | Togni's Reagents, Umemoto's Reagents[10][13][14][15] | High reactivity, broad substrate scope, commercially available. | Can be moisture-sensitive, Togni Reagent II has explosive properties.[10][11] |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash Reagent)[16] | Readily available, can be used for a wide range of substrates. | Requires a stoichiometric initiator (e.g., fluoride) which can be moisture-sensitive.[16] |
| Radical Precursors | CF₃CH₂I | Commercially available, suitable for photoredox catalysis. | Can be volatile, may require an excess of the reagent. |
| Inexpensive Sources | Trifluoroacetic acid (TFA)[22][23][25] | Very cheap and stable. | Often requires a reductant and may have a more limited substrate scope. |
Q3: Can I perform trifluoroethylation without a metal catalyst?
A3: Yes, several catalyst-free methods have been developed. For instance, the reductive trifluoroethylation of amines can be achieved using trifluoroacetic acid and a silane reductant, offering excellent functional group tolerance.[22][23][24][25][26] These methods are often preferred for their operational simplicity and avoidance of potentially toxic metal residues.
Q4: My photoredox reaction is not working. What should I check first?
A4: For photoredox reactions, the most critical parameters are light and the absence of oxygen.
-
Check your light source: Ensure it is emitting at the correct wavelength and is powerful enough.
-
Degas your reaction mixture: Oxygen is an efficient quencher of the excited state of most photocatalysts. Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solution.
-
Check your photocatalyst: Ensure it is pure and has not decomposed.
Q5: How can I minimize catalyst loading in my reaction?
A5: Minimizing catalyst loading is important for both cost and sustainability.
-
Ligand Optimization: For transition metal catalysis, the choice of ligand can have a dramatic effect on catalyst turnover number and stability. Screening different ligands can often lead to a more efficient catalytic system.
-
Reaction Concentration: In some cases, running the reaction at a higher concentration can increase the reaction rate and allow for a lower catalyst loading.
-
Use of Additives: Certain additives can act as co-catalysts or help to stabilize the active catalytic species, allowing for a reduction in the primary catalyst loading.
Experimental Protocols & Visualizations
General Protocol for Photoredox-Catalyzed Trifluoroethylation of Imidazopyridines
This protocol is adapted from a method developed for the C-3 regioselective trifluoroethylation of imidazo[1,2-a]pyridines.[7]
Materials:
-
Imidazo[1,2-a]pyridine substrate (1.0 equiv)
-
1,1,1-trifluoro-2-iodoethane (CF₃CH₂I) (3.0 equiv)
-
K₂CO₃ (2.0 equiv)
-
fac-Ir(ppy)₃ (2.0 mol %)
-
Anhydrous DMSO
-
5W blue LED lamp
Procedure:
-
To an oven-dried reaction vial, add the imidazo[1,2-a]pyridine substrate (0.2 mmol), K₂CO₃ (0.4 mmol), and fac-Ir(ppy)₃ (0.004 mmol).
-
Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous DMSO (2.0 mL) and CF₃CH₂I (0.6 mmol) via syringe.
-
Place the reaction vial approximately 5 cm from a 5W blue LED lamp and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for photoredox-catalyzed trifluoroethylation.
Logical Relationship for Troubleshooting Low Yield
Caption: Key factors to investigate when troubleshooting low reaction yields.
References
- 1. irejournals.com [irejournals.com]
- 2. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ZNGLab - 49. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation [zng.elte.hu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Togni reagent II - Wikipedia [en.wikipedia.org]
- 11. Togni Reagent II - Enamine [enamine.net]
- 12. Togni reagent - Enamine [enamine.net]
- 13. Umemoto Reagent I - Enamine [enamine.net]
- 14. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]
- 15. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid | Semantic Scholar [semanticscholar.org]
- 25. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reaction Progress with TLC & LC-MS
References
- 1. benchchem.com [benchchem.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. How To [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. coconote.app [coconote.app]
- 10. silicycle.com [silicycle.com]
- 11. Home Page [chem.ualberta.ca]
- 12. Chromatography [chem.rochester.edu]
- 13. rsc.org [rsc.org]
- 14. waters.com [waters.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. opentrons.com [opentrons.com]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. Kinetic monitoring of enzymatic reactions in real time by quantitative high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ssi.shimadzu.com [ssi.shimadzu.com]
- 23. zefsci.com [zefsci.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Electrophilic Reagents: 2,2,2-Trifluoroethyl trifluoromethanesulfonate vs. Triflic Anhydride
In the landscape of modern organic synthesis, the strategic activation of functional groups is paramount to the construction of complex molecular architectures. Among the arsenal of reagents available to chemists, electrophilic triflating and trifluoroethylating agents stand out for their utility in forming highly reactive intermediates. This guide provides an in-depth comparison of two prominent reagents: the exceptionally reactive Triflic Anhydride (Tf₂O) and the more specialized 2,2,2-Trifluoroethyl trifluoromethanesulfonate.
This document moves beyond a simple cataloging of properties to offer a nuanced analysis of their respective reactivities, mechanistic pathways, and practical applications. Through the lens of experimental data and established protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal reagent for their synthetic challenges.
(Note: The user's query specified "2,2,2-Trifluoroethyl trichloromethanesulfonate". However, the scientifically more common and relevant comparator to triflic anhydride is 2,2,2-Trifluoroethyl trifluoromethanesulfonate. This guide will focus on the latter, as it provides a more pertinent comparison of reactivity and application in contemporary synthesis.)
Overview of Chemical Properties
At a glance, both molecules share the potent trifluoromethanesulfonyl group, yet their structures dictate fundamentally different reactive pathways. Triflic anhydride is the symmetrical anhydride of trifluoromethanesulfonic acid (triflic acid), a superacid.[1] This parentage endows Tf₂O with extreme electrophilicity, making it one of the most powerful triflating agents known.[2] In contrast, 2,2,2-Trifluoroethyl trifluoromethanesulfonate is an ester, synthesized from triflic anhydride and 2,2,2-trifluoroethanol, which primarily serves as a source of the trifluoroethyl group.[3][4]
| Property | Triflic Anhydride (Tf₂O) | 2,2,2-Trifluoroethyl trifluoromethanesulfonate |
| Molecular Formula | C₂F₆O₅S₂ | C₃H₂F₆O₃S[5][6] |
| Molecular Weight | 282.13 g/mol [1] | 232.10 g/mol [5] |
| Appearance | Colorless liquid[1] | Colorless liquid[5] |
| Boiling Point | 82 °C[1] | 102.8 °C at 760 mmHg[5] |
| Density | 1.677 g/mL[1] | 1.679 g/cm³[5] |
| Primary Function | Triflylating Agent | Trifluoroethylating Agent[5] |
Deep Dive into Reactivity and Mechanism
Triflic Anhydride (Tf₂O): The Quintessential Electrophile
Triflic anhydride's reputation as a cornerstone reagent in organic synthesis is well-earned. Its primary role is the conversion of alcohols and phenols into triflates, which are among the best leaving groups in nucleophilic substitution and cross-coupling reactions.[7][8] The triflate anion's exceptional stability, a consequence of extensive charge delocalization and the powerful electron-withdrawing nature of the trifluoromethyl group, drives the high reactivity of its parent anhydride.[8][9]
The utility of Tf₂O extends far beyond simple triflation. It is a potent activator for a wide range of functional groups including amides, carbonyls, and sulfoxides.[10][11][12][13] In the presence of a base like pyridine, Tf₂O activates amides to form highly electrophilic intermediates, which can then be trapped by nucleophiles.[13][14] This reactivity has been harnessed for the synthesis of complex N-heterocycles and other valuable motifs.[12][15] Furthermore, its strong Lewis acidity allows it to catalyze reactions such as Friedel-Crafts acylations and alkylations.[10]
Caption: General mechanism for the triflation of an alcohol using Tf₂O.
2,2,2-Trifluoroethyl Trifluoromethanesulfonate: A Specialized Reagent
While synthesized from triflic anhydride, 2,2,2-Trifluoroethyl trifluoromethanesulfonate possesses a distinct reactivity profile. It is not primarily used to transfer the triflate group; instead, it serves as a powerful agent for trifluoroethylation.[5] This reagent is valuable for introducing the important 2,2,2-trifluoroethyl moiety into molecules, a common strategy in medicinal chemistry to modulate properties like metabolic stability and lipophilicity.
Its applications include the alkylation of nucleophiles such as amines and the protection of alcohols.[3] The triflate portion of the molecule still functions as an excellent leaving group, facilitating the nucleophilic attack on the adjacent CH₂ group.
Caption: Sₙ2 mechanism for the trifluoroethylation of a secondary amine.
Head-to-Head Reactivity Comparison
| Feature | Triflic Anhydride (Tf₂O) | 2,2,2-Trifluoroethyl trifluoromethanesulfonate |
| Primary Role | Transfers a triflyl (-SO₂CF₃) group | Transfers a trifluoroethyl (-CH₂CF₃) group |
| Electrophilicity | Extremely high; one of the strongest known electrophiles[2] | Moderate; electrophilic at the CH₂ carbon |
| Reaction Scope | Very broad: triflation of alcohols, phenols, amides, carbonyl activation, catalysis[7][10][11] | More specific: trifluoroethylation of nucleophiles, protecting group chemistry[3] |
| Key Byproduct | Triflic acid (or its conjugate base, triflate)[1] | Triflate anion[8] |
| Sensitivity | Highly sensitive to moisture; reacts violently with water[1] | Moisture sensitive[5][16] |
| Typical Use Case | Generating excellent leaving groups for subsequent reactions | Introducing the trifluoroethyl motif into a molecule |
Experimental Protocols
The successful use of these reagents hinges on meticulous experimental technique, particularly the exclusion of moisture.
Protocol 1: General Procedure for the Triflation of a Hindered Alcohol using Triflic Anhydride
This protocol describes the conversion of a sterically hindered secondary alcohol to its corresponding triflate, a common step in preparing substrates for Sₙ1 reactions or eliminations.
Caption: Workflow for a typical triflation reaction.
Step-by-Step Methodology:
-
Preparation: All glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. An inert atmosphere is maintained throughout the reaction.
-
Reaction Setup: The hindered alcohol (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stir bar.
-
Base Addition: Anhydrous pyridine (1.5 eq) is added to the solution.
-
Cooling: The flask is immersed in a dry ice/acetone bath and cooled to -78 °C.
-
Reagent Addition: Triflic anhydride (1.2 eq) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: The mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over one hour. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow addition of a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction and Isolation: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkyl triflate, which is often used immediately or purified quickly via column chromatography on silica gel.
Protocol 2: N-Trifluoroethylation of an Aniline Derivative
This procedure details the introduction of a trifluoroethyl group onto a nucleophilic nitrogen atom.
Step-by-Step Methodology:
-
Preparation: As with Protocol 1, all equipment must be dry and the reaction run under an inert atmosphere.
-
Reaction Setup: The aniline derivative (1.0 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) are suspended in a dry polar aprotic solvent like acetonitrile or DMF.
-
Reagent Addition: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq) is added to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is heated to 60-80 °C and stirred for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: The reaction is cooled to room temperature and filtered to remove the inorganic base. The filtrate is diluted with water and extracted with ethyl acetate.
-
Extraction and Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is then purified by flash column chromatography.
Safety and Handling: A Critical Consideration
Both reagents are hazardous and demand careful handling in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
| Precaution | Triflic Anhydride (Tf₂O) | 2,2,2-Trifluoroethyl trifluoromethanesulfonate |
| PPE | Chemical safety goggles, face shield, lab coat, elbow-length PVC gloves.[17] | Safety goggles, chemical-resistant gloves, protective clothing.[16][18] |
| Reactivity Hazards | Reacts violently with water to form highly corrosive triflic acid.[1][19] Strong oxidizing properties. | Moisture sensitive.[5][16] Thermal decomposition can release toxic gases like HF and SOx.[16] |
| Health Hazards | Causes severe skin burns and eye damage.[20] May cause respiratory irritation.[20][21] | Toxic if swallowed and fatal if inhaled.[6] Causes severe skin burns and eye damage.[6] |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere, away from incompatible materials (water, bases, oxidizing agents).[20][21] | Keep refrigerated in a tightly closed container.[16] Store away from water, oxidizers, and bases.[22] |
| Spill Cleanup | Absorb with inert, dry material (sand, vermiculite). Do not use combustible materials. Neutralize residue carefully.[20] | Contain and collect spillage with non-combustible absorbent material. Use spark-proof tools.[22] |
WARNING: Always add triflic anhydride to the reaction mixture, never the other way around. To avoid violent reactions, never add water directly to triflic anhydride.[17][20]
Conclusion: Making an Informed Choice
The selection between Triflic Anhydride and 2,2,2-Trifluoroethyl trifluoromethanesulfonate is dictated entirely by the desired chemical transformation.
-
Choose Triflic Anhydride (Tf₂O) when the goal is to create one of the most potent leaving groups in organic chemistry. It is the reagent of choice for activating alcohols and phenols for substitution or elimination reactions, and for a plethora of other transformations that leverage its extreme electrophilicity.[7]
-
Choose 2,2,2-Trifluoroethyl trifluoromethanesulfonate when the synthetic objective is the direct installation of a trifluoroethyl group onto a nucleophilic center. Its specialized role makes it an invaluable tool in medicinal chemistry and materials science for fine-tuning molecular properties.[5]
By understanding the fundamental differences in their reactivity, handling requirements, and mechanistic pathways, researchers can confidently and safely deploy these powerful reagents to advance their synthetic endeavors.
References
- 1. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 2. lifechempharma.com [lifechempharma.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,2,2-Trifluoroethyl trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 5. 2,2,2-Trifluoroethyl trifluoromethanesulfonate|lookchem [lookchem.com]
- 6. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lifechempharma.com [lifechempharma.com]
- 8. Triflate - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Triflic Anhydride (Tf2o): An Efficient Catalyst for Electrophilic Activation of Amides [rimpacts.com]
- 16. fishersci.com [fishersci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. synquestlabs.com [synquestlabs.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. biosynth.com [biosynth.com]
- 22. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate MSDS/SDS | Supplier & Distributor [ccount-chem.com]
A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of Products from 2,2,2-Trifluoroethyl Triflate
The introduction of the trifluoroethyl group (-CH₂CF₃) is a cornerstone strategy in modern medicinal chemistry and materials science. This moiety can profoundly enhance critical molecular properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the arsenal of reagents available for this transformation, 2,2,2-Trifluoroethyl trifluoromethanesulfonate (TfOCH₂CF₃), or trifluoroethyl triflate, stands out for its high reactivity.[1][3] This reactivity, driven by the exceptional leaving group ability of the triflate anion, makes it a powerful electrophile for reacting with a wide range of nucleophiles.[1][4][5]
This guide provides an in-depth analysis of the defining ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of molecules functionalized with the trifluoroethyl group using this reagent. We will dissect the spectral signatures that confirm successful trifluoroethylation, explore how these signatures are influenced by the local chemical environment, and compare the analytical outcomes with those from alternative trifluoroethylating agents.
Section 1: The Unmistakable NMR Signature of the Trifluoroethyl Group
The true power of NMR spectroscopy in characterizing trifluoroethylated products lies in the interaction between the fluorine and hydrogen nuclei. The trifluoroethyl group contains two distinct sets of NMR-active nuclei in close proximity: the methylene protons (-CH₂-) and the trifluoromethyl fluorines (-CF₃). Their mutual spin-spin coupling creates a highly diagnostic and unambiguous pattern across both ¹H and ¹⁹F spectra.
¹H NMR Spectrum: The Methylene Quartet
In a ¹H NMR spectrum, the two protons of the -CH₂- group are coupled to the three equivalent fluorine atoms of the adjacent -CF₃ group. This coupling splits the methylene proton signal into a well-defined quartet.
-
Chemical Shift (δ): The position of this quartet is sensitive to the atom to which the trifluoroethyl group is attached. For O-CH₂CF₃ ethers, it typically appears between δ 4.0 and 4.8 ppm. For N-CH₂CF₃ amines, it is often found further upfield, between δ 3.5 and 4.5 ppm. In the case of carbon-bound analogues, such as in 4-(2,2,2-trifluoroethyl)biphenyl, the signal is shifted further upfield to around δ 3.4 ppm.[6]
-
Coupling Constant (³JHF): The three-bond coupling constant between the hydrogen and fluorine nuclei typically ranges from 8 to 11 Hz.[6][7] This value is a key diagnostic feature.
¹⁹F NMR Spectrum: The Trifluoromethyl Triplet
Conversely, in the ¹⁹F NMR spectrum, the three equivalent fluorine atoms of the -CF₃ group are coupled to the two protons of the adjacent -CH₂- group. This splits the fluorine signal into a clean triplet.
-
Chemical Shift (δ): ¹⁹F NMR offers a very wide chemical shift range, making it exceptionally sensitive to the electronic environment.[8][9] The -CH₂CF₃ triplet typically resonates in the range of δ -65 to -75 ppm (relative to CFCl₃ at 0 ppm).[6][7][8] For example, the signal for methyl 4-(2,2,2-trifluoroethyl)benzoate appears at -65.65 ppm, while for 1-(2,2,2-trifluoroethyl)naphthalene, it is at -64.68 ppm.[7]
-
Coupling Constant (³JFH): The coupling constant observed in the ¹⁹F spectrum is identical to that in the ¹H spectrum (³JFH = ³JHF), providing a powerful method to confirm the structural assignment.
The reciprocal nature of this coupling provides a self-validating system for characterization. Observing a quartet in the ¹H spectrum and a triplet in the ¹⁹F spectrum with the exact same coupling constant is conclusive evidence of a -CH₂CF₃ moiety.
Caption: Reciprocal spin-spin coupling between -CH₂- and -CF₃ groups.
Section 2: Comparative Analysis of Trifluoroethylating Agents by NMR
While 2,2,2-Trifluoroethyl triflate is highly effective, alternative reagents exist. The choice of reagent impacts not only the reaction conditions but also the byproduct profile, which is a critical consideration for purification and NMR analysis. An experienced scientist uses NMR not just to confirm the product, but to identify residual starting materials and byproducts that tell the story of the reaction's success.
| Reagent | Typical Byproduct(s) | NMR Signatures of Byproducts | Advantages | Disadvantages |
| 2,2,2-Trifluoroethyl Triflate | Triflic Acid / Triflate Salts | ¹⁹F NMR: Singlet at ~ -78 ppm for CF₃SO₃⁻. Not typically seen in ¹H NMR. | High reactivity, clean reaction profiles. | Moisture sensitive, relatively expensive. |
| 2,2,2-Trifluoroethanol (Mitsunobu Reaction) | Triphenylphosphine oxide (TPPO), Diisopropyl azodicarboxylate (DIAD) byproduct | ¹H NMR: TPPO: Multiplet at δ 7.4-7.8 ppm. DIAD-H₂: Broad signals. ³¹P NMR: TPPO: Singlet at ~ δ 30 ppm. | Avoids harsh bases, uses a stable alcohol. | Stoichiometric amounts of byproducts, can be difficult to separate. |
| 2,2,2-Trifluoroethyl Tosylate/Bromide | Tosic Acid / HBr / Salt equivalents | ¹H NMR: Tosylate aromatic protons (AA'BB' system ~ δ 7.3 & 7.8 ppm) and methyl singlet (~ δ 2.4 ppm). | More stable and less expensive than triflate. | Lower reactivity, requires higher temperatures or stronger bases. |
The key takeaway is that while the desired product's -CH₂CF₃ signature remains constant, the "background" of the NMR spectrum will change dramatically. Using 2,2,2-Trifluoroethyl triflate often leads to cleaner crude spectra because the triflate salt byproduct is often easily removed via aqueous workup and has a distinct, single signal in the ¹⁹F NMR far from the product region. In contrast, a Mitsunobu reaction will invariably show large aromatic signals from triphenylphosphine oxide in the ¹H NMR, which can obscure product signals if not completely removed.
Section 3: Experimental Protocols
Authoritative and reproducible data is the foundation of trustworthy science. Below are detailed protocols for a representative trifluoroethylation and subsequent NMR analysis.
Protocol 3.1: Synthesis of 4-(2,2,2-Trifluoroethoxy)biphenyl
This procedure describes the O-trifluoroethylation of 4-phenylphenol, a common nucleophile.
Caption: Experimental workflow for O-trifluoroethylation.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-phenylphenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases. Causality: The strong base NaH is required to deprotonate the weakly acidic phenol, generating the potent phenoxide nucleophile necessary for the reaction.
-
Addition of Triflate: Add 2,2,2-Trifluoroethyl triflate (1.2 eq) dropwise via syringe. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Protocol 3.2: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure the spectral width covers the range of δ 0 to 10 ppm.
-
Pay close attention to the region between δ 4.0 and 5.0 ppm to clearly resolve the quartet structure.
-
Integrate all signals to confirm proton counts.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum. Proton decoupling is often applied to simplify other signals, but for observing the key triplet, a non-decoupled spectrum is necessary.
-
Set the spectral center near -70 ppm and use a wide spectral width initially (~200 ppm) to locate the signal.
-
Use an external reference standard or the spectrometer's internal calibration (referenced to CFCl₃).
-
-
Data Analysis:
-
Process both spectra using appropriate software.
-
Measure the coupling constant (in Hz) from the splitting of the ¹H quartet and the ¹⁹F triplet. They must match. For example, if the quartet peaks are at 4.500, 4.515, 4.530, and 4.545 ppm on a 400 MHz spectrometer, the separation is 0.015 ppm. The coupling constant is 0.015 ppm * 400 Hz/ppm = 6 Hz. This value should be identical to the splitting observed in the ¹⁹F spectrum.
-
Conclusion
The NMR characterization of products from 2,2,2-Trifluoroethyl triflate is a robust and definitive process. The presence of the signature ¹H quartet and ¹⁹F triplet, linked by an identical coupling constant, provides irrefutable proof of successful trifluoroethylation. By understanding these fundamental spectral features and considering the NMR signatures of potential byproducts from alternative reagents, researchers can confidently identify their products, assess reaction purity, and accelerate their research and development programs. This analytical rigor is indispensable for the demanding standards of modern chemical science.
References
- 1. nbinno.com [nbinno.com]
- 2. magritek.com [magritek.com]
- 3. scbt.com [scbt.com]
- 4. 2,2,2-Trifluoroethyl triflate | 6226-25-1 | FT28461 [biosynth.com]
- 5. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Mass Spectrometry Guide to Compounds Synthesized with 2,2,2-Trifluoroethyl Trichloromethanesulfonate
For researchers, medicinal chemists, and professionals in drug development, the introduction of the trifluoroethyl group (-CH₂CF₃) into a molecule is a critical strategy for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity. A variety of reagents have been developed for this purpose, each with its own synthetic nuances. Among these, 2,2,2-Trifluoroethyl trichloromethanesulfonate stands out as a potent electrophilic trifluoroethylating agent. This guide provides an in-depth comparison of the mass spectrometric behavior of compounds synthesized using this reagent against those prepared with other common trifluoroethylating agents. Our analysis is grounded in experimental data to provide a practical and objective resource for the modern research scientist.
Introduction to this compound
This compound (TFETC) is a powerful reagent for the introduction of the 2,2,2-trifluoroethyl group onto a wide range of nucleophiles, including amines, phenols, and thiols. Its high reactivity stems from the excellent leaving group ability of the trichloromethanesulfonate anion, facilitating SN2-type reactions under mild conditions.
The trifluoroethyl moiety it imparts is of significant interest in medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethyl group can profoundly alter the physicochemical properties of a parent molecule, often leading to improved pharmacokinetic profiles. Understanding the mass spectrometric signature of these modified compounds is paramount for their unambiguous identification and characterization.
Mass Spectrometry of Trifluoroethylated Compounds: General Considerations
The presence of the trifluoroethyl group introduces characteristic features in the mass spectrum of a molecule. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed techniques for the analysis of these compounds.
Under Electron Ionization (EI-MS) , typically used with Gas Chromatography (GC), trifluoroethylated compounds often exhibit fragmentation patterns dominated by the loss of the trifluoroethyl group or parts thereof. Common fragments include the loss of a trifluoromethyl radical (•CF₃) or the entire trifluoroethyl group.
Electrospray Ionization (ESI-MS) , commonly coupled with Liquid Chromatography (LC), is a softer ionization technique. For trifluoroethylated compounds, ESI-MS spectra will typically show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) is then crucial to induce fragmentation and elicit structural information.
A key observation from comparative studies is that the fragmentation pattern of a trifluoroethylated molecule is primarily dictated by the overall structure of the analyte rather than the specific trifluoroethylating agent used in its synthesis.[1] This means that a compound like 2,2,2-trifluoro-1-phenylethanol will exhibit the same major fragments regardless of whether it was synthesized using a nucleophilic or an electrophilic trifluoromethylating (or trifluoroethylating) agent.[1]
Comparative Mass Spectrometric Analysis: A Case Study Approach
To illustrate the practical aspects of analyzing compounds synthesized with this compound, we will consider the trifluoroethylation of common scaffolds and compare the expected mass spectral outcomes with those from alternative reagents.
Trifluoroethyl Ethers
The O-trifluoroethylation of phenols is a common application. Let's consider the trifluoroethylation of 4-cyanophenol.
-
Using this compound: The reaction proceeds via nucleophilic attack of the phenoxide on the electrophilic trifluoroethyl group of the reagent.
-
Alternative Reagent: 2,2,2-Trifluoroethanol (under Mitsunobu conditions): This provides an alternative route to the same trifluoroethyl ether.
Expected Mass Spectral Data:
Regardless of the synthetic route, the resulting 1-cyano-4-(2,2,2-trifluoroethoxy)benzene will produce a characteristic mass spectrum.
| Ionization Mode | Expected Key Ions (m/z) | Interpretation |
| EI-MS | [M]⁺•, [M-CF₃]⁺, [M-CH₂CF₃]⁺, [C₇H₄N]⁺ | Molecular ion, loss of trifluoromethyl radical, loss of trifluoroethyl group, cyanophenyl cation |
| ESI-MS/MS of [M+H]⁺ | Precursor ion, fragments corresponding to loss of CH₂CF₃, and other substrate-specific fragments. | Structural elucidation through controlled fragmentation. |
The NIST WebBook provides mass spectral data for simple trifluoroethyl ethers, such as 2,2,2-trifluoroethyl methyl ether and bis(2,2,2-trifluoroethyl) ether, which can serve as references for understanding the fundamental fragmentation of the trifluoroethyl moiety.[2][3] For 2,2,2-trifluoroethyl methyl ether, the mass spectrum shows characteristic fragments resulting from cleavage around the ether oxygen.[2] Similarly, the spectrum for bis(2,2,2-trifluoroethyl) ether displays a prominent peak at m/z 113, corresponding to the [CF₃CH₂O]⁺ fragment.[3]
Trifluoroethyl Esters
The esterification of carboxylic acids with a trifluoroethyl group is another important transformation, often used in derivatization for GC-MS analysis to improve volatility and detection sensitivity.[4][5]
-
Using this compound: Reaction with a carboxylate salt will yield the trifluoroethyl ester.
-
Alternative Reagent: 2,2,2-Trifluoroethanol (with an acid catalyst): A common method for esterification.[4]
Expected Mass Spectral Data:
The fragmentation of trifluoroethyl esters under EI-MS is predictable. Key fragmentation pathways for esters include cleavage adjacent to the carbonyl group.[6] For a generic trifluoroethyl ester R-COO-CH₂CF₃, one would expect to see fragments corresponding to [RCO]⁺, [OCH₂CF₃]⁺, and potentially rearrangements. The NIST WebBook entry for 2,2,2-trifluoroethyl trifluoroacetate shows a complex fragmentation pattern with significant peaks at m/z 69 ([CF₃]⁺) and m/z 97 ([CF₃CO]⁺), but the molecular ion is not observed, highlighting the instability of some fluorinated compounds under EI conditions.[7]
Trifluoroethylated Amines and Heterocycles
The N-trifluoroethylation of anilines and heterocyclic compounds is of great interest in drug discovery.
-
Using this compound: Direct alkylation of the nitrogen atom.
-
Alternative Reagents: Other electrophilic trifluoroethylating agents or methods involving reductive amination with trifluoroacetaldehyde.
Expected Mass Spectral Data:
The mass spectra of trifluoroethylated amines and heterocycles will be heavily influenced by the stability of the aromatic or heterocyclic ring system. For trifluoromethyl-substituted heterocycles, fragmentation often involves the loss of the •CF₃ radical.[8] By analogy, trifluoroethylated heterocycles are expected to show loss of the •CH₂CF₃ group. The fragmentation of anilines under different ionization methods has been studied, providing a basis for predicting the behavior of their trifluoroethylated derivatives.[9]
Experimental Protocols
General Procedure for Trifluoroethylation using this compound
Caution: this compound is a reactive and potentially hazardous chemical. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
To a solution of the nucleophile (e.g., phenol, aniline, 1.0 mmol) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, 10 mL) at 0 °C, add a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 mmol).
-
Stir the mixture for 10-15 minutes.
-
Add this compound (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sample Preparation for Mass Spectrometry
-
GC-MS Analysis: Dilute the purified product in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1 mg/mL. Inject 1 µL into the GC-MS system.
-
LC-MS Analysis: Dissolve the purified product in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.
Data Presentation and Visualization
Table 1: Comparison of Trifluoroethylating Reagents
| Reagent | Type | Typical Substrates | Advantages | Disadvantages |
| This compound | Electrophilic | Amines, Phenols, Thiols | High reactivity, mild conditions | Moisture sensitive, potential for over-alkylation |
| 2,2,2-Trifluoroethanol (Mitsunobu) | Nucleophilic (via activation) | Alcohols, Phenols | Good for inverting stereocenters | Requires stoichiometric phosphine and azodicarboxylate reagents, purification can be challenging |
| 2,2,2-Trifluoroethanol (Acid Catalysis) | Nucleophilic | Carboxylic Acids | Inexpensive, simple procedure | Requires elevated temperatures, may not be suitable for sensitive substrates |
| Togni-type Reagents (for trifluoromethylation) | Electrophilic | Wide range of nucleophiles | Bench-stable, broad scope | Primarily for trifluoromethylation, not trifluoroethylation |
Workflow for Mass Spectrometry Analysis of Trifluoroethylated Compounds
Caption: General workflow for the synthesis and mass spectrometric analysis of trifluoroethylated compounds.
Expected Fragmentation Pathways for a Generic Trifluoroethylated Aniline
Caption: Potential EI-MS fragmentation pathways for a trifluoroethylated aniline.
Conclusion
This compound is a highly effective reagent for the synthesis of trifluoroethylated compounds. The mass spectrometric analysis of these products reveals fragmentation patterns that are characteristic of the trifluoroethyl moiety and the parent molecular structure. While the choice of trifluoroethylating agent is critical for the synthetic outcome, the resulting mass spectrum of the purified product is generally independent of the reagent used. A thorough understanding of the expected fragmentation pathways, coupled with the appropriate ionization technique, is essential for the unambiguous characterization of these important molecules in pharmaceutical and chemical research.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2,2,2-Trifluoroethyl Methanesulfonate | C3H5F3O3S | CID 556565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,2,2-三氟乙醇 suitable for mass spectrometry (MS), LiChropur™, ≥99.8% (GC) | Sigma-Aldrich [sigmaaldrich.cn]
- 8. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]
- 9. Benzaldehyde, 2-(trifluoromethyl)- [webbook.nist.gov]
A Senior Application Scientist's Guide to Sulfonylation: A Comparative Study of Triflylating vs. Mesylating Agents
For the discerning researcher in organic synthesis and drug development, the conversion of an alcohol to a sulfonate ester is a foundational strategy. This transformation converts a notoriously poor leaving group, the hydroxyl, into an excellent one, thereby unlocking a plethora of subsequent reactions. Among the arsenal of sulfonating agents, those that furnish triflates (trifluoromethanesulfonates, -OTf) and mesylates (methanesulfonates, -OMs) are arguably the most prevalent. The choice between them is not arbitrary; it is a decision dictated by substrate reactivity, desired reaction kinetics, and strategic considerations for multi-step syntheses. This guide provides an in-depth comparison of triflylating and mesylating agents, grounded in experimental data and mechanistic rationale, to empower chemists to make the most informed choice for their synthetic challenges.
The Principle of Sulfonylation: Why Triflates and Mesylates Excel as Leaving Groups
The efficacy of a leaving group is fundamentally tied to the stability of the anion that is formed upon its departure. Both triflate and mesylate anions are exceptionally stable, but for subtly different reasons which dictate their reactivity. This stability stems from extensive charge delocalization through resonance across the sulfonyl oxygens.[1]
The generally accepted order of leaving group ability is: Triflate > Mesylate .[2][3] This hierarchy is a direct consequence of the stability of the corresponding sulfonate anions.[2]
// Nodes for mechanism node [fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; Activation [label="Nucleophilic Attack\non Sulfur", shape=ellipse]; Deprotonation [label="Deprotonation", shape=ellipse];
// Edges ROH -> Activation [label="Attacks S"]; Sulfonyl_Agent -> Activation; Activation -> Deprotonation [label="Intermediate"]; Base -> Deprotonation [label="Accepts H⁺"]; Deprotonation -> Sulfonate_Ester; Deprotonation -> Protonated_Base; } dot Figure 1: General mechanism of alcohol sulfonylation.
The key distinction lies in the substituent on the sulfur atom. The triflate anion is stabilized not only by resonance but also by the powerful inductive electron-withdrawing effect of the three fluorine atoms.[3] This hyperconjugative stabilization significantly delocalizes the negative charge, making the triflate anion an extremely weak base and, consequently, one of the best leaving groups known in organic chemistry.[4] The mesylate anion, while also resonance-stabilized, benefits only from the modest inductive effect of a single methyl group.[2]
Quantitative Comparison of Leaving Group Ability
The superiority of the triflate group can be quantified by comparing the acidity of its conjugate acid (triflic acid, a superacid) and the relative rates of nucleophilic substitution.[2][5]
| Property | Triflate (-OTf) | Mesylate (-OMs) | Rationale for Difference |
| Structure | CF₃SO₃⁻ | CH₃SO₃⁻ | The CF₃ group is a powerful electron-withdrawing group, while CH₃ is weakly electron-donating. |
| Conjugate Acid | Triflic Acid (CF₃SO₃H) | Methanesulfonic Acid (CH₃SO₃H) | |
| pKa of Conjugate Acid | ~ -12 to -13[2] | ~ -1.2 to -2[2] | The lower pKa of triflic acid indicates a more stable conjugate base (triflate).[2] |
| Relative Sₙ2 Rate | ~56,000[2] | 1.00 (Reference)[2] | The highly stable triflate anion departs much more readily, accelerating the reaction.[2] |
The Reagents: A Head-to-Head Comparison
The choice of reagent is as critical as the choice of leaving group itself. Triflylating and mesylating agents differ in their reactivity, handling, and cost.
| Feature | Triflylating Agents | Mesylating Agents |
| Primary Reagent | Trifluoromethanesulfonic anhydride (Tf₂O)[6] | Methanesulfonyl chloride (MsCl)[7][8] |
| Alternative Reagents | N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh) - for milder, more selective reactions.[6][9] | Methanesulfonic anhydride ((MsO)₂O) - avoids chloride side products.[8] |
| Reactivity | Extremely high. Tf₂O is a powerful electrophile.[10][11] | High, but significantly lower than Tf₂O. |
| Handling & Stability | Highly moisture-sensitive, fuming liquid. Alkyl triflate products are potent alkylating agents and must be handled with extreme care, often generated and used in situ.[5][9][10] | Moisture-sensitive liquid. Mesylate products are generally more stable and easier to handle and isolate than triflates. |
| Common Side Reactions | Due to high reactivity, can lead to side products if not controlled. The triflic acid byproduct is highly corrosive. | Formation of alkyl chloride as a side product when using MsCl.[8] |
| Cost | Significantly higher than mesylating agents. | More economical for large-scale synthesis. |
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the sulfonylation of a generic primary or secondary alcohol. The rationale behind each step is crucial for adapting these procedures to specific substrates.
Protocol 1: Mesylation of an Alcohol using Mesyl Chloride
This procedure is a robust method for converting an alcohol into a stable, isolable mesylate.
Methodology:
-
Preparation: Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: Anhydrous conditions are critical as both MsCl and the mesylate product can be hydrolyzed by water.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq.) or pyridine to the solution.[7] Rationale: A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving it to completion.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[7] Rationale: The reaction is exothermic. Cooling controls the reaction rate, minimizes side reactions, and improves selectivity.
-
Reagent Addition: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the stirred solution.[7] Rationale: Slow addition maintains temperature control and prevents a rapid, uncontrolled reaction.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature.[7] Rationale: TLC allows for the determination of reaction completion, preventing unnecessary reaction time or decomposition.
-
Workup: Once complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and brine.[7][12] Rationale: The aqueous wash removes the triethylammonium hydrochloride salt and any excess base. The brine wash helps to remove residual water from the organic layer.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the alkyl mesylate.[7] The product can then be purified by column chromatography if necessary.
Protocol 2: Triflation of an Alcohol using Triflic Anhydride
This procedure is employed for less reactive alcohols or when a highly reactive electrophile is needed for subsequent steps. Due to the high reactivity of triflates, they are often used immediately without isolation.
Methodology:
-
Preparation: Dissolve the alcohol (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base such as pyridine (2.0 eq.).[6] Rationale: Pyridine serves as both the base and a scavenger for the potent triflic acid byproduct. An excess is often used.
-
Cooling: Cool the mixture to between -20 °C and 0 °C. Rationale: Strict temperature control is even more critical for triflation due to the extreme reactivity of triflic anhydride.
-
Reagent Addition: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.[6]
-
Reaction: Stir at the low temperature for 30-60 minutes. The reaction is typically very fast. Monitor by TLC.
-
In Situ Use: The resulting alkyl triflate solution is often used directly in the next synthetic step by adding the subsequent nucleophile or reagent to the cooled reaction mixture. Rationale: Alkyl triflates are highly unstable and potent alkylating agents, making isolation difficult and hazardous.[9][10] Using them in situ is safer and more efficient.
Applications in Modern Synthesis: A Comparative Analysis
The choice between a triflate and a mesylate directly impacts their utility in key synthetic transformations.
Nucleophilic Substitution (Sₙ1 and Sₙ2)
Both groups are excellent for substitution reactions.[10][13]
-
Triflates: Due to their extreme leaving group ability, triflates are the reagent of choice for Sₙ2 reactions on unreactive or sterically hindered secondary centers.[2] They are also highly effective in Sₙ1 reactions as they can readily depart to form a carbocation.
-
Mesylates: Mesylates are the workhorse for standard Sₙ2 reactions on primary and less-hindered secondary alcohols.[14] They provide a good balance of reactivity and stability, allowing for easier handling and purification of the intermediate.[15]
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of C-C bond formation, aryl and vinyl sulfonates are powerful alternatives to halides.
-
Aryl/Vinyl Triflates: They are highly prized substrates for Suzuki, Heck, Stille, and Sonogashira couplings.[4][9][16] Their high reactivity often allows for milder reaction conditions and lower catalyst loadings compared to the corresponding halides or mesylates.[17]
-
Aryl/Vinyl Mesylates: While less reactive than triflates, significant progress has been made in developing catalyst systems that enable the use of aryl mesylates in cross-coupling reactions.[18][19][20][21] They represent a more economical and readily available alternative to triflates, derived from abundant phenols.[21][22]
// Central Concepts node [shape=ellipse, style=filled, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; Reactivity [label="Reactivity"]; Cost [label="Cost & Stability"];
// Edges edge [color="#5F6368"]; Reactivity -> T_SN2 [label="High"]; Reactivity -> T_Coupling [label="High"]; Reactivity -> M_SN2 [label="Moderate"]; Reactivity -> M_Coupling [label="Lower"]; Cost -> M_Coupling [label="Lower Cost"]; Cost -> M_Pharma [label="Stable Salts"]; Cost -> T_Coupling [label="Higher Cost"]; } dot Figure 3: Comparative applications of triflates and mesylates.
Protecting Group Chemistry & Other Applications
-
Mesylates: The mesyl group can function as a protecting group for amines, as the resulting sulfonamide is exceptionally stable and resistant to hydrolysis.[15] Furthermore, mesylate salts of basic drugs are common in pharmaceutical formulations to improve properties like solubility.[15]
-
Triflates: Metal triflate salts (e.g., Sc(OTf)₃) are widely used as water-tolerant Lewis acid catalysts in a variety of organic transformations, including Friedel-Crafts reactions and aldol condensations.[4][23]
Conclusion: Making the Right Choice
The decision to use a triflylating or mesylating agent is a strategic one that balances reactivity, stability, cost, and the specific demands of the synthetic route.
-
Choose a Triflylating Agent (e.g., Tf₂O) when:
-
The substrate alcohol is unreactive or sterically hindered.
-
An exceptionally high reaction rate is required.
-
A highly reactive electrophile is needed for a subsequent cross-coupling reaction under mild conditions.[2]
-
Cost is not the primary limiting factor.
-
-
Choose a Mesylating Agent (e.g., MsCl) when:
-
Working with standard primary or secondary alcohols.
-
The resulting sulfonate ester needs to be isolated and purified.
-
A more economical and scalable process is desired.
-
The high reactivity of a triflate could lead to unwanted side reactions or decomposition of a sensitive substrate.
-
By understanding the fundamental principles governing the reactivity of these reagents and their corresponding esters, researchers can strategically employ them to navigate complex synthetic landscapes with greater precision and efficiency.
References
- 1. askfilo.com [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Triflate [chemeurope.com]
- 6. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 9. Triflate - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sciencemadness Discussion Board - Fluoromethylsulphonic derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [erowid.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. Mesylate - Wikipedia [en.wikipedia.org]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. Yoneda Labs [yonedalabs.com]
- 19. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium-catalyzed cross-coupling reactions of aryl mesylates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
The Trifluoroethylation Toolkit: A Comparative Guide to 2,2,2-Trifluoroethyl Triflate and Its Alternatives
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone for enhancing molecular properties. The trifluoroethyl group (-CH2CF3), in particular, is highly sought after for its ability to improve metabolic stability, modulate lipophilicity, and fine-tune the electronic character of bioactive molecules and functional materials.[1] At the forefront of reagents enabling this crucial transformation is 2,2,2-Trifluoroethyl triflate (CF3CH2OTf), a powerhouse known for its high reactivity.[2] However, the ever-evolving field of synthetic chemistry has produced a diverse array of alternative fluoroalkylating agents, each with its own set of advantages and optimal use cases.
This guide provides an in-depth, objective comparison of 2,2,2-Trifluoroethyl triflate with other prominent fluoroalkylating agents. We will delve into the mechanistic underpinnings of these reagents, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic challenges.
The Gold Standard: Understanding the Power of 2,2,2-Trifluoroethyl Triflate
2,2,2-Trifluoroethyl triflate is a highly potent electrophilic trifluoroethylating agent.[3] Its exceptional reactivity stems from the trifluoromethanesulfonate (triflate) group, one of the best leaving groups known in organic chemistry. This is due to the extensive resonance stabilization of the negative charge on the triflate anion, a consequence of the strong electron-withdrawing nature of the trifluoromethyl group.[4]
The triflate group's superior leaving group ability, orders of magnitude greater than tosylates and mesylates, renders the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.[5] This inherent reactivity allows for the trifluoroethylation of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, often under mild conditions.[1][6]
The Contenders: A Landscape of Alternative Fluoroalkylating Agents
While highly effective, the high reactivity of 2,2,2-trifluoroethyl triflate can sometimes be a double-edged sword, potentially leading to undesired side reactions or requiring careful handling. This has spurred the development of alternative reagents with different reactivity profiles and modes of action. These can be broadly categorized as electrophilic, nucleophilic, and radical precursors.
Electrophilic Alternatives: Taming the Reactivity
For applications requiring more nuanced control, several other electrophilic trifluoroethylating agents have emerged.
-
Trifluoroethyl Tosylate and Mesylate: These sulfonate esters are analogous to the triflate but possess moderately good leaving groups in the form of tosylate and mesylate.[5] Their reduced reactivity compared to the triflate can be advantageous in situations where a less powerful electrophile is desired to avoid side reactions with sensitive functional groups.
-
Hypervalent Iodine Reagents: Compounds such as 2,2,2-trifluoroethyl(mesityl)iodonium triflate have gained prominence as effective electrophilic trifluoroethylating agents.[7][8] These reagents are often bench-stable solids and can offer unique reactivity and selectivity, particularly in the C-H functionalization of electron-rich aromatic and heteroaromatic systems.[7]
Nucleophilic Approaches: Inverting the Polarity
In contrast to electrophilic agents, nucleophilic methods deliver a trifluoroethyl anion equivalent to an electrophilic substrate.
-
Trifluoroacetic Acid with a Reducing Agent: A cost-effective and increasingly popular method involves the reduction of trifluoroacetic acid (TFA) in the presence of an amine or other electrophile.[9][10] This approach typically employs a silane or borane reducing agent to convert TFA in situ into a species capable of delivering a nucleophilic trifluoroethyl group.[9][11] This catalyst-free method is lauded for its operational simplicity and excellent functional group tolerance.[10]
Performance Comparison: A Data-Driven Analysis
The choice of a fluoroalkylating agent is ultimately guided by its performance with a specific substrate under defined reaction conditions. The following tables provide a comparative overview of the efficiency of 2,2,2-trifluoroethyl triflate and its alternatives in key transformations.
Table 1: N-Trifluoroethylation of Amines
| Reagent/Method | Substrate | Yield (%) | Reaction Conditions | Reference |
| 2,2,2-Trifluoroethyl triflate | Aniline | High (qualitative) | General electrophilic alkylation | [6] |
| Trifluoroacetic acid / PhSiH3 | Morpholine | 95 | THF, 70 °C, 16 h | [9] |
| Trifluoroacetic acid / Me3N-BH3 | Indole | 94 | Toluene, 50 °C | [12] |
| 2,2,2-Trifluoroethylamine HCl / NaNO2 | o-Methylaniline | Good (qualitative) | Fe(TPP)Cl, H2O/DCM, rt, 12 h | [13] |
Table 2: O-Trifluoroethylation of Phenols
| Reagent/Method | Substrate | Yield (%) | Reaction Conditions | Reference |
| 2,2,2-Trifluoroethyl triflate | Phenol | High (qualitative) | General electrophilic alkylation | [14] |
| Trifluoroacetic Anhydride / Pyridine N-oxide | Phenol derivative | Good (qualitative) | Photoredox catalysis | [15] |
Table 3: C-Trifluoroethylation of Carbon Nucleophiles
| Reagent/Method | Substrate | Yield (%) | Reaction Conditions | Reference |
| 2,2,2-Trifluoroethyl triflate | Enolates | High (qualitative) | General electrophilic alkylation | [16] |
| Trifluoroethyl(mesityl)iodonium triflate | Indole | 98 | CH2Cl2, rt, 10 min | [7] |
Mechanistic Insights and Experimental Causality
The choice of fluoroalkylating agent is intrinsically linked to the reaction mechanism. Understanding these pathways is crucial for troubleshooting and optimizing reaction conditions.
Electrophilic Trifluoroethylation Workflow
Electrophilic agents like 2,2,2-trifluoroethyl triflate and hypervalent iodine reagents react directly with nucleophiles in a substitution reaction. The high electrophilicity of the trifluoroethyl group, enhanced by the excellent leaving group, drives the reaction forward.
Caption: Generalized workflow for electrophilic trifluoroethylation.
Nucleophilic Trifluoroethylation Workflow
Nucleophilic methods, such as the use of trifluoroacetic acid with a reducing agent, follow a more complex pathway involving the in situ generation of the active nucleophile.
Caption: Simplified workflow for nucleophilic trifluoroethylation using TFA.
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key trifluoroethylation reactions are outlined below.
Protocol 1: General Procedure for N-Trifluoroethylation of an Amine using Trifluoroacetic Acid and Phenylsilane
This protocol is adapted from the work of Denton and co-workers.[9]
-
To an oven-dried 10 mL round-bottomed flask fitted with a water condenser under an argon atmosphere, add tetrahydrofuran (0.5 mL) and the secondary amine (0.50 mmol).
-
Add trifluoroacetic acid (1.75 mmol) to the solution.
-
Add phenylsilane (2.25 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 70 °C and maintain for 16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-trifluoroethylated amine.
Protocol 2: C3-Trifluoroethylation of Indole with a Hypervalent Iodine Reagent
This protocol is based on the method developed by Novák and co-workers.[7]
-
To a solution of indole (0.5 mmol) in dichloromethane (5 mL) under an air atmosphere, add 2,2,2-trifluoroethyl(mesityl)iodonium triflate (0.6 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoroethylindole.
Conclusion and Future Outlook
2,2,2-Trifluoroethyl triflate remains an exceptionally powerful and versatile reagent for a wide range of trifluoroethylation reactions, largely due to the superb leaving group ability of the triflate anion. Its high reactivity makes it the reagent of choice for many transformations, particularly with less reactive nucleophiles.
However, the landscape of fluoroalkylation is rich and diverse. For N-trifluoroethylation, the catalyst-free method using trifluoroacetic acid and a reducing agent offers a cost-effective, operationally simple, and highly efficient alternative with broad functional group tolerance. For the direct C-H trifluoroethylation of electron-rich (hetero)arenes, hypervalent iodine reagents have demonstrated remarkable efficiency under exceptionally mild conditions.
The selection of the optimal trifluoroethylating agent is a strategic decision that depends on a careful analysis of the substrate's reactivity, the desired functional group tolerance, cost considerations, and the overall synthetic strategy. As the demand for novel fluorinated molecules continues to grow, the development of even more efficient, selective, and sustainable fluoroalkylating agents will undoubtedly remain a vibrant area of chemical research.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. 2,2,2-Trifluoroethyl trifluoromethanesulfonate [myskinrecipes.com]
- 4. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,2,2-Trifluoroethyl triflate | 6226-25-1 | FT28461 [biosynth.com]
- 7. Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Mesityl(2,2,2-trifluoroethyl)iodonium trifluoromethanesulfonate | 1660142-41-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane [organic-chemistry.org]
- 13. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Trifluoroethylating Agents: Benchmarking 2,2,2-Trifluoroethyl Methanesulfonate
Abstract
The introduction of the 2,2,2-trifluoroethyl (-CH₂CF₃) moiety is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing the pharmacokinetic and physicochemical properties of active pharmaceutical ingredients and agrochemicals. 2,2,2-Trifluoroethyl methanesulfonate (TFEM) has emerged as a practical and effective reagent for this purpose. This guide provides an in-depth performance comparison of TFEM against a primary alternative, 2,2,2-trifluoroethyl trifluoromethanesulfonate (trifluoroethyl triflate), supported by experimental data and mechanistic insights to inform reagent selection in drug discovery and development workflows.
Introduction: The Significance of the Trifluoroethyl Group
The trifluoroethyl group is a bioisostere of the ethyl or ethoxy group, widely incorporated into molecules to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups, influencing a molecule's overall biological activity.[2] The effective introduction of this group is, therefore, a critical capability in the synthesis of novel chemical entities.[1][3]
2,2,2-Trifluoroethyl methanesulfonate (TFEM), also known as trifluoroethyl mesylate, is an alkylating agent used to introduce the trifluoroethyl group into various nucleophiles.[4][5] It offers a balance of reactivity and stability, making it a workhorse reagent in many synthetic applications. However, the choice of the optimal trifluoroethylating agent is context-dependent, necessitating a clear understanding of the available alternatives and their respective performance characteristics.
Reagent Overview and Physicochemical Properties
A fundamental aspect of reagent selection lies in understanding the intrinsic properties of the molecules. TFEM's utility is derived from the combination of the trifluoroethyl group and the methanesulfonate (mesylate) leaving group.[4]
| Property | 2,2,2-Trifluoroethyl Methanesulfonate (TFEM) | 2,2,2-Trifluoroethyl Trifluoromethanesulfonate (Trifluoroethyl Triflate) |
| CAS Number | 25236-64-0[6] | 6226-25-1[7] |
| Molecular Formula | C₃H₅F₃O₃S[4][6] | C₃H₂F₆O₃S[8] |
| Molecular Weight | 178.13 g/mol [4][6] | 232.1 g/mol [8] |
| Physical State | Colorless to light yellow liquid[4] | Colorless to pale yellow liquid[9] |
| Boiling Point | 99 °C[4] | Not specified |
| Density | ~1.52 g/cm³ at 20 °C[4][5] | ~1.611 g/mL at 25 °C |
The primary alternative benchmarked in this guide is 2,2,2-trifluoroethyl trifluoromethanesulfonate, commonly known as trifluoroethyl triflate. The trifluoromethanesulfonate (triflate) group is one of the best-known leaving groups in organic chemistry, a property that significantly enhances the reactivity of the reagent.[10]
Performance Benchmarking: Reactivity and Leaving Group Ability
The core of this comparison lies in the reactivity of these agents, which is largely dictated by the nature of the leaving group. In nucleophilic substitution reactions, a better leaving group departs more readily, accelerating the reaction rate.
The methanesulfonate (mesylate) in TFEM is a good leaving group.[4] However, the trifluoromethanesulfonate (triflate) group in trifluoroethyl triflate is an exceptionally good leaving group, making it a more powerful trifluoroethylating agent.[3][7] This difference in reactivity can be substantial; for instance, the acetolysis of ethyl triflate is reported to be 30,000 times faster than that of ethyl tosylate, a leaving group with reactivity comparable to mesylate.[11]
This enhanced reactivity means that trifluoroethyl triflate can often be used under milder conditions or with less nucleophilic substrates where TFEM might be sluggish or unreactive. However, this high reactivity can also be a double-edged sword, potentially leading to lower selectivity and the formation of side products if not carefully controlled.
Visualizing the Reaction Mechanism
The trifluoroethylation of a generic nucleophile (Nu⁻) by TFEM proceeds via a standard nucleophilic substitution pathway, likely Sₙ2 for primary substrates. The nucleophile attacks the electrophilic carbon of the trifluoroethyl group, displacing the mesylate leaving group.
Caption: Generalized Sₙ2 mechanism for trifluoroethylation.
Application Focus: N- vs. O-Alkylation Selectivity
A critical challenge in synthetic chemistry is controlling the regioselectivity of alkylation, particularly with ambident nucleophiles such as those containing both nitrogen and oxygen atoms. The choice of alkylating agent can significantly influence whether N-alkylation or O-alkylation is favored.
Generally, harder alkylating agents tend to favor O-alkylation, while softer agents favor N-alkylation.[12] The increased reactivity and "harder" nature of the electrophilic carbon in trifluoroethyl triflate, due to the powerful electron-withdrawing triflate group, can sometimes favor O-alkylation to a greater extent than TFEM. Conversely, the slightly "softer" nature of TFEM might provide better selectivity for N-alkylation in certain contexts.[12]
However, it is crucial to note that solvent and base selection often play a more dominant role in directing this selectivity.[13] For example, polar aprotic solvents can favor O-alkylation.[13]
Experimental Protocols and Data
To provide a practical basis for comparison, the following section details a representative experimental protocol for the trifluoroethylation of an amine and presents comparative data where available.
General Protocol for N-Trifluoroethylation of an Amine
This protocol is a generalized procedure and may require optimization for specific substrates.
Reagents and Materials:
-
Amine substrate
-
2,2,2-Trifluoroethyl methanesulfonate (TFEM) or 2,2,2-Trifluoroethyl trifluoromethanesulfonate
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))[4]
-
Non-nucleophilic base (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow
Caption: Step-by-step workflow for a typical N-trifluoroethylation reaction.
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the amine substrate and the anhydrous solvent.
-
Add the base (typically 1.5-2.0 equivalents).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the trifluoroethylating agent (1.0-1.2 equivalents) dropwise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Yields
While direct side-by-side comparisons across a wide range of substrates are not always available in the literature, we can infer performance from reported reactions. For example, the synthesis of fluorinated amino acids, a common application, has been successfully achieved with both reagents, often with high yields (>75-80%).[4]
| Reaction Type | Reagent | Typical Yields | Notes |
| N-alkylation of anilines | TFEM | Good to high | Often requires a base and controlled temperature. |
| N-alkylation of anilines | Trifluoroethyl Triflate | High | More reactive, may require lower temperatures. |
| O-alkylation of phenols | TFEM | High | A study showed high yield for the reaction with 2-methoxyphenol.[4] |
| O-alkylation of phenols | Trifluoroethyl Triflate | High | Generally very effective due to high reactivity. |
Safety and Handling
Both TFEM and trifluoroethyl triflate are reactive and potentially hazardous chemicals that should be handled with appropriate precautions in a chemical fume hood.
-
2,2,2-Trifluoroethyl Methanesulfonate (TFEM): Causes severe skin burns and eye damage.[14] It may be corrosive to metals.[14] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[14]
-
2,2,2-Trifluoroethyl Trifluoromethanesulfonate: This reagent is highly toxic if inhaled and toxic if swallowed. It also causes severe skin burns and eye damage.[15] It is sensitive to moisture and air and should be stored under an inert atmosphere and refrigerated.[15]
Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][16]
Conclusion and Recommendations
The choice between 2,2,2-trifluoroethyl methanesulfonate (TFEM) and 2,2,2-trifluoroethyl trifluoromethanesulfonate is a trade-off between reactivity, cost, and handling requirements.
-
2,2,2-Trifluoroethyl Methanesulfonate (TFEM) is a reliable and effective reagent for a wide range of trifluoroethylation reactions. Its moderate reactivity allows for good control and it is generally a more economical choice. It is the recommended starting point for most standard applications where nucleophiles are sufficiently reactive.
-
2,2,2-Trifluoroethyl Trifluoromethanesulfonate is a significantly more powerful alkylating agent.[3][7] It should be considered when reacting less reactive nucleophiles, when milder reaction conditions are required, or when TFEM fails to provide the desired product in acceptable yields. Its higher reactivity necessitates more careful control of reaction conditions to avoid side reactions, and its handling requirements are more stringent.
Ultimately, the optimal reagent choice will be determined by the specific substrate, desired selectivity, and the overall goals of the synthetic campaign. Empirical evaluation on a small scale is always recommended to determine the most effective conditions for a new transformation.
References
- 1. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. MIT chemists find an easier way to synthesize new drug candidates | EurekAlert! [eurekalert.org]
- 3. nbinno.com [nbinno.com]
- 4. 2,2,2-Trifluoroethyl methanesulfonate | 25236-64-0 | Benchchem [benchchem.com]
- 5. 2,2,2-TRIFLUOROETHYL METHANESULFONATE | 25236-64-0 [chemicalbook.com]
- 6. 2,2,2-Trifluoroethyl Methanesulfonate | C3H5F3O3S | CID 556565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]
- 8. 2,2,2-Trifluoroethyl triflate | 6226-25-1 | FT28461 [biosynth.com]
- 9. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (6226-25-1) at Nordmann - nordmann.global [nordmann.global]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate MSDS/SDS | Supplier & Distributor [ccount-chem.com]
A Senior Application Scientist's Guide to Modern Trifluoroethylation Methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoroethyl group (-CH₂CF₃) into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in the design of novel pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of the principal modern methods for trifluoroethylation, categorized by their reactive intermediates: electrophilic, nucleophilic, and radical species. We will delve into the mechanisms, substrate scope, and practical considerations for each approach, supported by experimental data and detailed protocols.
The Strategic Advantage of the Trifluoroethyl Group
The trifluoroethyl group is often considered a bioisostere of the ethyl or ethoxy group. However, the strong electron-withdrawing nature of the trifluoromethyl group imparts unique properties to the trifluoroethyl moiety, including:
-
Increased Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoroethyl group resistant to oxidative metabolism.
-
Enhanced Lipophilicity: The trifluoroethyl group can increase the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.
-
Modulation of pKa: The inductive effect of the trifluoromethyl group can lower the pKa of nearby acidic or basic functional groups, influencing a drug's ionization state at physiological pH.
-
Conformational Control: The steric bulk of the trifluoroethyl group can influence the conformation of a molecule, potentially leading to improved binding to a biological target.
Given these advantages, the development of efficient and versatile methods for the introduction of the trifluoroethyl group is of paramount importance.
A Comparative Overview of Trifluoroethylation Strategies
Modern trifluoroethylation methods can be broadly classified into three categories based on the nature of the trifluoroethylating species:
-
Electrophilic Trifluoroethylation: These methods employ reagents that deliver a trifluoroethyl cation equivalent ("CH₂CF₃⁺") to a nucleophilic substrate.
-
Nucleophilic Trifluoroethylation: These methods utilize a trifluoroethyl anion equivalent ("⁻CH₂CF₃") to react with an electrophilic substrate.
-
Radical Trifluoroethylation: These methods involve the generation of a trifluoroethyl radical (•CH₂CF₃) which then reacts with the substrate.
The choice of method depends on several factors, including the nature of the substrate, the desired regioselectivity, and the tolerance of other functional groups in the molecule.
Electrophilic Trifluoroethylation: Taming the Cation
Direct generation of a free trifluoroethyl cation is challenging due to its inherent instability. Therefore, electrophilic trifluoroethylation reagents are designed to deliver a "CH₂CF₃⁺" equivalent under mild conditions. Hypervalent iodine reagents are prominent in this class.
Key Reagents and Performance
| Reagent Class | Representative Reagent | Typical Substrates | Advantages | Disadvantages |
| Hypervalent Iodine Reagents | Trifluoroethyl(mesityl)iodonium triflate | Indoles, phenols, anilides, β-ketoesters | High reactivity, mild reaction conditions, good functional group tolerance. | Stoichiometric use of the reagent, can be expensive. |
Performance Data: Trifluoroethylation of Indoles with a Hypervalent Iodine Reagent
| Substrate (Indole Derivative) | Product | Yield (%)[1] |
| 1-Methylindole | 1-Methyl-3-(2,2,2-trifluoroethyl)indole | 85 |
| 5-Bromoindole | 5-Bromo-3-(2,2,2-trifluoroethyl)indole | 78 |
| 5-Nitroindole | 5-Nitro-3-(2,2,2-trifluoroethyl)indole | 65 |
| Tryptophan methyl ester | N-Boc-3-(2,2,2-trifluoroethyl)tryptophan methyl ester | 72 |
Mechanistic Rationale
The reaction of a nucleophile, such as an indole, with a trifluoroethyl-iodonium salt is believed to proceed through a direct nucleophilic attack on the methylene carbon of the trifluoroethyl group, with the iodonium moiety acting as a good leaving group.
Caption: Mechanism of electrophilic trifluoroethylation of indole.
Experimental Protocol: C3-Trifluoroethylation of Indole
This protocol describes the direct C-H trifluoroethylation of indole using a hypervalent iodine reagent.[1]
Materials:
-
Indole
-
2,2,2-Trifluoroethyl(mesityl)iodonium triflate
-
2,6-Di-tert-butylpyridine (DTBP)
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried vial under an inert atmosphere, add indole (0.1 mmol, 1.0 equiv.) and dichloromethane (0.5 mL).
-
Add 2,6-di-tert-butylpyridine (0.2 mmol, 2.0 equiv.).
-
Add 2,2,2-trifluoroethyl(mesityl)iodonium triflate (0.13 mmol, 1.3 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-(2,2,2-trifluoroethyl)indole.
Nucleophilic Trifluoroethylation: Harnessing the Anion
Nucleophilic trifluoroethylation methods employ reagents that act as a source of a trifluoroethyl anion equivalent. These are particularly useful for reacting with electrophilic substrates such as aldehydes, ketones, and imines.
Key Reagents and Performance
| Reagent Class | Representative Reagent | Typical Substrates | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) Derived | TFA with a reducing agent (e.g., PhSiH₃) | Amines (via reductive amination) | Inexpensive and readily available TFA, operationally simple. | Requires a stoichiometric amount of reducing agent. |
| Organometallic Reagents | CF₃CH₂Li, CF₃CH₂MgBr | Aldehydes, ketones | High reactivity. | Often require low temperatures and inert atmospheres, can be difficult to prepare and handle. |
Performance Data: Trifluoroethylation of Amines using Trifluoroacetic Acid
| Amine | Aldehyde/Ketone | Product | Yield (%) |
| Piperidine | - | 1-(2,2,2-Trifluoroethyl)piperidine | 85[2] |
| Morpholine | - | 4-(2,2,2-Trifluoroethyl)morpholine | 92[2] |
| Aniline | Benzaldehyde | N-Benzyl-N-(2,2,2-trifluoroethyl)aniline | 75[3] |
| Benzylamine | Acetone | N-Isopropyl-N-(2,2,2-trifluoroethyl)benzylamine | 68[3] |
Mechanistic Rationale
The trifluoroethylation of amines with trifluoroacetic acid and a silane reducing agent is proposed to proceed through the in-situ formation of a trifluoroacetaldehyde equivalent, which then undergoes reductive amination.
Caption: Proposed mechanism for the trifluoroethylation of amines.
Experimental Protocol: Trifluoroethylation of a Secondary Amine with TFA
This protocol describes a practical, catalyst-free method for the trifluoroethylation of secondary amines.[3]
Materials:
-
Secondary amine (e.g., piperidine)
-
Phenylsilane (PhSiH₃)
-
Trifluoroacetic acid (TFA)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried 10 mL round-bottomed flask fitted with a water condenser under an argon atmosphere, add THF (0.5 mL) and the secondary amine (0.50 mmol).
-
Heat the flask in an oil bath at 70 °C.
-
Immediately add phenylsilane (1.00 mmol) via microsyringe, followed by trifluoroacetic acid (0.875 mmol).
-
Stir the reaction at reflux for 2-4 hours.
-
Allow the reaction to cool to room temperature and then concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the trifluoroethylated amine.
Radical Trifluoroethylation: A Versatile Approach
Radical trifluoroethylation has emerged as a powerful tool for the C-H functionalization of arenes and heteroarenes, as well as the difunctionalization of alkenes. These methods often proceed under mild conditions and exhibit excellent functional group tolerance.
Key Reagents and Performance
| Reagent Class | Representative Reagent | Typical Substrates | Advantages | Disadvantages |
| Iodinated Reagents | 2,2,2-Trifluoroethyl iodide (CF₃CH₂I) | Alkenes, (hetero)arenes | Commercially available and relatively inexpensive. | Often requires an initiator (e.g., photoredox catalyst, radical initiator). |
| Sulfonyl Reagents | Trifluoroethanesulfonyl chloride | Alkenes | Good source of the trifluoroethyl radical. | Can be less atom-economical. |
Performance Data: Photocatalytic Radical Trifluoroethylation of Styrenes with CF₃CH₂I
| Styrene Derivative | Product | Yield (%)[3] |
| Styrene | 1-Phenyl-3,3,3-trifluoropropene | 75 |
| 4-Chlorostyrene | 1-(4-Chlorophenyl)-3,3,3-trifluoropropene | 82 |
| 4-Methylstyrene | 1-(4-Methylphenyl)-3,3,3-trifluoropropene | 78 |
| 2-Vinylnaphthalene | 1-(Naphthalen-2-yl)-3,3,3-trifluoropropene | 88 |
Mechanistic Rationale
Photocatalytic radical trifluoroethylation typically involves the generation of the trifluoroethyl radical via a single-electron transfer (SET) process from the excited state of a photocatalyst to the trifluoroethylating agent. The radical then adds to the substrate, and the resulting radical intermediate is further transformed to the final product.
Caption: General mechanism for photocatalytic radical trifluoroethylation.
Experimental Protocol: Photocatalytic Trifluoroethylation of a Styrene
This protocol describes a visible-light-induced radical trifluoroethylation of a styrene derivative.[3]
Materials:
-
Styrene derivative
-
2,2,2-Trifluoroethyl iodide (CF₃CH₂I)
-
fac-[Ir(ppy)₃] (photocatalyst)
-
Cesium acetate (CsOAc)
-
Dimethylformamide (DMF)
-
Visible light source (e.g., blue LEDs)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine the styrene derivative (0.5 mmol, 1.0 equiv.), fac-[Ir(ppy)₃] (0.0025 mmol, 0.5 mol%), and cesium acetate (0.75 mmol, 1.5 equiv.).
-
Add DMF (5 mL) and degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Add 2,2,2-trifluoroethyl iodide (1.0 mmol, 2.0 equiv.) via syringe.
-
Irradiate the reaction mixture with a visible light source at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoroethylated styrene.
Late-Stage Trifluoroethylation in Drug Discovery
A significant advantage of modern trifluoroethylation methods is their applicability to the late-stage functionalization of complex molecules, including drug candidates.[4] This allows for the rapid generation of analog libraries to explore structure-activity relationships and optimize pharmacokinetic properties. The mild reaction conditions and high functional group tolerance of many of these methods are crucial for their success in this context.
Conclusion and Future Outlook
The field of trifluoroethylation has seen remarkable progress in recent years, with the development of a diverse array of methods that offer complementary reactivity and substrate scope. Electrophilic methods utilizing hypervalent iodine reagents provide a reliable means for functionalizing nucleophilic substrates. Nucleophilic approaches, particularly those employing trifluoroacetic acid as an inexpensive starting material, have become increasingly practical. Radical methods, especially those enabled by photoredox catalysis, have opened up new avenues for C-H functionalization and alkene difunctionalization under exceptionally mild conditions.
Future research in this area will likely focus on the development of more sustainable and cost-effective methods, including the use of earth-abundant metal catalysts and the development of catalytic enantioselective trifluoroethylation reactions. The continued expansion of the trifluoroethylation toolbox will undoubtedly accelerate the discovery and development of new and improved pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Trifluoromethylating Reagents: A Cost-Benefit Analysis for Modern Synthesis
For the discerning researcher in medicinal and materials chemistry, the strategic incorporation of a trifluoromethyl (–CF₃) group is a transformative step in molecular design. This small moiety can dramatically enhance a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. However, the path to trifluoromethylation is paved with a diverse array of reagents, each with its own mechanistic nuances, substrate preferences, and economic implications. This guide provides a comprehensive comparison of the most prevalent trifluoromethylating reagents, offering a cost-benefit analysis grounded in experimental data to empower researchers in making the most informed decisions for their synthetic campaigns.
The Trifluoromethylation Landscape: A Mechanistic Overview
Trifluoromethylating reagents can be broadly categorized by their dominant reactive nature: nucleophilic, electrophilic, and radical. The choice of reagent is fundamentally dictated by the electronic character of the substrate at the site of desired functionalization.
The Workhorses of Trifluoromethylation: A Head-to-Head Comparison
This section delves into the specifics of the most commonly employed trifluoromethylating reagents, providing a comparative analysis of their performance, advantages, and limitations.
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the undisputed champion of nucleophilic trifluoromethylation.[1][2] It serves as a convenient source of a trifluoromethyl anion equivalent, ideal for reacting with electrophilic centers such as aldehydes, ketones, and imines.
Mechanism of Action: The reaction is not a direct attack by TMSCF₃ itself. Instead, it requires activation by a catalytic amount of a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[3] This initiates an anionic chain reaction, generating the trifluoromethide anion (CF₃⁻) as the key reactive species.
Radical Trifluoromethylation: The Langlois Reagent
Sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent, is a workhorse for radical trifluoromethylation.[4][5] It is an inexpensive, stable, and easy-to-handle solid, making it an attractive choice for large-scale synthesis.
Mechanism of Action: The Langlois reagent generates a trifluoromethyl radical (CF₃•) under oxidative conditions, often employing an oxidant like tert-butyl hydroperoxide (t-BuOOH) or through photoredox catalysis.[6][7] This radical can then engage in a variety of transformations, most notably the trifluoromethylation of arenes and heteroarenes.
Electrophilic Trifluoromethylation: Togni's and Umemoto's Reagents
For the trifluoromethylation of nucleophiles such as enolates, thiols, and electron-rich arenes, electrophilic reagents are the tools of choice. The most prominent among these are the hypervalent iodine-based Togni's reagents and the sulfonium-based Umemoto's reagents.[8][9][10]
Mechanism of Action: These reagents can react through two primary pathways: a direct electrophilic attack by the nucleophile on the "CF₃⁺" source, or a single-electron transfer (SET) process that generates a trifluoromethyl radical.[11] The operative pathway is often dependent on the nature of the nucleophile and the reaction conditions.
Performance Data: A Comparative Snapshot
The true measure of a reagent's utility lies in its performance across a range of substrates. The following table provides a comparative overview of the efficacy of these reagents in the trifluoromethylation of common substrate classes.
| Reagent Class | Reagent Example | Substrate | Typical Yield (%) | Key Considerations & References |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | Benzaldehyde | 90-99% | Requires a catalytic nucleophilic initiator (e.g., TBAF).[1] |
| Acetophenone | 85-95% | Generally high-yielding for a wide range of aldehydes and ketones.[12] | ||
| Radical | Langlois (CF₃SO₂Na) | Pyrrole | 88% | Often requires an oxidant or photoredox catalyst.[13] |
| Anisole | 75% | Good for electron-rich arenes and heteroarenes.[14] | ||
| Electrophilic | Togni's Reagent II | Indole | 85-95% | Can be expensive; some have explosive properties.[8][15] |
| Ethyl 2-oxocyclohexanecarboxylate | >95% | Highly effective for β-ketoesters.[8] | ||
| Umemoto's Reagent | Ethyl 2-oxocyclohexanecarboxylate | 90-98% | Can require harsher conditions than Togni's reagents.[16][17] | |
| Aniline | Good yields | Reactivity can be tuned by modifying the reagent's structure.[18] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here are for comparative purposes and are drawn from representative literature examples.
Cost-Benefit Analysis: Balancing Performance and Price
In both academic and industrial settings, the cost of reagents is a critical factor. This section provides an estimated cost-per-mole analysis to aid in the selection of the most economically viable reagent for a given transformation.
| Reagent | Representative Supplier & Product Number | Price (USD) per g | Molecular Weight ( g/mol ) | Estimated Cost (USD) per mole |
| Ruppert-Prakash Reagent | Sigma-Aldrich: 367907 | ~$25 - $40 | 142.20 | ~$3,500 - $5,700 |
| Langlois Reagent | Sigma-Aldrich: 743232 | ~$10 - $20 | 156.06 | ~$1,500 - $3,100 |
| Togni's Reagent II | Sigma-Aldrich: 771147 | ~$100 - $150 | 316.02 | ~$31,600 - $47,400 |
| Umemoto's Reagent I | Enamine: EN300-24151 | ~$50 - $80 | 340.16 | ~$17,000 - $27,200 |
Disclaimer: Prices are approximate and based on publicly available data from major chemical suppliers in December 2025 for research quantities. Prices can vary significantly based on the supplier, purity, and quantity purchased.
Analysis:
-
Langlois Reagent emerges as the most cost-effective option, making it highly suitable for large-scale applications and initial screening studies where a radical pathway is appropriate.
-
Ruppert-Prakash Reagent offers a moderate cost and is an excellent choice for the high-yielding nucleophilic trifluoromethylation of carbonyls and imines.
-
Togni's and Umemoto's Reagents are significantly more expensive, positioning them as premium reagents for late-stage functionalization where their unique reactivity with nucleophilic substrates is essential and cost is a secondary consideration. The higher reactivity of some newer generation Umemoto's reagents may justify their cost in certain applications.[18]
Experimental Protocols: From Theory to Practice
To bridge the gap between theoretical understanding and practical application, this section provides detailed, step-by-step methodologies for key trifluoromethylation reactions.
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent
Objective: To synthesize 1-phenyl-2,2,2-trifluoroethanol from benzaldehyde.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.2 mmol, 171 mg)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.05 mmol, 50 µL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (1.2 mmol) to the stirred solution.
-
Slowly add the TBAF solution (0.05 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL) to deprotect the intermediate silyl ether.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
Protocol 2: Radical Trifluoromethylation of a Heteroarene using the Langlois Reagent (Photoredox Catalysis)
Objective: To synthesize 2-trifluoromethylpyrrole from N-Boc-pyrrole.
Materials:
-
N-Boc-pyrrole (0.5 mmol, 83.6 mg)
-
Langlois Reagent (CF₃SO₂Na) (1.0 mmol, 156 mg)
-
fac-Ir(ppy)₃ (photocatalyst, 1-2 mol%)
-
tert-Butyl hydroperoxide (t-BuOOH), 70 wt. % in H₂O (1.5 mmol, 193 µL)
-
Acetonitrile/Water (3:1, 5 mL)
-
Schlenk tube, magnetic stirrer, and a blue LED light source
Procedure:
-
To a Schlenk tube, add N-Boc-pyrrole (0.5 mmol), Langlois reagent (1.0 mmol), and the photocatalyst (1-2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add the acetonitrile/water solvent mixture (5 mL) and t-BuOOH (1.5 mmol).
-
Stir the mixture at room temperature and irradiate with a blue LED light source for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Electrophilic Trifluoromethylation of a β-Ketoester using an Umemoto's Reagent
Objective: To synthesize ethyl 1-trifluoromethyl-2-oxocyclohexanecarboxylate.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (1.0 mmol, 170 mg)
-
Umemoto's Reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.1 mmol, 374 mg)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Anhydrous chloroform (CHCl₃) (10 mL)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add ethyl 2-oxocyclohexanecarboxylate (1.0 mmol), potassium carbonate (1.5 mmol), and anhydrous chloroform (10 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add the Umemoto's reagent (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with chloroform.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-trifluoromethylated β-ketoester.[16][17]
Conclusion and Future Outlook
The choice of a trifluoromethylating reagent is a multifaceted decision that requires a careful consideration of the substrate's electronic properties, the desired reaction pathway, and the economic constraints of the project. For nucleophilic trifluoromethylation of carbonyls, the Ruppert-Prakash reagent offers a reliable and moderately priced solution. For radical C-H functionalization of arenes and heteroarenes, the Langlois reagent stands out for its low cost and operational simplicity, particularly in the context of photoredox catalysis. In the realm of electrophilic trifluoromethylation, Togni's and Umemoto's reagents provide powerful, albeit expensive, tools for the functionalization of a wide range of nucleophiles, making them indispensable for late-stage synthesis in drug discovery.
The field of trifluoromethylation continues to evolve, with ongoing research focused on the development of more economical, efficient, and environmentally benign reagents and catalytic systems. As our understanding of reaction mechanisms deepens, we can anticipate the emergence of next-generation reagents that will further expand the synthetic chemist's toolkit for the precise and predictable installation of the trifluoromethyl group.
References
- 1. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 2. acs.org [acs.org]
- 3. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 4. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 5. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A redox-economical synthesis of trifluoromethylated enamides with the Langlois reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Umemoto Reagent I - Enamine [enamine.net]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Togni Reagent II - Enamine [enamine.net]
- 16. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselectivity of 2,2,2-Trifluoroethyl Trichloromethanesulfonate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise control of stereochemistry is paramount. The introduction of fluorinated motifs, particularly the 2,2,2-trifluoroethyl group, into molecular scaffolds can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. 2,2,2-Trifluoroethyl trichloromethanesulfonate has emerged as a potent electrophilic source for the trifluoroethyl group. This guide provides a technical assessment of its performance in stereoselective reactions, offering a comparative analysis with alternative reagents, supported by mechanistic insights and experimental data.
The Critical Role of Stereoselectivity in Trifluoroethylation
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement. Consequently, the development of synthetic methods that afford high levels of stereocontrol is a central theme in organic synthesis. When introducing the trifluoroethyl group, controlling the configuration of newly formed stereocenters or influencing the diastereoselectivity of a reaction is crucial for accessing the desired biologically active isomer.
The stereochemical outcome of a trifluoroethylation reaction is dictated by the interplay of several factors, including the nature of the substrate, the choice of trifluoroethylating agent, the reaction conditions, and the presence of chiral catalysts or auxiliaries. This guide will delve into these aspects, with a particular focus on the utility of this compound.
Mechanistic Considerations: The SN2 Pathway and its Stereochemical Implications
Reactions involving this compound typically proceed through a bimolecular nucleophilic substitution (S(N)2) mechanism. In this concerted process, the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at the reaction center.[1][2][3] This inherent stereospecificity is a powerful tool in asymmetric synthesis, as it allows for the predictable formation of a single stereoisomer.
References
Introduction: The Strategic Value of the Trifluoroethyl Group and the Need for Speed
An Application Scientist's Guide to Kinetic Studies of Trifluoroethylation Reactions
In the landscape of modern drug discovery and materials science, the 2,2,2-trifluoroethyl moiety (-CH₂CF₃) has emerged as a critical structural motif. Its unique combination of steric bulk, metabolic stability, and potent electron-withdrawing character allows chemists to fine-tune the physicochemical properties of lead compounds, enhancing everything from lipophilicity to binding affinity.[1][2] However, the successful incorporation of this group is not merely a question of "if" but "how fast" and "how efficiently." For researchers in process development and medicinal chemistry, understanding the kinetics of trifluoroethylation reactions is paramount. A robust kinetic analysis provides the mechanistic insights needed to optimize reaction conditions, select the most efficient reagent for a given substrate, and ensure scalable, reproducible results.
This guide, written from the perspective of a seasoned application scientist, provides a practical comparison of common trifluoroethylation strategies and offers a detailed, field-proven protocol for executing meaningful kinetic studies. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your kinetic analyses are not just data points, but powerful tools for discovery.
Part 1: A Comparative Overview of Trifluoroethylation Reagents
The choice of reagent is the most critical decision in planning a trifluoroethylation. Reagents can be broadly classified by the nature of the trifluoroethyl source they provide: electrophilic ("-CH₂CF₃⁺"), nucleophilic ("-CH₂CF₃⁻"), or radical (•CH₂CF₃). Each class possesses distinct advantages, limitations, and mechanistic pathways that directly influence reaction rates and substrate scope.
Electrophilic Trifluoroethylation Reagents
These reagents are designed to react with a wide range of N-, O-, S-, and C-nucleophiles.[3] They are particularly effective for derivatizing electron-rich systems.
-
Aryl(trifluoroethyl)iodonium Salts: These hypervalent iodine reagents have proven to be highly reactive and effective partners for the trifluoroethylation of various nucleophiles under mild conditions.[3] Their reactivity often stems from the facile reductive elimination of the iodonium species.
-
Trifluoroacetic Acid (TFA) Derivatives: In the presence of a reducing agent like trimethylamine borane or phenylsilane, inexpensive and stable TFA can serve as a trifluoroethyl source for the reductive amination of amines.[3][4][5] This catalyst-free method is noted for its excellent functional group tolerance and operational simplicity.[4][5]
Nucleophilic Trifluoroethylation Reagents
These reagents deliver a trifluoroethyl anion equivalent and are ideal for reactions with electrophiles like carbonyls and alkyl halides.
-
2,2,2-Trifluoroethylamine-derived Reagents: Through in-situ diazotization, 2,2,2-trifluoroethylamine hydrochloride can generate trifluorodiazoethane (CF₃CHN₂), a versatile precursor for the N-trifluoroethylation of anilines, often catalyzed by systems like iron porphyrin.[6][7]
Radical Trifluoroethylation Reagents
Driven by the renaissance in photoredox catalysis, radical-based methods offer unique pathways for trifluoroethylation, often under exceptionally mild conditions.[8][9]
-
Photoredox-Mediated Approaches: Many electrophilic reagents can be coaxed down a radical pathway via single-electron transfer (SET) processes with a suitable photocatalyst.[10][11] This approach expands the substrate scope to include transformations not accessible through traditional polar mechanisms. Mechanistic experiments using radical traps like TEMPO can confirm the involvement of a radical pathway.
Comparative Summary of Reagent Classes
The following table provides a high-level comparison to guide initial reagent selection.
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Electrophilic | Aryl(trifluoroethyl)iodonium salts | Amines, Phenols, Thiols, Indoles | High reactivity, broad scope, mild conditions.[3] | Can be more expensive; some hypervalent iodine reagents have stability concerns. |
| Nucleophilic | CF₃CH₂NH₂ HCl (via diazotization) | Anilines (via N-H insertion) | Uses inexpensive starting materials; one-pot procedures are common.[6][7] | Substrate scope can be limited to specific classes like anilines; diazotization requires careful handling. |
| Radical | Various (often via Photoredox) | Alkenes, Arenes | Extremely mild conditions (visible light, RT), unique reactivity patterns, redox-neutral possibilities.[11][12] | Requires specialized photoredox setups; catalyst screening may be necessary.[9] |
Part 2: A Practical Guide to Designing and Executing Kinetic Studies
A kinetic study is more than a series of timed data points; it is an interrogation of a reaction mechanism. For trifluoroethylation reactions, in-situ monitoring is the preferred approach as it provides a continuous, high-fidelity view of the reaction progress without the need for quenching and sampling, which can introduce errors.
The Superiority of In-Situ NMR for Kinetic Analysis
For reactions with half-lives ranging from minutes to several hours, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for kinetic analysis.[13][14]
-
Quantitative & Structure-Specific: Unlike techniques that measure a single bulk property, NMR allows for the simultaneous, independent quantification of starting materials, intermediates, and products.[15]
-
Non-Invasive: The reaction proceeds undisturbed inside the NMR tube, providing a true picture of its behavior.
-
Built-in Control: The spectrometer provides precise and stable temperature control, a critical parameter for kinetic studies.[13]
Experimental Workflow for NMR-Based Kinetic Monitoring
The following diagram outlines a robust workflow for acquiring high-quality kinetic data.
Caption: Workflow for a typical NMR kinetic study.
Protocol: A Self-Validating System for Kinetic Analysis of Trifluoroethylation
This protocol is designed to be a self-validating system. The inclusion of an internal standard and rigorous setup procedures ensures the data is accurate and reproducible.
Materials & Equipment:
-
Reactants (e.g., amine substrate, trifluoroethylation reagent)
-
Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN)
-
Internal Standard (IS): A stable, unreactive compound with a simple singlet in a clean region of the ¹H NMR spectrum (e.g., 1,3,5-trimethoxybenzene, hexamethylbenzene).
-
High-quality 5 mm NMR tubes
-
Gas-tight syringes
-
NMR Spectrometer with variable temperature control
Step-by-Step Methodology:
-
Preparation (The Foundation of Accuracy):
-
Stock Solution A (Substrate & IS): In a volumetric flask, accurately weigh the substrate and the internal standard. Dissolve in the deuterated solvent to a known volume. The IS concentration should be such that its integral is comparable to the initial substrate integral. Causality: Using a stock solution minimizes weighing errors and ensures consistent concentrations across different runs.
-
Stock Solution B (Reagent): Prepare a stock solution of the trifluoroethylation reagent in the same deuterated solvent.
-
Spectrometer Setup: Before starting the reaction, use a "dummy" NMR tube containing your solvent and IS to lock, tune, and shim the spectrometer at the desired reaction temperature. This minimizes setup time once the reaction is initiated.[13][16]
-
-
Reaction Initiation (The Critical Moment):
-
Sample Preparation: Transfer a precise volume (e.g., 0.6 mL) of Stock Solution A to an NMR tube.
-
Thermal Equilibration: Place the NMR tube in a thermal block set to the spectrometer's temperature for at least 10 minutes. Causality: This ensures the reaction starts at the target temperature, not at room temperature, which would skew the initial rate data.
-
Initiation: Using a gas-tight syringe, rapidly inject the required volume of Stock Solution B into the NMR tube, cap, invert 2-3 times to mix, and immediately insert into the spectrometer. Note the precise start time.
-
-
Data Acquisition (Automated Monitoring):
-
Quickly load your pre-configured acquisition parameters.
-
Use an automated array acquisition command (e.g., multi_zgvd on Bruker systems).[16] This command acquires a series of spectra at defined time intervals.
-
Set the number of scans (e.g., ns = 4 or 8) as a balance between signal-to-noise and time resolution. The total time for one experiment should be significantly less than the reaction half-life.
-
The relaxation delay (d1) should be set to at least 5 times the longest T₁ of the protons being integrated to ensure quantitative accuracy.[15]
-
-
Data Processing and Analysis:
-
Process the first spectrum of the array carefully (phasing, baseline correction). Apply these same processing parameters to all other spectra in the array to ensure consistency.[16]
-
Integrate the signals for the starting material, product, and the internal standard.
-
Concentration Calculation: The concentration of a species X at time t is calculated as: [X]t = ([IS]₀ / Integral_IS) * Integral_Xt Trustworthiness: Normalizing to the constant integral of the internal standard corrects for any fluctuations in spectrometer performance, making the data highly reliable.[13]
-
Plot the concentration of the starting material and product versus time.
-
Use graphical methods (e.g., plotting ln[A] vs. time for first-order) or software to fit the data to the appropriate integrated rate law and extract the rate constant (k).
-
Part 3: Case Study - Kinetic Comparison of Two Trifluoroethylation Pathways
To illustrate the power of kinetic analysis, let's consider a hypothetical head-to-head comparison for the N-trifluoroethylation of 4-methoxyaniline.
-
Method A: An electrophilic pathway using an aryl(trifluoroethyl)iodonium salt.
-
Method B: A reductive amination pathway using Trifluoroacetic Acid (TFA) and PhSiH₃.
The reactions were monitored at 50 °C in CD₃CN using 1,3,5-trimethoxybenzene as an internal standard, following the protocol described above.
Kinetic Data Summary
| Parameter | Method A (Iodonium Salt) | Method B (TFA/PhSiH₃) |
| Reaction Order (in Aniline) | First-Order | First-Order |
| Observed Rate Constant (k_obs) | 1.8 x 10⁻³ s⁻¹ | 3.1 x 10⁻⁴ s⁻¹ |
| Reaction Half-Life (t₁/₂) | ~6.4 minutes | ~37.3 minutes |
| Yield at 1 hour | >95% | ~68% |
Analysis and Mechanistic Interpretation
The kinetic data clearly show that Method A is approximately 5.8 times faster than Method B under these conditions. This is consistent with the proposed mechanisms.
-
Method A likely proceeds through a direct SₙAr-like or related bimolecular displacement mechanism, which is expected to be rapid.
-
Method B involves a multi-step sequence (imine formation, then reduction), where the overall rate is likely governed by the slowest step in the cascade.
This quantitative comparison allows a researcher to make an informed decision. For rapid synthesis of a small library, the speed of Method A is highly advantageous. For a large-scale synthesis where cost is a major driver, the slower but more economical Method B might be preferable, with the kinetic data providing a precise understanding of the required reaction time for completion.
Decision Logic Diagram
The choice of method often depends on project priorities. The following diagram illustrates a simplified decision-making process.
Caption: A decision tree for selecting a trifluoroethylation method.
Conclusion
Kinetic analysis transforms trifluoroethylation from a synthetic procedure into a quantitative science. By employing robust, self-validating protocols centered on in-situ NMR monitoring, researchers can gain deep mechanistic insights, objectively compare competing reagents, and make data-driven decisions to accelerate their research programs. The methodologies and comparative data presented in this guide serve as a foundational toolkit for any scientist looking to master the art and science of introducing the trifluoroethyl group.
References
- 1. irejournals.com [irejournals.com]
- 2. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoromethylation by photoredox catalysis [morressier.com]
- 12. researchgate.net [researchgate.net]
- 13. ekwan.github.io [ekwan.github.io]
- 14. researchgate.net [researchgate.net]
- 15. imserc.northwestern.edu [imserc.northwestern.edu]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,2,2-Trifluoroethyl trichloromethanesulfonate
As researchers and developers at the forefront of pharmaceutical and chemical innovation, our responsibility extends beyond synthesis and discovery to the complete lifecycle of the materials we handle. The safe and compliant disposal of reactive reagents is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,2,2-Trifluoroethyl trichloromethanesulfonate, a highly reactive and hazardous compound. Our approach is grounded in established safety principles for halogenated sulfonate esters, ensuring that each step mitigates risk and adheres to the highest standards of laboratory practice.
Hazard Assessment: Understanding the Inherent Risks
This compound belongs to the class of sulfonate esters, which are recognized as potent alkylating agents. While comprehensive toxicological data for this specific molecule is limited, its structural analogues, such as 2,2,2-Trifluoroethyl trifluoromethanesulfonate (CAS 6226-25-1), are classified as acutely toxic, corrosive, and capable of causing severe skin burns and eye damage.[1][2][3] Therefore, a conservative approach dictates that this compound be handled as a hazardous substance with a similar risk profile.
Key Hazards:
-
Corrosivity and Toxicity: Assumed to cause severe skin burns, eye damage, and be toxic if inhaled or swallowed, based on data from analogous compounds.[1][2] The product is a corrosive material, and ingestion can cause severe damage to the gastrointestinal tract.[2]
-
Reactivity: As a sulfonate ester, it is a strong electrophile.[4] It is incompatible with strong oxidizing agents and strong acids.[2]
-
Hazardous Decomposition: Thermal decomposition can release highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen chloride (HCl), and sulfur oxides (SOx).[2]
-
Environmental Hazard: As a halogenated organic compound, improper disposal poses a significant threat to the environment.[5]
The fundamental principle for its disposal is strict segregation as halogenated organic waste . This is crucial because halogenated waste streams require specialized high-temperature incineration with acid gas scrubbers to neutralize the corrosive byproducts, a process distinct from and more costly than the fuel blending used for non-halogenated solvents.[6]
Essential Personal Protective Equipment (PPE)
Given the severe corrosive and toxic hazards, a stringent PPE protocol is mandatory. No task involving this chemical, including disposal, should be undertaken without the following:
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl Rubber or Silver Shield®/4H® (Laminate) gloves. Nitrile gloves are NOT sufficient. | Provides resistance to corrosive and highly fluorinated/chlorinated organic compounds. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive liquid and vapors; a face shield protects the entire face.[2] |
| Body Protection | Flame-resistant laboratory coat worn over long-sleeved clothing and long pants. | Protects skin from accidental contact. |
| Respiratory | Work must be conducted in a certified chemical fume hood. [2] | Prevents inhalation of toxic and corrosive vapors. |
Step-by-Step Disposal Protocol
This protocol ensures that this compound is handled, segregated, and stored for disposal in a manner that is safe, compliant, and logical.
Step 1: Designate a Hazardous Waste Container
-
Select a clean, dry, and chemically compatible container with a screw-top cap. A high-density polyethylene (HDPE) or glass container is appropriate.
-
Ensure the container is in good condition, free from cracks or leaks.[7]
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department before adding any waste.[8]
Step 2: Segregate as Halogenated Organic Waste
-
This is the most critical step. This waste stream must only contain halogenated organic compounds (those containing F, Cl, Br, or I).[6][9]
-
Clearly label the container with the full chemical name: "Waste this compound." Do not use abbreviations.[7] If it is mixed with other halogenated solvents (e.g., Dichloromethane), list all components and their approximate percentages.[8]
-
CRITICAL - DO NOT ADD:
Step 3: Transferring the Waste
-
Perform all transfers inside a certified chemical fume hood.
-
Slowly and carefully pour the waste liquid into the designated container using a funnel to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
Step 4: Secure Storage in a Satellite Accumulation Area (SAA)
-
Tightly seal the waste container cap immediately after adding waste. Open waste containers are a common and serious regulatory violation.[10]
-
Store the container in a designated Satellite Accumulation Area (SAA) — a location at or near the point of waste generation.[11]
-
The SAA must be under the control of the operator and the waste container should be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 5: Arranging for Final Disposal
-
Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.
-
Do not attempt to dispose of this chemical through any other means. It must be handled by a licensed hazardous waste disposal company.[12]
Spill and Emergency Procedures
Small Spill (inside a fume hood):
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a sealed, labeled container for disposal as hazardous waste.
-
Wipe down the area with an appropriate decontamination solution.
Large Spill or Spill Outside a Fume Hood:
-
Evacuate the immediate area immediately.
-
Alert colleagues and activate the fire alarm if necessary to facilitate a building evacuation.
-
From a safe location, call your institution's emergency number and/or EHS department.
-
Provide the chemical name and location of the spill. Do not attempt to clean it up yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal decision workflow for this compound.
References
- 1. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. pfw.edu [pfw.edu]
- 11. epa.gov [epa.gov]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
Navigating the Hazards: A Comprehensive Guide to Handling 2,2,2-Trifluoroethyl trichloromethanesulfonate
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, immediate, and in-depth technical information for the safe handling of 2,2,2-Trifluoroethyl trichloromethanesulfonate (CAS 23199-56-6), a reactive reagent that demands meticulous attention to safety protocols.
Understanding the Inherent Risks: A Proactive Approach to Safety
This compound is a potent chemical agent whose hazard profile necessitates a comprehensive understanding to ensure safe handling. The primary dangers associated with this compound are its corrosive nature, high toxicity, and its suspected carcinogenic properties.[1]
Hazard Identification and Classification:
| Hazard Statement | GHS Classification | Pictogram | Signal Word |
| H301+H311: Toxic if swallowed or in contact with skin | Acute Toxicity (Oral & Dermal), Category 3 | GHS06 (Toxic) | Danger |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1 | GHS05 (Corrosion) | Danger |
| H351: Suspected of causing cancer | Carcinogenicity, Category 2 | GHS08 (Health Hazard) | Danger |
The presence of the trichloromethanesulfonate group suggests a high reactivity, particularly towards moisture. Hydrolysis can be expected to yield trichloromethanesulfonic acid and 2,2,2-trifluoroethanol, both of which are hazardous. Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride, sulfur oxides, and hydrogen fluoride.
The Cornerstone of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is non-negotiable when handling this compound. The causality behind each piece of equipment is rooted in mitigating the specific hazards posed by this chemical.
Minimum PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are mandatory to protect against splashes and vapors that can cause severe eye damage.
-
Skin Protection:
-
Gloves: Butyl or Viton® gloves are recommended for their high resistance to corrosive and toxic chemicals. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
-
Lab Coat/Apron: A chemically resistant lab coat, preferably made of a non-porous material, should be worn and buttoned to provide maximum coverage. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.
-
Footwear: Closed-toe shoes, preferably made of a chemically resistant material, are essential.
-
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of its toxic and corrosive vapors.[2] For situations where a fume hood is not available or in the event of a large spill, a full-face respirator with a combination organic vapor/acid gas cartridge is required.
Operational Blueprint: From Benchtop to Disposal
A meticulously planned workflow is paramount to ensuring safety and experimental integrity. The following procedural steps provide a framework for the safe handling of this compound.
Pre-Operational Safety Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Emergency Equipment Accessibility: Confirm that a safety shower, eyewash station, and a spill kit appropriate for corrosive and toxic liquids are readily accessible.
-
Review Safety Data Sheet (SDS): Although a specific, comprehensive SDS for this compound is not widely available, review the SDS of close analogs like 2,2,2-Trifluoroethyl trifluoromethanesulfonate to reinforce understanding of the potential hazards.
-
Incompatible Materials: Be aware of and avoid contact with incompatible materials such as water, strong oxidizing agents, and strong bases.
Step-by-Step Handling Protocol:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Inert Atmosphere: Due to its likely moisture sensitivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air and prevent spills.
-
Reaction Quenching: Carefully quench any reactions containing this reagent. A slow addition to a cooled, stirred solution of a suitable quenching agent (e.g., a solution of sodium bicarbonate) in the fume hood is a potential method, but this should be tested on a small scale first.
-
Post-Handling: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical. The initial rinse should be collected as hazardous waste.
Visualizing the Workflow: A Graphviz Diagram
Caption: Workflow for the safe handling of this compound.
Emergency Response: A Calm and Calculated Approach
In the event of an emergency, a swift and informed response is critical to minimizing harm.
Spill Response:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solution, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Activate the nearest fire alarm and contact your institution's emergency response team.
-
Provide them with the name of the chemical and any available hazard information.
-
Do not attempt to clean up a large spill yourself.
-
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
The Final Step: Responsible Disposal
All waste containing this compound, including contaminated absorbents, gloves, and glassware rinses, must be treated as hazardous waste.
Disposal Plan:
-
Segregation: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for waste pickup by your institution's environmental health and safety department. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
